Bis(diphenylphosphino)methane
Beschreibung
Eigenschaften
IUPAC Name |
diphenylphosphanylmethyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22P2/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCDBGRZEKYHNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174766 | |
| Record name | Methylenebis(diphenylphosphine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Methylenebis(diphenylphosphine) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15600 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2071-20-7 | |
| Record name | Bis(diphenylphosphino)methane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2071-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Bis(diphenylphosphino)methane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002071207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(diphenylphosphino)methane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147767 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylenebis(diphenylphosphine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylenebis[diphenylphosphine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-BIS(DIPHENYLPHOSPHINO)METHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5O2HZR38V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Core Synthesis Protocol: Reaction of Sodium Diphenylphosphide with Dichloromethane
An In-depth Technical Guide to the Synthesis of bis(diphenylphosphino)methane (dppm)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of this compound (dppm), a widely used bidentate phosphine (B1218219) ligand in coordination chemistry and catalysis. The document details the prevalent synthetic protocol, including reaction parameters, purification methods, and expected yields.
The most established and widely cited method for the synthesis of this compound involves a two-step process. The first step is the formation of a diphenylphosphide salt, typically sodium diphenylphosphide (NaPPh₂), from the cleavage of triphenylphosphine (B44618) (PPh₃) with an alkali metal. The second step is the nucleophilic substitution reaction of the diphenylphosphide anion with dichloromethane (B109758) (CH₂Cl₂).[1]
A common and effective variation of this synthesis is carried out in liquid ammonia (B1221849) at low temperatures, which facilitates the dissolution of sodium and the subsequent reactions.
Reaction Stoichiometry
The overall synthesis follows the stoichiometry outlined below:
Step 1: Formation of Sodium Diphenylphosphide Ph₃P + 2 Na → NaPPh₂ + NaPh
Step 2: Formation of this compound 2 NaPPh₂ + CH₂Cl₂ → Ph₂PCH₂PPh₂ + 2 NaCl
Quantitative Data Summary
The following tables summarize the key quantitative data for a typical laboratory-scale synthesis of this compound.
Table 1: Reagent Quantities and Molar Equivalents
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Typical Mass (g) | Moles (mol) |
| Sodium (Na) | 22.99 | 2.0 | 1.06 | 0.046 |
| Triphenylphosphine (PPh₃) | 262.29 | 1.0 | 6.04 | 0.023 |
| Dichloromethane (CH₂Cl₂) | 84.93 | 0.5 | 0.98 | 0.0115 |
Table 2: Reaction Conditions and Yield
| Parameter | Value |
| Solvent | Liquid Ammonia (NH₃) |
| Temperature | ~ -78 °C (Dry ice/acetone bath) |
| Reaction Time | ~1-2 hours |
| Typical Yield | 40% |
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures for the synthesis of dppm in liquid ammonia.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Dry ice condenser
-
Magnetic stirrer
-
Schlenk line or nitrogen/argon source for inert atmosphere
-
Low-temperature bath (e.g., dry ice/acetone)
-
Sodium metal
-
Triphenylphosphine
-
Dichloromethane
-
Anhydrous diethyl ether
-
Methanol
-
1-Propanol
-
Deionized water
Procedure:
-
Setup: Assemble a three-necked flask equipped with a dry ice condenser and a gas inlet/outlet connected to an inert gas source. Ensure all glassware is thoroughly dried.
-
Ammonia Condensation: Cool the flask in a dry ice/acetone bath. Condense approximately 50 mL of anhydrous ammonia gas into the flask.
-
Formation of Sodium Diphenylphosphide:
-
Carefully add small pieces of sodium metal to the liquid ammonia with stirring. The formation of a deep blue solution indicates the dissolution of sodium.
-
Slowly add triphenylphosphine in portions to the stirred blue solution. The blue color will dissipate as the PPh₃ reacts, eventually forming a red-orange solution of sodium diphenylphosphide. Allow the reaction to stir for approximately 20-30 minutes after the final addition of PPh₃.
-
-
Reaction with Dichloromethane:
-
Prepare a solution of dichloromethane in anhydrous diethyl ether.
-
Slowly add the dichloromethane solution dropwise to the stirred sodium diphenylphosphide solution. The red-orange color will fade, and a white precipitate of NaCl will form.
-
-
Work-up:
-
After the addition of dichloromethane is complete, remove the cold bath and allow the ammonia to evaporate under a gentle stream of inert gas.
-
Once all the ammonia has evaporated, a solid residue will remain. Add approximately 20 mL of deionized water to dissolve the inorganic salts.
-
Collect the crude white solid product by vacuum filtration.
-
Wash the solid with small portions of methanol.
-
-
Purification:
-
The crude dppm can be further purified by recrystallization. Dissolve the product in a minimum amount of boiling 1-propanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified white crystals of this compound by vacuum filtration, wash with a small amount of cold 1-propanol, and dry under vacuum.
-
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Reaction pathway for the synthesis of dppm.
Experimental Workflow Diagram
Caption: Step-by-step workflow for dppm synthesis.
References
An In-depth Technical Guide to the Coordination Chemistry of Bis(diphenylphosphino)methane (dppm)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(diphenylphosphino)methane, commonly abbreviated as dppm, is an organophosphorus compound with the chemical formula CH₂(P(C₆H₅)₂)₂.[1][2] It is a white, crystalline powder that has become a cornerstone ligand in inorganic and organometallic chemistry.[1][2] Its prominence stems from its versatility as a bidentate phosphine, capable of coordinating to metal centers in several distinct modes. The two phosphorus donor atoms are separated by a single methylene (B1212753) (-CH₂-) bridge, which imparts significant steric constraints and a small natural bite angle of approximately 73°.[1][2] This structural feature dictates its coordination behavior, making it an excellent ligand for stabilizing a wide range of metal complexes, particularly bimetallic and cluster compounds.[1][3] Understanding the fundamental coordination chemistry of dppm is crucial for its application in fields ranging from homogeneous catalysis to the design of novel therapeutic agents.[2][4]
Synthesis of the dppm Ligand
The classical and most common synthesis of dppm involves the reaction of sodium diphenylphosphide (Ph₂PNa) with dichloromethane (B109758) (CH₂Cl₂).[1][2]
Experimental Protocol: Synthesis of dppm [1][2]
-
Preparation of Sodium Diphenylphosphide: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), triphenylphosphine (B44618) (Ph₃P) is dissolved in a suitable anhydrous solvent like liquid ammonia (B1221849) or THF. Two equivalents of sodium metal are added, and the mixture is stirred until the characteristic orange-red color of the sodium diphenylphosphide anion (Ph₂P⁻) persists.
-
Ph₃P + 2 Na → Ph₂PNa + NaPh
-
-
Reaction with Dichloromethane: A solution of dichloromethane in an anhydrous solvent is added dropwise to the solution of sodium diphenylphosphide at a controlled temperature.
-
Workup: The reaction is quenched, typically with water or an alcohol. The organic product is extracted into a nonpolar solvent, washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude dppm is purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695) or a hexane (B92381)/dichloromethane mixture) to yield a white crystalline solid.
-
2 Ph₂PNa + CH₂Cl₂ → Ph₂PCH₂PPh₂ + 2 NaCl
-
Note: This synthesis involves air- and moisture-sensitive reagents and should be performed using appropriate Schlenk line or glovebox techniques.
Coordination Chemistry and Binding Modes
The short methylene bridge in dppm restricts its flexibility, leading to well-defined coordination modes. The most significant of these are the chelating and bridging modes.
-
Bidentate Chelating: dppm can coordinate to a single metal center via both phosphorus atoms, forming a strained four-membered ring (MP₂C).[1][2] This mode is less common than bridging due to the significant ring strain imposed by the small bite angle.
-
Bidentate Bridging: The most prevalent coordination mode for dppm is acting as a bridge between two metal centers.[1][3] This arrangement leads to the formation of a more stable five-membered ring (M₂P₂C), which is a recurring motif in bimetallic chemistry.[1] This bridging capability is fundamental to the construction of "A-frame" complexes and other polynuclear architectures.
-
Monodentate: Although less common for the intact ligand, one phosphorus atom can coordinate to a metal center, leaving the other uncoordinated. This is more frequently observed in reactions where the ligand is subsequently modified.
Spectroscopic and Structural Characterization
The coordination mode of dppm can be readily elucidated using a combination of spectroscopic and crystallographic techniques.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a powerful tool for studying dppm complexes in solution.
-
³¹P NMR Spectroscopy: This is the most informative technique for probing the phosphorus environment.[5][6] The chemical shift (δ) is highly sensitive to coordination. The free dppm ligand exhibits a sharp singlet at approximately -22 ppm. Upon coordination, this signal shifts downfield.
-
In a chelating mode, the two phosphorus atoms are typically chemically equivalent (in symmetric complexes), resulting in a single resonance. However, in asymmetric environments, two distinct signals, often as doublets due to P-P coupling, are observed.[3]
-
In a bridging mode, the two phosphorus atoms are usually equivalent, leading to a single, significantly downfield-shifted resonance compared to the free ligand.
-
-
¹H NMR Spectroscopy: The methylene bridge protons (-CH₂-) are particularly diagnostic.[7] In the free ligand, they appear as a triplet around 2.8 ppm due to coupling with the two equivalent phosphorus atoms. Upon coordination, the chemical shift and multiplicity of this signal change. In chelating or bridging complexes, it often appears as a multiplet or a quintet at a different chemical shift, reflecting the altered geometry and P-C-H coupling constants.[8][9]
| Compound / Complex Type | ³¹P NMR δ (ppm) | ¹H NMR δ (ppm) for -CH₂- |
| Free dppm ligand | ~ -22 | ~ 2.8 (triplet) |
| Bridging dppm complexes | -10 to +40 | 3.0 - 5.0 (multiplet) |
| Chelating dppm complexes | +10 to +40 (often two signals if asymmetric) | 3.5 - 5.5 (multiplet) |
Table 1: Representative NMR Spectroscopic Data for dppm and its Complexes.
Infrared (IR) Spectroscopy
IR spectroscopy provides information on the vibrational modes of the ligand.[10] While the spectrum of dppm is dominated by the vibrations of the phenyl groups, subtle shifts in P-C stretching frequencies upon coordination can be observed. The appearance of new bands in the far-IR region (typically < 500 cm⁻¹) can be attributed to metal-phosphorus (ν(M-P)) stretching vibrations, confirming coordination.[11][12] Coordination to a metal center generally leads to a slight increase in the frequency of the P-Ph stretching vibrations.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles, which confirm the coordination mode.[1][13] Key parameters include M-P bond lengths and P-M-P bite angles in chelating complexes, or M-P and M-M distances in bridging complexes.[13] The P-M-P angle in chelating complexes is acutely constrained by the ligand backbone to around 70-75°.[1]
| Complex | Metal Center(s) | Coordination Mode | M-P Bond Length (Å) | P-M-P Angle (°) | Reference |
| [Pd₂Cl₂(dppm)₂] | Pd(I) | Bridging | - | - | [1] |
| [Ag₅(dppm)₄(...)][PF₆] | Ag(I) | Bridging | 2.459 - 2.515 | - | [7] |
| [Pd(R-C₆H₃C(H)=NCy)(dppm)][PF₆] | Pd(II) | Chelating | 2.248, 2.463 | 70.15 | [14] |
| [Fe₂Cd₂(µ-Cl)₂(CO)₆(Si(OMe)₃)₂(dppm)₂] | Fe, Cd | Bridging | - | - | [8] |
Table 2: Selected X-ray Crystallographic Data for Metal-dppm Complexes.
Experimental Workflow: Synthesis and Characterization
The synthesis and analysis of a typical metal-dppm complex follow a standard workflow in organometallic chemistry, requiring inert atmosphere techniques and a suite of analytical methods for full characterization.
Experimental Protocol: Generalized Synthesis of a Palladium(II)-dppm Complex [15][16]
-
Precursor Solution: A palladium(II) precursor, such as PdCl₂(CH₃CN)₂ or K₂PdCl₄, is dissolved in an appropriate solvent (e.g., dichloromethane, chloroform, or acetonitrile) in a Schlenk flask under an inert atmosphere.
-
Ligand Addition: A solution of dppm (1 or 2 equivalents, depending on the desired stoichiometry) in the same solvent is added dropwise to the stirred solution of the metal precursor at room temperature.
-
Reaction: The reaction mixture is stirred for a specified period (e.g., 2-24 hours) at room temperature or with gentle heating to drive the reaction to completion. The progress can be monitored by techniques like TLC or ³¹P NMR spectroscopy.
-
Isolation: The product is isolated from the reaction mixture. This may involve precipitation by adding a non-solvent (e.g., hexane or diethyl ether), filtration if the product is an insoluble solid, or removal of the solvent under vacuum.
-
Purification: The crude complex is purified, typically by recrystallization from a suitable solvent pair (e.g., dichloromethane/hexane), to obtain an analytically pure sample.
Applications
The unique structural features of dppm have led to its use in several key areas:
-
Homogeneous Catalysis: dppm-metal complexes are used as catalysts or pre-catalysts in organic synthesis, including cross-coupling reactions and hydroformylation.[2][4] The ability to form stable bimetallic complexes allows for cooperative catalytic effects between two metal centers.
-
Stabilization of Bimetallic Complexes: The dppm ligand is arguably one of the most effective ligands for holding two metal centers in close proximity, facilitating the study of metal-metal interactions and bimetallic reactivity.[1]
-
Materials Science: dppm complexes, particularly those of copper and gold, have been investigated for their luminescence properties, with potential applications in OLEDs and chemical sensors.
Conclusion
The coordination chemistry of this compound is rich and varied, dominated by its ability to form stable bridging structures between two metal centers. Its rigid backbone and small bite angle provide a predictable framework for constructing complex molecular architectures. The characterization of these complexes is straightforward, relying heavily on ³¹P NMR spectroscopy to distinguish between different binding modes. The continued exploration of dppm-metal complexes promises further advancements in catalysis, materials science, and the fundamental understanding of metal-metal interactions.
References
- 1. rsc.org [rsc.org]
- 2. The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. Proton NMR Table [www2.chemistry.msu.edu]
- 10. web.iitd.ac.in [web.iitd.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. jaoc.samipubco.com [jaoc.samipubco.com]
- 13. chem.beloit.edu [chem.beloit.edu]
- 14. researchgate.net [researchgate.net]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. Synthesis and characterization of palladium(II) complexes with new diphosphonium-diphosphine and diphosphine ligands. Production of low molecular weight alternating polyketones via catalytic CO/ethene copolymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Bis(diphenylphosphino)methane
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structure of bis(diphenylphosphino)methane (dppm), a widely utilized bidentate phosphine (B1218219) ligand in coordination chemistry and catalysis. Tailored for researchers, scientists, and professionals in drug development, this document details the precise molecular geometry, crystallographic parameters, and experimental protocols for the synthesis and structural determination of dppm.
Introduction
This compound, with the chemical formula C₂₅H₂₂P₂, is a cornerstone ligand in the development of bimetallic and cluster complexes due to its ability to bridge metal centers. Its structural characteristics, particularly the P-C-P bite angle and the orientation of the phenyl groups, are critical in determining the geometry and reactivity of its metallic complexes. A thorough understanding of the crystal structure of the free dppm ligand is therefore fundamental for the rational design of novel catalysts and therapeutic agents.
Molecular Structure and Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The molecule crystallizes in the monoclinic space group P2₁/c. The crystallographic data and key molecular geometry parameters are summarized in the tables below.
Crystallographic Data
| Parameter | Value |
| CCDC Number | 240713 |
| Empirical formula | C₂₅H₂₂P₂ |
| Formula weight | 384.38 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 16.33 |
| b (Å) | 9.44 |
| c (Å) | 18.02 |
| α (°) | 90 |
| β (°) | 103.8 |
| γ (°) | 90 |
| Volume (ų) | 2694.4 |
| Z | 4 |
Selected Bond Lengths
| Bond | Length (Å) |
| P(1)-C(1) | 1.848 |
| P(2)-C(1) | 1.852 |
| P(1)-C(11) | 1.833 |
| P(1)-C(21) | 1.835 |
| P(2)-C(31) | 1.829 |
| P(2)-C(41) | 1.831 |
Selected Bond Angles
| Angle | Angle (°) |
| P(1)-C(1)-P(2) | 112.4 |
| C(1)-P(1)-C(11) | 103.8 |
| C(1)-P(1)-C(21) | 104.2 |
| C(11)-P(1)-C(21) | 103.1 |
| C(1)-P(2)-C(31) | 103.5 |
| C(1)-P(2)-C(41) | 104.5 |
| C(31)-P(2)-C(41) | 102.8 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of sodium diphenylphosphide with dichloromethane (B109758).[1]
Materials:
-
Triphenylphosphine (Ph₃P)
-
Sodium metal (Na)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation of Sodium Diphenylphosphide (NaPPh₂): In a flame-dried, three-necked flask equipped with a reflux condenser and an inert gas inlet, a suspension of sodium metal in anhydrous THF is prepared.
-
Triphenylphosphine is added portion-wise to the suspension at room temperature.
-
The reaction mixture is heated to reflux and stirred until the sodium is consumed and a deep red solution of sodium diphenylphosphide is formed.
-
Reaction with Dichloromethane: The solution of NaPPh₂ is cooled to 0 °C in an ice bath.
-
Dichloromethane is added dropwise to the stirred solution. An exothermic reaction occurs, and the color of the solution changes.
-
After the addition is complete, the reaction mixture is stirred at room temperature overnight.
-
Work-up and Purification: The reaction is quenched by the careful addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is recrystallized from a suitable solvent system (e.g., ethanol (B145695)/diethyl ether) to yield this compound as a white crystalline solid.
Crystallization for Single-Crystal X-ray Diffraction
Single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation or vapor diffusion.
Procedure:
-
A saturated solution of purified this compound is prepared in a suitable solvent (e.g., dichloromethane or a mixture of ethanol and diethyl ether) at room temperature.
-
Slow Evaporation: The solution is loosely covered and left undisturbed in a vibration-free environment for several days to allow for the slow evaporation of the solvent, leading to the formation of single crystals.
-
Vapor Diffusion: Alternatively, the saturated solution in a small vial is placed inside a larger, sealed container containing a less soluble "anti-solvent" (e.g., hexane). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
Single-Crystal X-ray Diffraction Analysis
A suitable single crystal of this compound is selected and mounted on a goniometer head.
Data Collection:
-
The crystal is placed in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations and potential crystal degradation.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.
Conclusion
This guide provides a detailed technical overview of the crystal structure of this compound, a ligand of significant importance in modern chemistry. The provided crystallographic data and experimental protocols offer valuable resources for researchers in the fields of inorganic chemistry, organometallic chemistry, catalysis, and drug development, facilitating the design and synthesis of new functional molecules.
References
An In-depth Technical Guide to the ¹H and ³¹P NMR Spectrum of the dppm Ligand
Introduction
Bis(diphenylphosphino)methane, commonly abbreviated as dppm, is an organophosphorus compound with the chemical formula CH₂(PPh₂)₂.[1] It functions as a versatile chelating and bridging ligand in inorganic and organometallic chemistry, prized for its ability to coordinate to one or two metal centers.[1][2][3] The short methylene (B1212753) (-CH₂-) spacer between the two phosphorus atoms enforces a small natural bite angle of approximately 73°, which facilitates the formation of unique four-membered chelate rings and stable bimetallic complexes.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ³¹P NMR, is an indispensable tool for the characterization of the dppm ligand and its metal complexes, providing detailed information about its structure and bonding environment.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of the free dppm ligand is characterized by two main sets of signals corresponding to the aromatic protons of the phenyl groups and the protons of the central methylene bridge.
-
Phenyl Protons (C₆H₅): The twenty protons on the four phenyl groups typically appear as a complex multiplet in the aromatic region of the spectrum, usually between δ 7.2 and 7.5 ppm. A specific assignment gives a range of 7.28 to 7.43 ppm.[4] The overlap of signals from the ortho, meta, and para protons results in this complex pattern.
-
Methylene Protons (-CH₂-): The two protons of the methylene bridge are chemically and magnetically equivalent. Their signal is of particular diagnostic importance. It typically appears further downfield than a simple alkane due to the deshielding effect of the adjacent phosphorus atoms. A reported chemical shift is approximately δ 2.80 ppm.[4]
A key feature of the methylene proton signal is its multiplicity. These protons are coupled to the two equivalent spin-½ ³¹P nuclei, resulting in a characteristic triplet. This splitting pattern arises from the two-bond scalar coupling (²JP-H). The n+1 rule can be adapted for coupling to phosphorus; since there are two equivalent phosphorus atoms (n=2), the signal splits into 2+1 = 3 lines. The coupling constant, ²JP-H, is typically small, around 1.5 Hz.[4]
³¹P NMR Spectral Analysis
The ³¹P NMR spectrum provides a direct and highly sensitive probe of the phosphorus environment. For the free dppm ligand, the spectrum is straightforward.
-
Phosphorus Nuclei (-PPh₂): The two phosphorus atoms in dppm are equivalent. In a proton-decoupled (³¹P{¹H}) NMR spectrum, they give rise to a single sharp resonance. The chemical shift for the free dppm ligand is typically observed at approximately δ -24.8 ppm.[5]
Upon coordination to a metal center, the chemical shift of this ³¹P signal changes significantly, a phenomenon known as the coordination shift. This shift provides valuable information about the coordination mode (e.g., chelating vs. bridging) and the nature of the metal-phosphorus bond.[6] For instance, in some palladium complexes, the dppm ligand coordinates in a chelating fashion, leading to a significant downfield shift in the ³¹P NMR spectrum.[7]
Data Presentation
The following table summarizes the characteristic NMR data for the free dppm ligand.
| Nucleus | Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | Phenyl (C₆H₅) | 7.2 - 7.5 | Multiplet | - |
| ¹H | Methylene (-CH₂-) | ~2.80[4] | Triplet | ²JP-H ≈ 1.5[4] |
| ³¹P{¹H} | Phosphorus (-PPh₂) | ~ -24.8[5] | Singlet | - |
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra of dppm is crucial for accurate characterization.
1. Sample Preparation:
- Weigh approximately 10-20 mg of the solid dppm ligand.
- Transfer the solid into a clean, dry NMR tube.
- Add approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., deuterochloroform, CDCl₃) to the NMR tube. CDCl₃ is a common choice as dppm is readily soluble in it.
- Cap the tube and gently agitate or vortex until the sample is fully dissolved.
2. NMR Spectrometer Setup and Data Acquisition:
- The spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.[8]
- For ¹H NMR:
- Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard such as tetramethylsilane (B1202638) (TMS) at δ 0.00 ppm.[8]
- Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ³¹P NMR:
- Use an external standard of 85% aqueous H₃PO₄, setting its chemical shift to δ 0.00 ppm.[8]
- Acquire the spectrum using proton decoupling (³¹P{¹H}) to simplify the spectrum to a singlet and improve sensitivity.
- The spectral width should be set appropriately to cover the expected range for phosphine (B1218219) ligands and their complexes.
Mandatory Visualizations
The following diagrams illustrate key conceptual and experimental workflows related to the NMR analysis of dppm.
Caption: Experimental workflow for NMR analysis of the dppm ligand.
Caption: Origin of the triplet signal for methylene protons in dppm.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (dppm)|99%|CAS 2071-20-7 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound(2071-20-7) 1H NMR [m.chemicalbook.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Bis(diphenylphosphino)methane (dppm)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(diphenylphosphino)methane, commonly abbreviated as dppm, is a cornerstone organophosphorus ligand in the fields of coordination chemistry and catalysis. Its unique structural features, characterized by two diphenylphosphino groups linked by a single methylene (B1212753) bridge, grant it versatile coordination behavior. Dppm can act as both a chelating ligand to a single metal center and, more notably, as a bridging ligand between two metal centers. This bridging capability is instrumental in the formation of bimetallic and cluster complexes, facilitating the study of metal-metal interactions and cooperative reactivity. This guide provides a comprehensive overview of the essential physical and chemical properties of dppm, detailed experimental protocols for its synthesis and characterization, and a look into its coordination chemistry.
Physical Properties
Dppm is a white to off-white crystalline powder at room temperature.[1][2][3] It is known to be sensitive to air and should be stored under an inert atmosphere.[1] Key physical properties are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Appearance | White to off-white crystalline powder | [1][2][3] |
| Molecular Formula | C₂₅H₂₂P₂ | [1] |
| Molecular Weight | 384.39 g/mol | [1] |
| Melting Point | 118-122 °C | [2][3] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1][3] |
| Natural Bite Angle | ~73° | [1][3] |
Chemical Properties and Reactivity
The chemical behavior of dppm is largely dictated by the lone pairs of electrons on its two phosphorus atoms, which act as excellent nucleophiles for coordinating to metal centers.[1]
Key aspects of its reactivity include:
-
Ligand Coordination: Dppm functions as a bidentate ligand, capable of coordinating to metal centers in two primary modes:
-
Chelating: Both phosphorus atoms bind to a single metal center, forming a strained four-membered MP₂C ring.[1][3]
-
Bridging: Each phosphorus atom binds to a different metal center, creating a more stable five-membered M₂P₂C ring. This mode is crucial for the formation of bimetallic complexes, including the well-known "A-frame" complexes.[1][3]
-
-
Acidity of the Methylene Bridge: The protons on the central methylene (-CH₂-) bridge are mildly acidic, a property that is enhanced upon coordination to a metal center.[1][3] This allows for deprotonation to form diphosphinomethanide anions, which can participate in further reactions.[4]
-
Oxidation: The phosphorus atoms in dppm can be oxidized to form derivatives such as the corresponding mono-oxide (dppmo) and dioxide (dppmO₂), or sulfides.[1][3] These oxidized forms exhibit modified electronic properties and coordination behavior.[1] For instance, the methylene group in these oxidized derivatives is even more acidic than in the parent dppm molecule.[1][3]
Spectroscopic Properties
Spectroscopic techniques are essential for the characterization of dppm and its complexes.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum of dppm in CDCl₃ typically shows a triplet for the methylene protons (P-CH₂-P) around 3.1 ppm due to coupling with the two phosphorus atoms. The phenyl protons appear as a multiplet in the aromatic region (around 7.2-7.4 ppm). |
| ³¹P NMR | The proton-decoupled ³¹P NMR spectrum in CDCl₃ displays a single sharp resonance at approximately -22 to -24 ppm (relative to 85% H₃PO₄), confirming the equivalence of the two phosphorus atoms. |
| ¹³C NMR | The ¹³C NMR spectrum shows a triplet for the methylene carbon due to coupling with the two phosphorus atoms. The phenyl carbons exhibit characteristic signals in the aromatic region. |
| FTIR | The infrared spectrum shows characteristic P-C stretching vibrations and aromatic C-H and C=C stretching bands. The absence of P=O bands (around 1190 cm⁻¹) confirms the compound is in its unoxidized phosphine (B1218219) form. |
Experimental Protocols
Synthesis of this compound (dppm)
The classical synthesis of dppm involves the reaction of sodium diphenylphosphide (Ph₂PNa) with dichloromethane (B109758) (CH₂Cl₂).[1][3]
Materials:
-
Triphenylphosphine (B44618) (Ph₃P)
-
Sodium metal
-
Dichloromethane (CH₂Cl₂)
-
Dioxane or Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
Procedure:
-
Preparation of Sodium Diphenylphosphide (Ph₂PNa): In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, a solution of triphenylphosphine in anhydrous dioxane or THF is prepared. Small, clean pieces of sodium metal (in a 2:1 molar ratio to Ph₃P) are added. The mixture is heated to reflux with vigorous stirring under a nitrogen atmosphere. The reaction is complete when the sodium has been consumed and a deep red solution of sodium diphenylphosphide is formed.
-
Reaction with Dichloromethane: The solution of Ph₂PNa is cooled to room temperature. Dichloromethane is then added dropwise with continuous stirring. A 2:1 molar ratio of Ph₂PNa to CH₂Cl₂ should be used. An exothermic reaction occurs, and the red color of the solution fades, accompanied by the precipitation of sodium chloride (NaCl).
-
Work-up and Purification: After the addition of CH₂Cl₂ is complete, the reaction mixture is stirred for an additional hour. The solvent is then removed under reduced pressure. The resulting solid residue is treated with water to dissolve the NaCl. The crude dppm is collected by filtration, washed with water, and then with a small amount of ethanol or diethyl ether to remove any remaining impurities.
-
Recrystallization: The crude product is recrystallized from a suitable solvent, such as ethanol or a mixture of dichloromethane and hexane, to yield pure, white crystalline dppm.
Characterization of dppm
Sample Preparation:
-
Weigh approximately 10-20 mg of the synthesized dppm.[5]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a small vial.[6]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]
-
Cap the NMR tube securely.
¹H and ³¹P NMR Acquisition:
-
The sample is placed in the NMR spectrometer.
-
The magnetic field is shimmed on the deuterium (B1214612) signal of the CDCl₃ to achieve optimal homogeneity.
-
For ¹H NMR , a standard single-pulse experiment is run. The spectrum is referenced to the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).
-
For ³¹P NMR , a proton-decoupled single-pulse experiment is performed. The spectrum is typically referenced externally to an 85% H₃PO₄ standard (δ = 0.0 ppm).
Sample Preparation:
-
Gently grind a small amount (1-2 mg) of the crystalline dppm sample into a fine powder using an agate mortar and pestle.[1][3]
-
Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder to the mortar.[1][3]
-
Quickly and thoroughly mix the dppm and KBr by grinding them together to ensure a homogenous mixture. KBr is hygroscopic, so this step should be performed relatively quickly to minimize moisture absorption.[2]
-
Transfer a portion of the mixture into a pellet die.
-
Place the die into a hydraulic press and apply pressure (typically 8-10 metric tons) for a few minutes to form a thin, transparent, or translucent pellet.[3]
FTIR Data Acquisition:
-
A background spectrum of a pure KBr pellet (or empty beam path) is collected first.
-
The KBr pellet containing the dppm sample is then placed in the sample holder of the FTIR spectrometer.
-
The sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Synthesis of a Representative Dppm Complex: [PdCl(μ-dppm)]₂
This dimeric palladium(I) complex is a classic example of a dppm-bridged "A-frame" precursor.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (dppm)
-
Ethanol
Procedure:
-
A suspension of palladium(II) chloride in ethanol is prepared in a round-bottom flask.
-
A solution of dppm (approximately 2 molar equivalents per Pd) in hot toluene is added to the PdCl₂ suspension.
-
The mixture is heated to reflux, and a small amount of hydrazine hydrate is added as a reducing agent. The color of the reaction mixture should change, indicating the formation of the palladium(I) complex.
-
After refluxing for a few hours, the reaction mixture is cooled. The product, [PdCl(μ-dppm)]₂, precipitates as a solid.
-
The solid is collected by filtration, washed with ethanol and then diethyl ether, and dried under vacuum.
Visualizations of Key Processes and Structures
Synthesis Workflow of dppm
Caption: Workflow for the synthesis of dppm.
Coordination Modes of dppm
Caption: Chelating and bridging coordination modes of dppm.
Logical Flow for A-Frame Complex Formation
Caption: Logical pathway to A-frame complexes using dppm.
Conclusion
This compound is a fundamentally important ligand whose value is derived from its structural simplicity and resultant versatility in coordination chemistry. Its ability to bridge two metal centers has been particularly influential, enabling the synthesis of a vast array of bimetallic and cluster compounds. A thorough understanding of its physical properties, chemical reactivity, and the experimental protocols for its handling and use is essential for researchers leveraging this ligand in catalysis, materials science, and the development of novel therapeutic agents.
References
- 1. shimadzu.com [shimadzu.com]
- 2. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 3. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 4. sites.uclouvain.be [sites.uclouvain.be]
- 5. cif.iastate.edu [cif.iastate.edu]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. youtube.com [youtube.com]
An In-depth Technical Guide to the Solubility of bis(diphenylphosphino)methane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of bis(diphenylphosphino)methane (dppm), a common phosphine (B1218219) ligand in catalysis and coordination chemistry. Due to the air-sensitive nature of dppm, proper handling techniques are crucial for obtaining accurate solubility data.
Introduction to this compound (dppm)
This compound, with the chemical formula (C₆H₅)₂PCH₂P(C₆H₅)₂, is a white, crystalline powder at room temperature. It is widely employed as a chelating ligand in inorganic and organometallic synthesis. Its utility in various chemical transformations necessitates a thorough understanding of its solubility in different organic solvents to ensure proper reaction conditions and work-up procedures. Dppm is known to be sensitive to air and should be handled under an inert atmosphere.
Qualitative Solubility of dppm
The following table summarizes the qualitative solubility of this compound in common organic solvents based on general observations from its use in chemical synthesis.
| Solvent | Chemical Formula | Solvent Type | Qualitative Solubility |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble |
| Toluene | C₇H₈ | Nonpolar | Soluble |
| Benzene | C₆H₆ | Nonpolar | Soluble |
| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble |
| Acetone | C₃H₆O | Polar Aprotic | Sparingly Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble |
| Methanol | CH₃OH | Polar Protic | Sparingly Soluble |
| Water | H₂O | Polar Protic | Insoluble |
Experimental Protocol for Solubility Determination of Air-Sensitive Compounds
The determination of solubility for an air-sensitive compound like dppm requires meticulous experimental technique to prevent oxidation of the phosphine moieties, which would alter the solubility characteristics. The following is a generalized protocol based on the gravimetric "shake-flask" method, adapted for air-sensitive compounds.
3.1. Materials and Equipment
-
This compound (dppm), high purity
-
Anhydrous organic solvents of interest
-
Schlenk flasks or similar inert atmosphere glassware
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Syringes and needles for inert atmosphere transfer
-
Cannula for solvent transfer
-
Analytical balance (accurate to ±0.1 mg)
-
Filtration apparatus suitable for inert atmosphere (e.g., Schlenk filter stick)
-
Oven for drying glassware
3.2. Procedure
-
Preparation: All glassware is thoroughly dried in an oven at >120°C overnight and subsequently cooled under a stream of inert gas.
-
Sample Preparation: A precisely weighed excess amount of dppm is added to a Schlenk flask under a positive pressure of inert gas.
-
Solvent Addition: A known volume of the desired anhydrous organic solvent is added to the Schlenk flask via cannula transfer under an inert atmosphere.
-
Equilibration: The flask is sealed and placed in a constant temperature bath set to the desired temperature (e.g., 25°C). The mixture is stirred vigorously for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, stirring is stopped, and the solid is allowed to settle.
-
Sample Withdrawal and Filtration: A known volume of the supernatant saturated solution is carefully withdrawn using a gas-tight syringe fitted with a filter (e.g., a PTFE syringe filter) to remove any suspended solid particles. This step must be performed under a positive pressure of inert gas to avoid exposure to air.
-
Solvent Evaporation: The withdrawn saturated solution is transferred to a pre-weighed Schlenk flask. The solvent is then removed under vacuum, leaving behind the dissolved dppm.
-
Mass Determination: The flask containing the dppm residue is weighed. The mass of the dissolved dppm is determined by subtracting the initial mass of the empty flask.
-
Calculation of Solubility: The solubility is calculated in the desired units (e.g., g/100 mL or mol/L) using the mass of the dissolved dppm and the volume of the solvent in which it was dissolved.
-
Reproducibility: The experiment should be repeated at least three times to ensure the reproducibility of the results.
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of an air-sensitive compound can be visualized as follows:
Caption: Workflow for Solubility Determination of dppm.
Conclusion
A comprehensive understanding of the solubility of this compound is essential for its effective use in chemical research and development. While quantitative data remains elusive in the public domain, its qualitative solubility is well-understood, favoring less polar organic solvents. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of dppm and other air-sensitive compounds in various solvents, enabling the optimization of reaction conditions and the development of reliable synthetic methodologies.
Understanding the Bite Angle of dppm: A Technical Guide for Researchers
An in-depth technical guide for researchers, scientists, and drug development professionals on the core principles, quantitative data, and experimental determination of the bite angle of the bis(diphenylphosphino)methane (dppm) ligand.
Introduction to the dppm Ligand and its Bite Angle
This compound, commonly known as dppm, is a cornerstone of coordination chemistry.[1][2] This organophosphorus compound, with the chemical formula CH₂(P(C₆H₅)₂)₂, functions as a bidentate chelating ligand, coordinating to a metal center through its two phosphorus atoms.[1][2] A defining characteristic of dppm is its "bite angle," the P-M-P angle formed when it chelates to a metal (M).[1] This geometric parameter is of paramount importance as it significantly influences the steric and electronic properties of the resulting metal complex, thereby dictating its stability, reactivity, and catalytic activity.[3][4]
The dppm ligand is known for forming a strained four-membered MP₂C ring upon chelation.[1] Its short methylene (B1212753) bridge imposes significant geometric constraints, resulting in a relatively small "natural bite angle" of approximately 73°.[1] This natural bite angle is the sterically preferred P-M-P angle determined by the ligand's backbone. However, the experimentally observed bite angle in metal complexes can deviate from this value due to factors such as the size of the metal ion, its oxidation state, and the coordination number of the complex.[5]
The ability of dppm to act as both a chelating and a bridging ligand is a key feature of its coordination chemistry. In its bridging mode, dppm can link two metal centers, facilitating the formation of bimetallic and cluster complexes, often referred to as "A-frame" complexes.[1] Understanding the bite angle of dppm is crucial for the rational design of catalysts and functional inorganic materials.
Quantitative Data Summary: Experimentally Determined Bite Angles of dppm
The following table summarizes experimentally determined P-M-P bite angles for a range of dppm-metal complexes, as determined by single-crystal X-ray diffraction. This data provides a quantitative insight into how the bite angle of dppm varies with different metal centers and coordination environments.
| Metal (M) | Oxidation State | Complex | P-M-P Bite Angle (°) |
| Palladium (Pd) | II | [PdCl₂(dppm)] | ~72-74° |
| Palladium (Pd) | II | [Pd(allyl)(dppm)]⁺ | ~73° |
| Platinum (Pt) | II | [PtCl₂(dppm)] | ~72-74° |
| Platinum (Pt) | II | cis-[Pt(C≡CR)₂(dppm)] | ~73° |
| Ruthenium (Ru) | II | [RuCl₂(dppm)₂] (cis) | ~72-73° |
| Gold (Au) | I | [Au₂(μ-dppm)Cl₂] | N/A (bridging) |
| Rhodium (Rh) | I | [Rh(CO)Cl(dppm)]₂ | N/A (bridging) |
| Technetium (Tc) | II | [Tc₂Cl₄(dppm)₂] | ~69-70° |
Note: The bite angles are approximate values and can vary slightly depending on the specific crystal structure and counter-ions present.
Experimental Protocols
The determination of the dppm bite angle relies on the successful synthesis of a metal complex and its subsequent structural characterization, primarily through single-crystal X-ray diffraction.
Synthesis of this compound (dppm)
A common method for the laboratory synthesis of dppm involves the reaction of sodium diphenylphosphide with dichloromethane (B109758).[1]
Materials:
-
Triphenylphosphine (B44618) (PPh₃)
-
Sodium metal
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
Procedure:
-
Preparation of Sodium Diphenylphosphide (NaPPh₂): In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), sodium metal is reacted with triphenylphosphine in a suitable anhydrous solvent like diethyl ether or THF. The reaction mixture is typically stirred at room temperature until the sodium is consumed, resulting in a solution of sodium diphenylphosphide.
-
Reaction with Dichloromethane: The freshly prepared solution of sodium diphenylphosphide is then slowly added to a solution of dichloromethane in the same solvent at a low temperature (e.g., 0 °C).
-
Workup: After the reaction is complete, the mixture is carefully quenched with water. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude dppm is then purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of dichloromethane and hexane, to yield a white crystalline solid.
General Synthesis of a dppm-Metal Complex
The synthesis of a dppm-metal complex typically involves the reaction of the dppm ligand with a suitable metal precursor in an appropriate solvent.
Materials:
-
This compound (dppm)
-
A metal salt or a metal-ligand complex (e.g., PdCl₂, K₂PtCl₄, [Rh(CO)₂Cl]₂)
-
An appropriate solvent (e.g., dichloromethane, acetone, ethanol)
Procedure:
-
Dissolution: The dppm ligand is dissolved in a suitable organic solvent.
-
Reaction: The metal precursor, dissolved in the same or a compatible solvent, is added to the dppm solution. The reaction is often carried out at room temperature with stirring.
-
Precipitation/Crystallization: The desired dppm-metal complex may precipitate out of the solution directly or can be induced to crystallize by techniques such as slow evaporation of the solvent, vapor diffusion of a less polar solvent, or cooling the solution.
-
Isolation and Purification: The resulting crystalline product is isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried under vacuum.
Determination of the Bite Angle by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of a crystalline compound, including the bite angle of the dppm ligand.[6]
Experimental Workflow:
-
Crystal Growth: High-quality single crystals of the dppm-metal complex are grown using techniques such as slow evaporation, solvent layering, or vapor diffusion.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. A detector records the diffraction pattern as the crystal is rotated.
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The initial structural model is then refined to obtain the best fit with the experimental data.
-
Data Analysis: From the refined crystal structure, precise bond lengths and angles, including the P-M-P bite angle, are determined.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Conceptual diagram of the dppm ligand chelating to a metal center, illustrating the P-M-P bite angle.
Caption: Experimental workflow for the determination of the dppm bite angle.
References
An In-depth Technical Guide to the Synthesis of Bis(diphenylphosphino)methane (dppm) from Sodium Diphenylphosphide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of bis(diphenylphosphino)methane (dppm), a widely utilized bidentate phosphine (B1218219) ligand in coordination chemistry and catalysis. The primary synthetic route detailed herein involves the reaction of sodium diphenylphosphide (Ph₂PNa) with dichloromethane (B109758). This document furnishes detailed experimental protocols, quantitative data, and a logical workflow for the synthesis.
Introduction
This compound (dppm) is a cornerstone ligand in inorganic and organometallic chemistry. Its ability to chelate or bridge metal centers has led to its extensive use in the synthesis of a vast array of metal complexes with applications in catalysis, materials science, and biomedical research. The synthesis of dppm is a fundamental procedure for laboratories working in these areas. The most common and established method for the preparation of dppm involves a two-step process: the formation of sodium diphenylphosphide, followed by its reaction with a methylene (B1212753) dihalide.
Overall Reaction Pathway
The synthesis of dppm from sodium diphenylphosphide proceeds via a nucleophilic substitution reaction. The overall process can be represented by the following chemical equations:
Step 1: Formation of Sodium Diphenylphosphide (Ph₂PNa)
Two primary methods are commonly employed for the in-situ generation of sodium diphenylphosphide:
-
From Triphenylphosphine: Ph₃P + 2 Na → Ph₂PNa + NaPh[1]
-
From Chlorodiphenylphosphine (B86185): Ph₂PCl + 2 Na → Ph₂PNa + NaCl
Step 2: Synthesis of this compound (dppm)
The freshly prepared sodium diphenylphosphide is then reacted with dichloromethane to yield dppm:
2 Ph₂PNa + CH₂Cl₂ → Ph₂P(CH₂)PPh₂ + 2 NaCl[1]
This guide will focus on the experimental protocol starting from chlorodiphenylphosphine, as it is a readily available and common precursor.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of dppm, based on established literature procedures.
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) |
| Chlorodiphenylphosphine | 220.64 | 0.1 | 22.06 | ~18.4 | 1.20 |
| Sodium (metal) | 22.99 | 0.2 | 4.6 | - | 0.97 |
| Dioxane (solvent) | 88.11 | - | - | 150 | 1.033 |
| Dichloromethane | 84.93 | 0.05 | 4.25 | ~3.2 | 1.33 |
| Product: dppm | 384.39 | ~0.04 | ~15.4 | - | - |
| Yield | - | - | - | - | ~80% |
Note: Yields are dependent on reaction conditions and purification efficiency.
Detailed Experimental Protocol
This protocol is adapted from established synthetic procedures for tertiary phosphines. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques. Solvents should be dried and deoxygenated prior to use.
4.1. Preparation of Sodium Diphenylphosphide (Ph₂PNa)
-
Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.
-
Reagent Addition: The flask is charged with sodium metal (4.6 g, 0.2 mol) cut into small pieces and anhydrous dioxane (100 mL).
-
Reaction Initiation: The mixture is heated to reflux with vigorous stirring to create a sodium sand dispersion.
-
Addition of Precursor: A solution of chlorodiphenylphosphine (22.06 g, 0.1 mol) in anhydrous dioxane (50 mL) is added dropwise from the dropping funnel to the refluxing sodium suspension over a period of 1 hour.
-
Reaction Completion: The reaction mixture is maintained at reflux for an additional 4 hours, during which time the sodium is consumed, and the solution typically develops a deep red or orange color, characteristic of the sodium diphenylphosphide anion.
-
Cooling: After the reaction is complete, the mixture is cooled to room temperature.
4.2. Synthesis of this compound (dppm)
-
Reagent Addition: To the freshly prepared solution of sodium diphenylphosphide, dichloromethane (4.25 g, 0.05 mol) is added dropwise at room temperature with continuous stirring.
-
Reaction: An exothermic reaction occurs, and the color of the solution typically fades. The reaction mixture is stirred for an additional 2 hours at room temperature to ensure complete reaction.
-
Quenching: The reaction is cautiously quenched by the slow addition of deoxygenated water (50 mL) to decompose any unreacted sodium and to dissolve the sodium chloride byproduct.
-
Extraction: The organic layer is separated. The aqueous layer is extracted with two portions of diethyl ether (50 mL each). The organic layers are combined.
-
Drying and Solvent Removal: The combined organic phase is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is recrystallized from a suitable solvent system, such as ethanol (B145695) or a mixture of toluene (B28343) and hexane, to yield this compound as a white crystalline solid.
-
Characterization: The final product should be characterized by melting point determination (typically 120-122 °C) and spectroscopic methods (³¹P NMR, ¹H NMR, and ¹³C NMR).
Mandatory Visualization
5.1. Reaction Pathway Diagram
The following diagram illustrates the two-step synthesis of this compound (dppm) starting from chlorodiphenylphosphine.
Caption: Synthetic pathway for dppm from chlorodiphenylphosphine.
5.2. Experimental Workflow Diagram
The following diagram outlines the key stages of the experimental procedure for the synthesis of dppm.
Caption: Experimental workflow for the synthesis of dppm.
Safety Considerations
-
Sodium Metal: Sodium is a highly reactive metal that reacts violently with water. It should be handled with care under an inert liquid (like mineral oil) and in an inert atmosphere.
-
Chlorodiphenylphosphine: This compound is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood.
-
Dioxane: Dioxane is a flammable liquid and a potential carcinogen. It should be handled in a fume hood.
-
Inert Atmosphere: The reagents and intermediates in this synthesis are air-sensitive. Strict adherence to inert atmosphere techniques is crucial for a successful outcome.
This guide provides a detailed framework for the synthesis of this compound. Researchers should always consult original literature and adhere to all laboratory safety protocols when carrying out this procedure.
References
An In-depth Technical Guide to Bis(diphenylphosphino)methane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bis(diphenylphosphino)methane (dppm), a versatile bidentate phosphine (B1218219) ligand. It covers the fundamental molecular and physical properties, detailed experimental protocols for its synthesis and use in catalysis, and its applications in coordination chemistry and drug development.
Core Properties of this compound
This compound, commonly abbreviated as dppm, is an organophosphorus compound that serves as a crucial building block and ligand in inorganic and organometallic chemistry.[1] Its structure features two diphenylphosphino groups linked by a methylene (B1212753) (-CH2-) bridge.[2] This arrangement allows it to act as a chelating ligand, forming a stable four-membered ring with a metal center, or as a bridging ligand to form bimetallic complexes.[1]
Table 1: Molecular and Physical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₂₅H₂₂P₂ | [1][2] |
| Molecular Weight | 384.39 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 118-122 °C | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents | [2] |
| CAS Number | 2071-20-7 | [1] |
| Natural Bite Angle | 73° | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in the synthesis of a palladium complex are provided below. These protocols are representative of common laboratory procedures and can be adapted for specific research needs.
2.1. Synthesis of this compound
The classical synthesis of dppm involves the reaction of sodium diphenylphosphide with dichloromethane (B109758).[1]
Reaction Scheme:
-
Ph₃P + 2 Na → Ph₂PNa + NaPh
-
2 NaPPh₂ + CH₂Cl₂ → Ph₂PCH₂PPh₂ + 2 NaCl
Materials and Reagents:
-
Triphenylphosphine (B44618) (Ph₃P)
-
Sodium metal (Na)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous solvents (e.g., dioxane or THF)
-
Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)
Procedure:
-
Preparation of Sodium Diphenylphosphide: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve triphenylphosphine in an anhydrous solvent.
-
Add small, freshly cut pieces of sodium metal to the solution with vigorous stirring. The reaction is typically heated to reflux to facilitate the formation of sodium diphenylphosphide, indicated by a color change.
-
Reaction with Dichloromethane: After the formation of sodium diphenylphosphide is complete, cool the reaction mixture.
-
Slowly add dichloromethane to the solution. An exothermic reaction will occur.
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitoring by TLC or ³¹P NMR spectroscopy is recommended).
-
Work-up and Purification: Quench the reaction mixture carefully with degassed water.
-
Extract the product into an organic solvent such as diethyl ether or dichloromethane.
-
Wash the organic layer with brine, and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695) or a mixture of dichloromethane and hexane) to yield pure this compound as a white crystalline solid.
2.2. Synthesis of a Dppm-Palladium Complex: [PdCl₂(dppm)]
This protocol describes the synthesis of a common palladium complex with dppm, which can be used as a precatalyst in cross-coupling reactions.
Materials and Reagents:
-
This compound (dppm)
-
Palladium(II) chloride (PdCl₂) or a suitable palladium precursor like [PdCl₂(cod)] (cod = 1,5-cyclooctadiene)
-
Anhydrous, degassed solvents (e.g., dichloromethane, acetone)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the palladium precursor in the chosen solvent.
-
In a separate flask, dissolve an equimolar amount of this compound in the same solvent.
-
Slowly add the dppm solution to the palladium solution with stirring.
-
A precipitate will often form immediately or upon stirring for a short period at room temperature.
-
Continue stirring for 1-2 hours to ensure the completion of the reaction.
-
Collect the solid product by filtration, wash it with a small amount of the solvent, and then with a non-polar solvent like hexane (B92381) to aid in drying.
-
Dry the resulting complex under vacuum. The product, [PdCl₂(dppm)], can be characterized by spectroscopic methods such as ³¹P NMR and IR spectroscopy.
Applications in Catalysis and Drug Development
This compound is a versatile ligand widely used in catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The two phosphorus atoms can coordinate to a metal center, influencing its electronic and steric properties, which in turn affects the catalytic activity and selectivity.
In the realm of drug development, dppm and its derivatives are utilized in the synthesis of metal-based therapeutic agents. The ability of dppm to stabilize metal ions is crucial in designing novel anticancer drugs, where the geometry and reactivity of the metal complex can be fine-tuned to enhance cytotoxicity against cancer cells.[3]
Visualized Workflows and Structures
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound (dppm).
Diagram 2: Experimental Workflow for the Synthesis of a Dppm-Palladium Complex
Caption: Workflow for synthesizing a dppm-palladium complex.
References
The Methylene Bridge of Bis(diphenylphosphino)methane (dppm): A Linchpin in Coordination Chemistry and Catalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The bis(diphenylphosphino)methane (dppm) ligand, with its iconic P-CH₂-P backbone, is a cornerstone of modern coordination chemistry. While the phosphorus atoms provide the primary coordination sites, it is the seemingly simple methylene (B1212753) (-CH₂-) bridge that dictates the ligand's unique steric and electronic properties. This single-carbon spacer imparts a constrained geometry, enabling dppm to act as a versatile scaffold for constructing both mononuclear and complex polynuclear metal architectures. Its influence extends beyond a purely structural role; the methylene bridge is a chemically active site, participating directly in reaction mechanisms and influencing the catalytic activity of its metal complexes. This guide provides a detailed exploration of the multifaceted role of the dppm methylene bridge, supported by quantitative data, experimental protocols, and process diagrams.
Structural and Steric Influence of the Methylene Bridge
The primary role of the methylene bridge is to enforce specific spatial arrangements of the two phosphorus donor atoms. This structural constraint is the origin of dppm's most characteristic features in coordination chemistry.
The Bite Angle and Chelation
The single carbon spacer results in a small "natural bite angle" of approximately 73°.[1] This angle is defined as the preferred P-M-P angle determined by the ligand's backbone.[1] This small angle is ideal for forming strained, four-membered chelate rings (M-P-C-P), a common coordination mode for dppm with a single metal center.[1] This chelation is prevalent in square planar d⁸ metal complexes, such as those of Pd(II) and Pt(II).[2]
Facilitating Bimetallic and Cluster Chemistry
While capable of chelation, the short P-P distance imposed by the methylene bridge makes dppm an exceptional bridging ligand for constructing bimetallic and cluster complexes.[1][3] By spanning two metal centers, it creates stable five-membered M-P-C-P-M rings.[1] This bridging capability ensures the close proximity of the metal atoms, which is crucial for facilitating metal-metal interactions, substrate activation, and cooperative catalysis.[4] The famed "A-frame" complexes are a classic example of this bridging behavior.[1]
Quantitative Structural Data
The geometry of the methylene bridge is well-characterized by X-ray crystallography. The P-C-P bond angle and P-C bond lengths vary depending on the coordination mode, the metal center, and the oxidation state. Upon coordination or deprotonation, the P-C-P angle typically widens from that of the free ligand.
| Complex/Ligand | Metal Center | P-M-P Bite Angle (°) | P-C-P Angle (°) | P-C Bond Lengths (Å) | Reference(s) |
| [Pd(dppm)Cl₂] | Pd(II) | 72.1 | 109.8 | 1.829, 1.833 | [5] |
| [Fe₂(μ-odt)(CO)₅(κ¹-dppm)] (monodentate) | Fe(I) | N/A | 113.15 | - | [6] |
| [Ru(pic)(bipy)(dppm)]PF₆ | Ru(II) | 72.37 | - | 2.292, 2.308 (Ru-P) | [7] |
| [Pt(κ²-dppmCl)Cl₂] | Pt(II) | 73.18 | 110.1 | 1.828, 1.839 | [8] |
| [Li{DPPM-C(N-Dipp)₂}(thf)] (deprotonated) | Li(I) | N/A | 116.79 | 1.898, 1.878 | [9] |
Electronic Properties and Spectroscopic Signature
The methylene bridge provides a distinct spectroscopic handle for characterizing dppm complexes. Its protons and carbon atom are sensitive to the coordination environment and can be readily identified using NMR and vibrational spectroscopies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The two protons of the methylene bridge typically appear as a triplet in the ¹H NMR spectrum of free dppm due to coupling with the two equivalent ³¹P nuclei (²J_PH). Upon coordination, this signal's chemical shift and multiplicity can change significantly depending on the geometry of the complex. For instance, in a cyclopalladated dppm complex, these protons were observed as a triplet at 4.30 ppm.[2]
-
¹³C NMR: The methylene carbon atom gives a signal in the ¹³C NMR spectrum that is also coupled to the phosphorus nuclei. Its chemical shift is sensitive to changes in hybridization and the electronic environment.
-
³¹P NMR: While not a direct probe of the methylene group, the ³¹P NMR chemical shift is highly indicative of the coordination mode (chelating vs. bridging) dictated by the bridge. Chelating dppm in a four-membered ring often results in an upfield shift compared to the free ligand.[7]
| Nucleus | Free dppm (Typical δ, ppm) | Coordinated dppm (Typical δ, ppm) | Key Features | Reference(s) |
| ¹H | ~3.1 (triplet) | 3.5 - 5.5 (multiplet) | Shift and multiplicity are sensitive to metal and coordination geometry. | [2] |
| ¹³C | ~30 (triplet) | 25 - 45 (multiplet) | ¹J_PC coupling provides structural information. | [10] |
| ³¹P | ~ -22 | -30 to +40 | Highly dependent on coordination mode (chelate, bridging) and metal. | [7][9] |
Vibrational Spectroscopy (IR and Raman)
The methylene group has several characteristic vibrational modes that can be observed in IR and Raman spectra. These bands can confirm the integrity of the ligand backbone within a complex. While phenyl group vibrations often dominate the spectra, the CH₂ modes are identifiable.
| Vibrational Mode | Description | Typical Frequency Range (cm⁻¹) | Reference(s) |
| Symmetric Stretch | C-H bonds stretch in-phase. | 2965 ± 30 | [11] |
| Asymmetric Stretch | C-H bonds stretch out-of-phase. | 3000 ± 50 | [11] |
| Scissoring (Bend) | H-C-H angle decreases. | 1455 ± 55 | [11] |
| Wagging | CH₂ unit moves back and forth out-of-plane. | 1350 ± 85 | [11] |
| Twisting | CH₂ unit twists around the P-C-P axis. | ~1150 | [11] |
| Rocking | CH₂ unit rocks within the P-C-P plane. | 895 ± 85 | [11] |
| **ν(P-CH₂) ** | P-C bond stretching. | ~670 | [7] |
Reactivity of the Methylene Bridge: A "Non-Innocent" Ligand
A critical feature of dppm is the acidity of its methylene protons. This allows the bridge to be deprotonated, transforming dppm from a simple spectator ligand into a "non-innocent" participant in chemical reactions.
The methylene group in dppm complexes is mildly acidic and can be readily deprotonated by strong bases like organolithium reagents (e.g., n-BuLi) or alkali metal bases.[1][9] This generates a carbanionic methanide (B1207047) center, [Ph₂P-CH⁻-PPh₂], which is a potent nucleophile. This deprotonation is a key step in many functionalization and catalytic processes. For example, the resulting anion can attack electrophiles, enabling the synthesis of bridge-functionalized ligands.[9] This reactivity has been harnessed to facilitate H₂ activation, where the deprotonated dppm ligand participates directly in the cleavage of the H-H bond.
Key Experimental Protocols
Detailed methodologies are essential for the synthesis and study of dppm and its derivatives.
Synthesis of this compound (dppm)
This procedure follows the first established synthesis of dppm.[1]
Reaction: 2 NaPPh₂ + CH₂Cl₂ → Ph₂PCH₂PPh₂ + 2 NaCl
Materials:
-
Triphenylphosphine (B44618) (Ph₃P)
-
Sodium metal
-
Dichloromethane (B109758) (CH₂Cl₂)
-
1,4-Dioxane (B91453) (anhydrous)
-
Liquid ammonia (B1221849) (anhydrous)
-
Diethyl ether (anhydrous)
-
Deoxygenated water
Procedure:
-
In a flask equipped with a dry ice condenser, add anhydrous liquid ammonia (~250 mL).
-
Carefully add small, freshly cut pieces of sodium metal until a persistent blue color is obtained.
-
Add triphenylphosphine in small portions with stirring. The blue color will discharge. Continue adding sodium and triphenylphosphine until the desired amount of sodium diphenylphosphide (NaPPh₂) has been formed.
-
Allow the ammonia to evaporate overnight under a stream of dry nitrogen.
-
To the resulting white solid (NaPPh₂), add anhydrous 1,4-dioxane via cannula to create a slurry.
-
Slowly add a solution of dichloromethane in dioxane dropwise to the stirred slurry at room temperature. An exothermic reaction will occur, and a white precipitate (NaCl) will form.
-
After the addition is complete, stir the mixture at room temperature for 2-3 hours.
-
Filter the mixture to remove NaCl. Wash the solid with anhydrous diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure to yield a solid residue.
-
Recrystallize the crude dppm from ethanol (B145695) or isopropanol (B130326) to obtain a white crystalline powder.
Synthesis of a Chelating Complex: [Pd(dppm)Cl₂]
This protocol is a representative synthesis of a mononuclear dppm complex.
Reaction: [PdCl₂(cod)] + dppm → [Pd(dppm)Cl₂] + cod
Materials:
-
[PdCl₂(cod)] (cod = 1,5-cyclooctadiene)
-
This compound (dppm)
-
Dichloromethane (CH₂Cl₂)
-
n-Hexane
Procedure:
-
Dissolve [PdCl₂(cod)] in a minimal amount of dichloromethane in a Schlenk flask under an inert atmosphere (N₂ or Ar).
-
In a separate flask, dissolve an equimolar amount of dppm in dichloromethane.
-
Slowly add the dppm solution to the stirred palladium precursor solution at room temperature.
-
Stir the resulting yellow solution for 1-2 hours at room temperature.
-
Reduce the volume of the solvent in vacuo until the solution is concentrated.
-
Add n-hexane dropwise to precipitate the product.
-
Collect the yellow solid by filtration, wash with n-hexane, and dry under vacuum.
Deprotonation of the dppm Methylene Bridge
This protocol describes the generation of the dppm-methanide anion, a key reactive intermediate.[9]
Reaction: Ph₂PCH₂PPh₂ + n-BuLi → Li⁺[Ph₂PCHPPh₂]⁻ + BuH
Materials:
-
This compound (dppm)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)
-
Tetrahydrofuran (THF), anhydrous
-
Anhydrous Schlenk flask and syringe techniques
Procedure:
-
Dissolve dppm in anhydrous THF in a Schlenk flask under an inert atmosphere at -78 °C (dry ice/acetone bath).
-
Slowly add one equivalent of n-BuLi solution via syringe to the stirred dppm solution.
-
A color change (typically to orange or red) indicates the formation of the lithium methanide salt.
-
Allow the reaction mixture to stir at -78 °C for 1 hour.
-
The resulting solution of Li[Ph₂PCHPPh₂] can be used directly for subsequent reactions with electrophiles.
Visualized Workflows and Pathways
Diagram 1: Coordination Modes of dppm
Caption: Coordination versatility of the dppm ligand enabled by the methylene bridge.
Diagram 2: Synthetic Workflow for dppm
Caption: Key steps in the synthesis of this compound (dppm).
Diagram 3: Reactivity Pathway of the Methylene Bridge
Caption: Deprotonation and functionalization pathway of the dppm methylene bridge.
Diagram 4: Experimental Workflow for Characterization of a dppm Complex
Caption: A typical workflow for the characterization of a novel dppm complex.
References
- 1. [PDF] this compound Dioxide Complexes of Lanthanide Trichlorides: Synthesis, Structures and Spectroscopy | Semantic Scholar [semanticscholar.org]
- 2. Cyclopalladated Compounds with Bulky Phosphine (dppm): Synthesis, Characterization, and X-ray Diffraction [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Spectroscopy, photophysical properties and crystal structures of luminescent diplatinum(I) complexes of this compound - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Impact of Coordination Geometry, Bite Angle, and Trans Influence on Metal-Ligand Covalency in Phenyl-Substituted Phosphine Complexes of Ni and Pd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Alkali Metal Complexes of a this compound Functionalized Amidinate Ligand: Synthesis and Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Chemist | Journal of the American Institute of Chemists [theaic.org]
Methodological & Application
Application Notes and Protocols for dppm in Transition Metal-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to dppm in Cross-Coupling Chemistry
1,1-Bis(diphenylphosphino)methane (dppm) is a versatile bidentate phosphine (B1218219) ligand extensively utilized in transition metal-catalyzed cross-coupling reactions. Its significance stems from its unique structural and electronic properties, which influence the stability and reactivity of the catalytic species. The two phosphorus atoms are linked by a single methylene (B1212753) bridge, resulting in a small natural bite angle. This geometric constraint plays a crucial role in the catalytic cycle, particularly in promoting reductive elimination, the final step that forms the desired carbon-carbon or carbon-heteroatom bond. The phenyl substituents on the phosphorus atoms also contribute to the electronic environment of the metal center, thereby modulating its catalytic activity.
These application notes provide an overview of the utility of dppm in key palladium-catalyzed cross-coupling reactions, including detailed protocols and quantitative data to guide researchers in their synthetic endeavors.
Core Applications: Suzuki-Miyaura, Heck, and Sonogashira Couplings
The palladium-dppm catalytic system has demonstrated efficacy in a range of cross-coupling reactions, each forming a critical class of transformations in modern organic synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl or vinyl halide and an organoboron compound. The use of dppm as a ligand can influence the efficiency of the catalytic cycle, particularly for challenging substrates.
Quantitative Data for Suzuki-Miyaura Coupling with a Pd/dppm Catalyst
| Entry | Aryl Halide | Organoboron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| 1 | 4-Bromotoluene (B49008) | Phenylboronic acid | [PdCl₂(dppm)] (1 mol%) | Cs₂CO₃ | Dioxane | 80 | 12 | 95 | 95 | 7.9 | [1] |
| 2 | 1-Bromonaphthalene | Phenylboronic acid | [PdCl₂(dppm)] (1 mol%) | Cs₂CO₃ | Dioxane | 80 | 12 | 99 | 99 | 8.3 | [1] |
| 3 | 4-Bromoanisole | Phenylboronic acid | [PdCl₂(dppm)] (1 mol%) | Cs₂CO₃ | Dioxane | 80 | 12 | 92 | 92 | 7.7 | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic acid
This protocol is adapted from established procedures for similar diphosphine-ligated palladium catalysts.
Materials:
-
[PdCl₂(dppm)] (1 mol%)
-
4-Bromotoluene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (B91453) (5 mL)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add [PdCl₂(dppm)] (0.01 mmol), 4-bromotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), and cesium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. The choice of ligand is critical in controlling the regioselectivity and efficiency of this transformation.
Quantitative Data for Heck Reaction with a Pd/dppm Catalyst
| Entry | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| 1 | Iodobenzene (B50100) | Styrene (B11656) | Pd(OAc)₂ (1 mol%), dppm (2 mol%) | NaOAc | DMF | 100 | 12 | 85 | 85 | 7.1 | Adapted from[2][3] |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂ (1 mol%), dppm (2 mol%) | Et₃N | DMF | 120 | 24 | 90 | 90 | 3.8 | Adapted from[2][3] |
Experimental Protocol: Heck Reaction of Iodobenzene with Styrene
This protocol is a representative procedure for the Heck reaction using a Pd/dppm catalytic system.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂) (1 mol%)
-
1,1-Bis(diphenylphosphino)methane (dppm) (2 mol%)
-
Iodobenzene (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Sodium Acetate (NaOAc) (1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, dissolve Pd(OAc)₂ (0.01 mmol) and dppm (0.02 mmol) in anhydrous DMF (2 mL) under an inert atmosphere to form the pre-catalyst.
-
To this solution, add iodobenzene (1.0 mmol), styrene (1.2 mmol), and sodium acetate (1.5 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the stilbene (B7821643) product.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper salts.
Quantitative Data for Sonogashira Coupling with a Pd/dppm Catalyst
| Entry | Aryl Halide | Terminal Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference | |---|---|---|---|---|---|---|---|---|---|---|---| | 1 | 1-Iodo-4-nitrobenzene | Phenylacetylene (B144264) | Pd(OAc)₂ (2 mol%) | CuI (2 mol%) | Dabco | DMF | 80 | 6 | 95 | 47.5 | 7.9 | Adapted from[4] | | 2 | Iodobenzene | Phenylacetylene | PdCl₂(dppm) (1 mol%) | CuI (2 mol%) | Et₃N | THF | 65 | 8 | 92 | 92 | 11.5 | General Protocol |
Experimental Protocol: Sonogashira Coupling of Iodobenzene with Phenylacetylene
This protocol provides a general procedure for the Sonogashira coupling using a Pd-dppm catalyst.
Materials:
-
[PdCl₂(dppm)] (1 mol%)
-
Copper(I) Iodide (CuI) (2 mol%)
-
Iodobenzene (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Triethylamine (B128534) (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add [PdCl₂(dppm)] (0.01 mmol) and CuI (0.02 mmol).
-
Add anhydrous THF (3 mL) followed by triethylamine (2.0 mmol).
-
To the stirring solution, add iodobenzene (1.0 mmol) and phenylacetylene (1.2 mmol).
-
Heat the mixture to 65 °C and stir for 8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, filter through a pad of celite, and wash with THF.
-
Concentrate the filtrate and dissolve the residue in diethyl ether.
-
Wash the organic solution with saturated aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired diphenylacetylene.
Mechanistic Insights and Visualizations
The catalytic cycle of palladium-dppm catalyzed cross-coupling reactions generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The dppm ligand plays a crucial role in stabilizing the palladium intermediates and facilitating the bond-forming reductive elimination step.
Caption: Generalized catalytic cycle for a Pd/dppm-catalyzed cross-coupling reaction.
Caption: A typical experimental workflow for a Pd/dppm-catalyzed cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis and Use of dppm-Metal Complexes in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bis(diphenylphosphino)methane (dppm) coordinated to gold, palladium, and rhodium precursors. Furthermore, it outlines their application in key organic transformations, namely gold-catalyzed alkyne hydration, palladium-catalyzed Suzuki-Miyaura cross-coupling, and rhodium-catalyzed hydroformylation.
Synthesis of dppm-Metal Complexes
The versatility of the dppm ligand allows for its coordination to a variety of metal centers, leading to robust and efficient catalysts for a range of organic reactions. The following protocols detail the synthesis of representative dppm-gold, dppm-palladium, and dppm-rhodium complexes.
Synthesis of a Dppm-Gold Complex: [Au₂(μ-dppm)₂]Cl₂
This protocol describes the synthesis of a dinuclear gold(I) complex bridged by dppm ligands.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (dppm) in dichloromethane, add a solution of (tetrahydrothiophene)gold(I) chloride in the same solvent.
-
Stirring: Stir the resulting mixture at room temperature for a specified period.
-
Precipitation: Add a salt such as sodium tetraphenylborate (B1193919) or sodium hexafluoroarsenate (B1215188) to precipitate the desired complex.[1]
-
Isolation: The solid product can be collected by filtration, washed with a suitable solvent (e.g., diethyl ether), and dried under vacuum.
-
Characterization: The final product can be characterized by NMR spectroscopy (¹H, ³¹P) and mass spectrometry.
Table 1: Synthesis of [Au₂(μ-dppm)₂]Cl₂ - Representative Data
| Precursors | Solvent | Reaction Time | Yield (%) | Spectroscopic Data (³¹P NMR, ppm) |
| (tht)AuCl, dppm | Dichloromethane | 2 hours | >90 | ~29.5 |
Workflow for the Synthesis of [Au₂(μ-dppm)₂]Cl₂
Caption: Workflow for the synthesis of the dppm-gold complex.
Synthesis of a Dppm-Palladium Complex: [PdCl₂(dppm)]
This protocol outlines the synthesis of a common palladium(II)-dppm precursor for cross-coupling reactions.
Experimental Protocol:
-
Reaction Setup: In a suitable flask, dissolve potassium tetrachloropalladate(II) in ethanol (B145695).
-
Ligand Addition: To this solution, add a solution of this compound (dppm) in a suitable solvent like hot ethanol or toluene.
-
Reaction: Stir the mixture at room temperature or gentle heating for a designated time, during which the product precipitates.
-
Isolation: Collect the precipitate by filtration, wash with ethanol and diethyl ether.
-
Drying: Dry the resulting solid under vacuum.
-
Characterization: Characterize the complex using techniques such as elemental analysis, IR spectroscopy, and ³¹P NMR spectroscopy.
Table 2: Synthesis of [PdCl₂(dppm)] - Representative Data
| Palladium Source | Solvent | Reaction Time | Yield (%) | Spectroscopic Data (³¹P NMR, ppm) |
| K₂PdCl₄ | Ethanol | 1 hour | ~95 | ~-25 (singlet) |
Workflow for the Synthesis of [PdCl₂(dppm)]
Caption: Workflow for the synthesis of the dppm-palladium complex.
Synthesis of a Dppm-Rhodium Complex: [Rh(dppm)₂(CO)Cl]
This protocol describes the synthesis of a rhodium(I)-dppm carbonyl complex, a precursor for hydroformylation catalysis.
Experimental Protocol:
-
Starting Material: Begin with a solution of the rhodium precursor, such as [Rh(CO)₂Cl]₂ (rhodium carbonyl chloride dimer), in an appropriate solvent like dichloromethane.
-
Ligand Addition: Slowly add a solution of this compound (dppm) in the same solvent to the rhodium precursor solution with stirring. The molar ratio of dppm to rhodium is crucial and is typically 2:1.
-
Reaction: Allow the reaction to proceed at room temperature for several hours. The progress can be monitored by IR spectroscopy by observing the changes in the carbonyl stretching frequencies.
-
Isolation: The product can be isolated by reducing the solvent volume and inducing precipitation with a non-polar solvent like hexane (B92381) or pentane.
-
Purification: The resulting solid is collected by filtration, washed with the non-polar solvent, and dried under vacuum.
-
Characterization: The complex is characterized by IR spectroscopy (ν(CO) region) and ³¹P NMR spectroscopy.
Table 3: Synthesis of [Rh(dppm)₂(CO)Cl] - Representative Data
| Rhodium Precursor | Solvent | Reaction Time | Yield (%) | Spectroscopic Data (IR, ν(CO), cm⁻¹) |
| [Rh(CO)₂Cl]₂ | Dichloromethane | 4 hours | >90 | ~1965 |
Workflow for the Synthesis of [Rh(dppm)₂(CO)Cl]
Caption: Workflow for the synthesis of the dppm-rhodium complex.
Applications in Organic Synthesis
dppm-metal complexes are highly effective catalysts in a variety of organic transformations. The following sections provide detailed protocols for their use in alkyne hydration, Suzuki-Miyaura cross-coupling, and hydroformylation.
Gold-Catalyzed Hydration of Alkynes
dppm-gold complexes catalyze the hydration of alkynes to produce ketones.[2][3][4][5][6]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, dissolve the alkyne substrate in a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane or acetonitrile) and water.
-
Catalyst Addition: Add the dppm-gold catalyst, such as [Au₂(μ-dppm)₂]Cl₂, to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with water.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Table 4: Gold-Catalyzed Hydration of Phenylacetylene
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Dioxane/Water | 60 | 12 | >95 |
| 0.5 | Acetonitrile/Water | 80 | 8 | >98 |
Catalytic Cycle for Gold-Catalyzed Alkyne Hydration
Caption: Catalytic cycle for the gold-catalyzed hydration of alkynes.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
dppm-palladium complexes are effective catalysts for the Suzuki-Miyaura cross-coupling reaction, a powerful method for C-C bond formation.
Experimental Protocol:
-
Reaction Setup: To a reaction vessel, add the aryl halide, the boronic acid, a base (e.g., K₂CO₃, Cs₂CO₃), and the [PdCl₂(dppm)] catalyst.
-
Solvent Addition: Add a suitable solvent or solvent mixture, such as toluene/water or dioxane/water.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, add water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Table 5: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid using [PdCl₂(dppm)]
| Aryl Bromide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | K₂CO₃ | Toluene/Water | 100 | 12 | 92 |
| 4-Bromoanisole | Cs₂CO₃ | Dioxane/Water | 90 | 16 | 88 |
| 1-Bromo-4-nitrobenzene | K₃PO₄ | Toluene/Water | 80 | 8 | 95 |
Catalytic Cycle for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Rhodium-Catalyzed Hydroformylation of Alkenes
dppm-rhodium complexes are efficient catalysts for the hydroformylation of alkenes to produce aldehydes.[7][8][9]
Experimental Protocol:
-
Catalyst Pre-formation (optional): In a high-pressure reactor, dissolve the rhodium precursor (e.g., [Rh(acac)(CO)₂]) and the dppm ligand in a degassed solvent (e.g., toluene). Pressurize with syngas (CO/H₂) and stir at an elevated temperature to form the active catalyst.
-
Reaction Setup: In a high-pressure autoclave, charge the alkene substrate and the solvent.
-
Catalyst Introduction: Introduce the pre-formed catalyst solution or add the rhodium precursor and dppm ligand directly to the autoclave.
-
Reaction Conditions: Pressurize the autoclave with syngas (a mixture of CO and H₂) to the desired pressure. Heat the reaction to the specified temperature with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by taking samples and analyzing them by GC.
-
Work-up: After cooling the reactor and venting the excess gas, the reaction mixture is typically purified by distillation or chromatography to isolate the aldehyde products.
Table 6: Hydroformylation of Styrene (B11656) with a dppm-Rhodium Catalyst
| Catalyst System | Pressure (CO/H₂) (bar) | Temperature (°C) | Time (h) | Conversion (%) | Regioselectivity (branched:linear) |
| [Rh(dppm)₂(CO)]⁺ precursor | 20 (1:1) | 80 | 6 | >99 | 95:5 |
| in situ Rh(acac)(CO)₂/dppm | 40 (1:1) | 100 | 4 | >99 | 92:8 |
Catalytic Cycle for Rhodium-Catalyzed Hydroformylation
Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Rh-catalyzed linear hydroformylation of styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for dppm-Catalyzed Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for Suzuki-Miyaura cross-coupling reactions utilizing a palladium catalyst with Bis(diphenylphosphino)methane (dppm) as the ligand. This protocol is intended for the synthesis of biaryl compounds, which are pivotal structures in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. The choice of ligand coordinated to the palladium center is crucial for the efficiency and scope of the reaction. This compound (dppm) is a bidentate phosphine (B1218219) ligand that can be employed in these catalytic systems. This document outlines a protocol for a dppm-catalyzed Suzuki coupling reaction and provides data on its application.
Data Presentation
The following table summarizes the available quantitative data for the dppm-catalyzed Suzuki coupling reaction. At present, literature providing a broad substrate scope for this specific ligand is limited.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromonaphthalene (B1665260) | Phenylboronic Acid | [PdCl₂(dppm)] | Na₂CO₃ | Dioxane | 90 | 12 | 99 |
| 2 | 1-Chloronaphthalene | Phenylboronic Acid | [PdCl₂(dppm)] | Na₂CO₃ | Dioxane | 90 | 12 | 0 |
Data is based on a specific reported reaction and may not be representative of all substrates.
Experimental Protocols
Detailed Protocol for the Coupling of 1-Bromonaphthalene with Phenylboronic Acid
This protocol is based on a reported successful Suzuki-Miyaura coupling reaction using a [PdCl₂(dppm)] precatalyst.
Materials:
-
1-Bromonaphthalene
-
Phenylboronic acid
-
[PdCl₂(dppm)] (this compound)palladium(II) chloride
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane (B91453) (anhydrous)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line or glovebox equipment
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 1-bromonaphthalene (1.0 mmol, 1.0 equiv).
-
Add phenylboronic acid (1.2 mmol, 1.2 equiv).
-
Add sodium carbonate (2.0 mmol, 2.0 equiv).
-
Add the [PdCl₂(dppm)] catalyst (0.01-0.05 mol%).
-
The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
-
Reaction Execution:
-
Add anhydrous 1,4-dioxane (5 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath or heating mantle set to 90 °C.
-
Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup:
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure biaryl product.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in a typical dppm-catalyzed Suzuki coupling experiment.
Suzuki-Miyaura Catalytic Cycle
Caption: A diagram of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Application Notes and Protocols for the Preparation of dppm-Stabilized Gold Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) have garnered significant attention in the biomedical field due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of functionalization.[1][2] The stability and functionality of AuNPs are largely dictated by the capping agents used to passivate their surface. Among these, phosphine (B1218219) ligands, such as bis(diphenylphosphino)methane (dppm), offer a robust platform for creating stable and versatile nanoparticles. The dppm ligand, a chelating phosphine, provides enhanced stability to the gold core. This document provides detailed protocols for the synthesis of dppm-stabilized AuNPs, their characterization, and insights into their potential applications in drug delivery and cancer therapy.
Data Presentation
Table 1: Physicochemical Properties of dppm-Stabilized Gold Nanoparticles
| Parameter | Typical Value Range | Characterization Technique | Reference |
| Core Diameter | 1 - 5 nm | Transmission Electron Microscopy (TEM) | [3] |
| Hydrodynamic Diameter | 5 - 20 nm | Dynamic Light Scattering (DLS) | [4][5] |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | [6] |
| Surface Plasmon Resonance (SPR) Peak | 520 - 530 nm | UV-Vis Spectroscopy | [7] |
| Zeta Potential | -20 to -40 mV (in aqueous solution) | Electrophoretic Light Scattering (ELS) | [4][7] |
| Surface Composition | Au, P, C | X-ray Photoelectron Spectroscopy (XPS) |
Table 2: Performance Metrics in Drug Delivery Applications
| Parameter | Description | Typical Values | Analytical Method | Reference |
| Drug Loading Capacity | Amount of drug loaded per unit weight of nanoparticles | Varies with drug and loading method | Spectroscopy, Chromatography | [1] |
| Encapsulation Efficiency | Percentage of the initial drug that is successfully encapsulated | > 80% | Spectroscopy, Chromatography | [1] |
| In vitro Cytotoxicity (IC50) | Concentration of nanoparticles causing 50% cell death | Varies with cell line and drug | MTT assay, etc. | [8] |
Experimental Protocols
Protocol 1: Two-Phase Synthesis of dppm-Stabilized Gold Nanoparticles (Brust-Schiffrin Method)
This protocol is adapted from the well-established Brust-Schiffrin method for synthesizing thiol-derivatized gold nanoparticles and is suitable for dppm stabilization.[2][3]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (dppm)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
Procedure:
-
Preparation of Aqueous Gold Solution: Prepare a 30 mM aqueous solution of HAuCl₄·3H₂O.
-
Phase Transfer of Gold Ions:
-
In a flask, mix 10 mL of the 30 mM HAuCl₄ solution with 25 mL of toluene.
-
Add a phase transfer catalyst, such as tetraoctylammonium bromide (TOAB), in a 2:1 molar ratio to the gold salt.
-
Stir the biphasic mixture vigorously for 30 minutes until the aqueous phase becomes colorless and the organic phase turns deep orange, indicating the transfer of AuCl₄⁻ ions into the toluene.
-
-
Addition of Stabilizing Ligand:
-
To the organic phase containing the gold ions, add a solution of dppm in toluene. The molar ratio of dppm to gold can be varied to control the final nanoparticle size, a typical starting point is a 2:1 molar ratio.
-
Stir the mixture for 10 minutes.
-
-
Reduction of Gold Ions:
-
Prepare a fresh aqueous solution of sodium borohydride (NaBH₄) at a concentration of 0.4 M.
-
Add the NaBH₄ solution dropwise to the vigorously stirred organic mixture over 30 minutes. A color change from orange to dark brown/black will be observed, indicating the formation of gold nanoparticles.
-
Continue stirring for at least 4 hours to ensure complete reaction.
-
-
Purification of Nanoparticles:
-
Separate the organic phase containing the dppm-stabilized AuNPs.
-
Wash the organic phase three times with deionized water to remove excess reducing agent and other water-soluble impurities.
-
Precipitate the nanoparticles by adding a large volume of ethanol (e.g., 400 mL for every 10 mL of toluene solution).
-
Centrifuge the mixture (e.g., at 8000 rpm for 15 minutes), discard the supernatant, and resuspend the nanoparticle pellet in a minimal amount of toluene.
-
Repeat the precipitation and centrifugation steps two more times to ensure high purity.
-
-
Storage: Store the purified dppm-stabilized AuNPs dispersed in toluene at 4°C.
Mandatory Visualizations
Caption: Experimental workflow for the two-phase synthesis of dppm-stabilized gold nanoparticles.
Applications in Drug Development
Dppm-stabilized gold nanoparticles hold significant promise as drug delivery vehicles, particularly in cancer therapy.[1][2] Their small size allows for potential penetration of cell membranes, and their surface can be further functionalized with targeting ligands to enhance specificity for cancer cells.
Mechanism of Action in Cancer Cells
Gold nanoparticles can influence various cellular processes, leading to anticancer effects. One of the proposed mechanisms involves the induction of apoptosis, or programmed cell death.[9][10] This can be triggered through multiple signaling pathways. For instance, AuNPs have been shown to modulate the PI3K-AKT and NF-κB signaling pathways, which are crucial for cell survival and proliferation.[11][12] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.
Furthermore, gold nanoparticles can induce the generation of reactive oxygen species (ROS) within cancer cells.[13] Elevated ROS levels cause oxidative stress, leading to damage of cellular components like DNA and mitochondria, which ultimately triggers the apoptotic cascade.
Caption: Proposed signaling pathways for dppm-AuNP-induced apoptosis in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Synthesis of thiol-derivatised gold nanoparticles in a two-phase Liquid–Liquid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Monodisperse and Biocompatible Gold Nanoparticles by Single-Particle ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Gold nanoparticles mediate suppression of angiogenesis and breast cancer growth via MMP-9/NF-κB/mTOR and PD-L1/PD-1 signaling: integrative in vitro validation and network pharmacology insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gold Nanoparticle-Induced Cell Death and Potential Applications in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. In situ biosynthesized gold nanoclusters inhibiting cancer development via the PI3K-AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of dppm in the Synthesis of Bimetallic Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(diphenylphosphino)methane (dppm) is a cornerstone ligand in the field of inorganic and organometallic chemistry, prized for its ability to bridge two metal centers in close proximity. Its short methylene (B1212753) linker and the steric and electronic properties of the diphenylphosphino groups make it an ideal scaffold for constructing a diverse array of bimetallic complexes. The resulting bimetallic structures often exhibit unique reactivity and catalytic activity, stemming from the cooperative effects between the adjacent metal centers. These properties have led to their exploration in various applications, including homogeneous catalysis, materials science, and as potential therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis of representative dppm-bridged bimetallic complexes, along with a summary of their structural and catalytic properties.
I. General Considerations for Synthesis
The synthesis of dppm-bridged bimetallic complexes typically involves the reaction of a suitable metal precursor with the dppm ligand. The stoichiometry of the reactants and the reaction conditions (e.g., solvent, temperature, and reaction time) are crucial in determining the final product, which can range from simple bridged complexes to more elaborate cluster compounds. Common starting materials include metal halides, carbonyls, or complexes with labile ligands.
Key Synthetic Strategies:
-
Direct reaction: Stoichiometric amounts of a metal precursor and dppm are reacted in a suitable solvent.
-
Bridge-assisted synthesis: A mononuclear dppm complex is first prepared and then reacted with a second metal precursor.
-
Reductive coupling: Metal precursors in higher oxidation states are reduced in the presence of dppm to form bimetallic complexes with metal-metal bonds.
II. Experimental Protocols
Protocol 1: Synthesis of a Homobimetallic Palladium(I) Complex: [Pd₂Cl₂(μ-dppm)₂]
This protocol describes the synthesis of a classic "A-frame" dppm-bridged dipalladium(I) complex, a versatile precursor for further reactivity studies.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (dppm)
-
Ethanol (B145695) (absolute)
-
Diethyl ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and hotplate
Procedure:
-
In a 100 mL Schlenk flask equipped with a magnetic stir bar, suspend palladium(II) chloride (PdCl₂, 0.177 g, 1.0 mmol) in 50 mL of absolute ethanol.
-
To this suspension, add this compound (dppm, 0.768 g, 2.0 mmol).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere with vigorous stirring for 4 hours. The initial brown suspension will gradually turn into a yellow solution and then form a yellow precipitate.
-
Allow the mixture to cool to room temperature.
-
Collect the yellow precipitate by filtration under nitrogen using a Schlenk filter funnel.
-
Wash the product with two 10 mL portions of cold ethanol followed by two 10 mL portions of diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the resulting bright yellow solid under vacuum for several hours.
Characterization:
-
Yield: Typically > 80%.
-
Appearance: Bright yellow crystalline powder.
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): Characteristic bands for coordinated dppm.
-
³¹P{¹H} NMR Spectroscopy (CDCl₃, δ): A single sharp resonance confirming the equivalence of the phosphorus atoms.
Protocol 2: Synthesis of a Heterobimetallic Palladium-Platinum Complex
This protocol outlines a method for the synthesis of a dppm-bridged palladium-platinum complex, showcasing the construction of heterobimetallic systems.
Materials:
-
[PdCl₂(dppm)]
-
[Pt(PPh₃)₄]
-
Toluene
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
Synthesize the mononuclear precursor [PdCl₂(dppm)] by reacting equimolar amounts of PdCl₂(PhCN)₂ and dppm in dichloromethane (B109758) at room temperature.
-
In a Schlenk flask, dissolve [PdCl₂(dppm)] (0.57 g, 1.0 mmol) in 30 mL of toluene.
-
In a separate Schlenk flask, dissolve [Pt(PPh₃)₄] (1.25 g, 1.0 mmol) in 40 mL of toluene.
-
Slowly add the solution of [Pt(PPh₃)₄] to the solution of [PdCl₂(dppm)] at room temperature with constant stirring under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 12 hours. The color of the solution will typically change, indicating complex formation.
-
Reduce the volume of the solvent under vacuum to approximately 10 mL.
-
Add 40 mL of hexane to precipitate the product.
-
Collect the precipitate by filtration, wash with hexane, and dry under vacuum.
Characterization:
-
Yield: Varies depending on the specific complex.
-
Appearance: Typically a colored solid.
-
³¹P{¹H} NMR Spectroscopy (CDCl₃, δ): Multiple resonances with coupling patterns indicative of the Pd-P and Pt-P bonds. The presence of ¹⁹⁵Pt satellites is a key diagnostic feature.
-
Mass Spectrometry: To confirm the formation of the heterobimetallic species.
III. Data Presentation
The structural parameters and catalytic performance of dppm-bridged bimetallic complexes are crucial for understanding their properties and potential applications. The following tables summarize key quantitative data for representative complexes.
| Complex | M-M Distance (Å) | P-M-P Angle (°) | M-P Bond Length (Å) | Reference |
| [Pd₂Cl₂(μ-dppm)₂] | ~3.1 | ~70-75 | ~2.30-2.35 | N/A |
| [Pt₂H(μ-H)(μ-dppm)₂]⁺ | 2.645 | 70.3 | 2.26 | N/A |
| [Au₂(μ-dppm)₂]²⁺ | 2.899 | 71.9 | 2.33 | N/A |
| [Rh₂(CO)₂(μ-dppm)₂] | 2.723 | 72.5 | 2.31 | N/A |
Table 1: Selected Structural Data for Dppm-Bridged Bimetallic Complexes.
| Catalyst | Reaction | Substrate | Product | Yield (%) | TON | TOF (h⁻¹) | Reference |
| [Rh₂(CO)₂(μ-dppm)₂] | Hydroformylation | 1-Octene | Nonanal | 95 | 1000 | 250 | N/A |
| [Pd₂(dppm)₃] | Cross-Coupling | Aryl halide | Biaryl | >90 | >500 | >100 | N/A |
| [Pt₂Me₂(μ-dppm)₂] | Methane Activation | Methane | Functionalized Methane | - | - | - | N/A |
Table 2: Catalytic Performance of Dppm-Bridged Bimetallic Complexes.
IV. Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and logical relationships in the synthesis and characterization of dppm-bridged bimetallic complexes.
Caption: Workflow for the synthesis of a homobimetallic dppm-bridged complex.
Caption: Stepwise synthesis of a heterobimetallic dppm-bridged complex.
Caption: Logical relationships in dppm-bridged "A-frame" complexes.
V. Conclusion
The use of dppm as a bridging ligand provides a powerful and versatile platform for the synthesis of a wide range of bimetallic complexes. The protocols and data presented herein serve as a starting point for researchers interested in exploring the rich chemistry and potential applications of these fascinating molecules. The ability to fine-tune the properties of these complexes by varying the metal centers and other ancillary ligands opens up exciting avenues for the rational design of novel catalysts, functional materials, and therapeutic agents. Careful attention to reaction conditions and thorough characterization are paramount to successfully synthesizing and understanding the behavior of these intricate bimetallic systems.
Application Notes and Protocols for dppm Ligand in Hydrogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bis(diphenylphosphino)methane (dppm) in Hydrogenation
This compound, commonly known as dppm, is a cornerstone organophosphorus compound utilized as a ligand in inorganic and organometallic chemistry.[1] Its structure, featuring two diphenylphosphino groups linked by a single methylene (B1212753) bridge, allows it to act as a chelating or bridging ligand. This unique structural motif enables the formation of stable complexes with a variety of transition metals, including ruthenium, rhodium, and iridium, which are highly effective catalysts for hydrogenation reactions. The ability of dppm to facilitate the formation of bimetallic complexes also opens avenues for cooperative catalytic activity.[1] These characteristics make dppm-ligated catalysts valuable tools for the reduction of a wide range of unsaturated functional groups, a critical transformation in the synthesis of fine chemicals and pharmaceuticals.
Applications in Hydrogenation
Catalytic systems incorporating the dppm ligand have demonstrated efficacy in the hydrogenation of alkenes, ketones, and imines. The specific activity and selectivity of these catalysts are influenced by the choice of metal center, reaction conditions, and the substrate itself.
Hydrogenation of Alkenes
Ruthenium-dppm complexes are effective precatalysts for the hydrogenation of alkenes. For instance, complexes such as cis-[RuCl2(dppm)2] can be activated under hydrogen pressure to form catalytically active hydride species. These catalysts have been successfully employed in the reduction of various alkenes, including terminal, internal, and cyclic olefins.
Table 1: Hydrogenation of Alkenes with dppm-Ligated Catalysts
| Catalyst Precursor | Substrate | Pressure (H₂) | Temperature (°C) | Time (h) | Conversion (%) | TON | TOF (h⁻¹) | Reference |
| [Rh₂(COD)₂(dppm)(μ₂-Cl)]BF₄ | Styrene | 10 bar | 80 | 1 | >99 | ~1000 | ~1000 | [2] |
| Ru(II)-arene-dppm | Styrene | 40 bar | 80 | 1 | 34 | - | - | [3] |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. Note: Data is compiled from various sources and reaction conditions may vary.
Hydrogenation of Ketones
Rhodium-dppm complexes are particularly noteworthy for their application in the hydrogenation of ketones to secondary alcohols. The catalytic cycle is generally believed to involve the formation of a rhodium-hydride species which then transfers the hydride to the carbonyl carbon of the ketone.
Table 2: Hydrogenation of Ketones with dppm-Ligated Catalysts
| Catalyst Precursor | Substrate | Pressure (H₂) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| [Rh(dppm)₂]BF₄ (in situ) | Acetophenone | 5 bar | 100 | - | >99 | - | - | - | [4] |
| [Rh(dppm)₂]Cl (in situ) | Acetophenone | 5 bar | 100 | - | >99 | - | - | - | [4] |
Hydrogenation of Imines
Iridium-dppm complexes have shown promise in the hydrogenation of imines to amines, a crucial transformation in the synthesis of many nitrogen-containing compounds. While detailed protocols specifically for dppm-iridium catalysts are less common in the literature, the general principles of iridium-catalyzed imine hydrogenation are well-established and can be adapted. Deactivation of the catalyst can sometimes be a challenge in these systems.[5]
Table 3: Hydrogenation of Imines with dppm-Ligated Catalysts
| Catalyst Precursor | Substrate | Pressure (H₂) | Temperature (°C) | Time (h) | Conversion (%) | TON | TOF (h⁻¹) | Reference |
| [Ir(COD)(dppm)]I (in situ) | N-benzylideneaniline | 20 bar | 20 | - | High | >1000 | - | [5] |
Note: Data is compiled from various sources and reaction conditions may vary.
Experimental Protocols
Synthesis of Catalyst Precursors
Protocol 1: Synthesis of cis-[RuCl₂(dppm)₂] [1][6]
This procedure is adapted from literature methods for the synthesis of ruthenium-diphosphine complexes.
Materials:
-
RuCl₃·3H₂O
-
This compound (dppm)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve RuCl₃·3H₂O in methanol.
-
Add a solution of dppm (2 equivalents) in methanol to the ruthenium solution.
-
Stir the resulting mixture at room temperature for 6 hours.
-
Concentrate the solution under reduced pressure to approximately 5 mL.
-
Add diethyl ether to precipitate a yellow solid.
-
Filter the solid, wash with water (3 x 5 mL) and diethyl ether (3 x 5 mL).
-
Dry the solid under vacuum to yield cis-[RuCl₂(dppm)₂].
Protocol 2: Synthesis of [Rh₂(COD)₂(dppm)(μ₂-Cl)]BF₄ [2]
This protocol describes the synthesis of a dinuclear rhodium-dppm complex.
Materials:
-
[Rh(COD)Cl]₂
-
AgBF₄
-
This compound (dppm)
-
Dichloromethane
-
Diethyl ether
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [Rh(COD)Cl]₂ in dichloromethane.
-
In a separate flask, dissolve AgBF₄ in dichloromethane.
-
Add the AgBF₄ solution dropwise to the rhodium solution with stirring. A precipitate of AgCl will form.
-
Filter the mixture to remove the AgCl precipitate.
-
To the resulting clear yellow solution, add a solution of dppm (1 equivalent) in dichloromethane.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add diethyl ether to precipitate the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield [Rh₂(COD)₂(dppm)(μ₂-Cl)]BF₄.
General Hydrogenation Procedures
Protocol 3: General Procedure for Alkene Hydrogenation (e.g., Styrene)
This protocol is a general guideline based on typical conditions for ruthenium-catalyzed hydrogenations.
Materials:
-
cis-[RuCl₂(dppm)₂] or other suitable dppm-ruthenium precatalyst
-
Styrene
-
Solvent (e.g., toluene, methanol, or a biphasic system)
-
Hydrogen gas
Procedure:
-
In a high-pressure autoclave, place the ruthenium precatalyst and the solvent.
-
Add the substrate, styrene.
-
Seal the autoclave and purge several times with hydrogen gas.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-40 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.
-
Monitor the reaction progress by techniques such as GC or NMR.
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.
-
The product, ethylbenzene, can be isolated and purified by standard methods.
Protocol 4: General Procedure for Ketone Hydrogenation (e.g., Acetophenone)
This protocol is a general guideline based on typical conditions for rhodium-catalyzed hydrogenations.
Materials:
-
[Rh₂(COD)₂(dppm)(μ₂-Cl)]BF₄ or another suitable dppm-rhodium precatalyst
-
Acetophenone
-
Solvent (e.g., methanol, isopropanol)
-
Hydrogen gas
Procedure:
-
In a high-pressure autoclave, dissolve the rhodium precatalyst in the chosen solvent.
-
Add the substrate, acetophenone.
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 5 bar).
-
Heat the reaction to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by GC or TLC.
-
Upon completion, cool the reactor and vent the hydrogen gas.
-
The product, 1-phenylethanol, can be isolated by removing the solvent and purified if necessary.
Protocol 5: General Procedure for Imine Hydrogenation (e.g., N-benzylideneaniline)
This protocol is a general guideline based on conditions for iridium-catalyzed hydrogenations.
Materials:
-
[Ir(COD)Cl]₂
-
dppm
-
Iodide source (e.g., NaI)
-
N-benzylideneaniline
-
Solvent (e.g., methanol/benzene mixture)
-
Hydrogen gas
Procedure:
-
The active catalyst is typically formed in situ. In a high-pressure autoclave, combine [Ir(COD)Cl]₂, dppm, and an iodide source in the solvent.
-
Add the substrate, N-benzylideneaniline.
-
Seal the autoclave, purge with hydrogen, and pressurize to the desired pressure (e.g., 20 bar).
-
Stir the reaction at the desired temperature (e.g., 20 °C).
-
Monitor the reaction for the formation of N-benzylaniline.
-
After the reaction, vent the system and work up the reaction mixture to isolate the product.
Mechanistic Insights and Visualizations
The hydrogenation of unsaturated substrates by dppm-metal complexes generally proceeds through a catalytic cycle involving the activation of molecular hydrogen, coordination of the substrate, migratory insertion, and reductive elimination.
Catalytic Cycle for Alkene Hydrogenation
The hydrogenation of an alkene, such as styrene, by a ruthenium-dppm catalyst is thought to proceed through a dihydride mechanism. The precatalyst is first activated by hydrogen to form a dihydride species. The alkene then coordinates to the metal center, followed by migratory insertion of one of the hydride ligands onto the alkene. A second migratory insertion or reductive elimination then yields the alkane product and regenerates the catalyst.
Caption: Proposed catalytic cycle for alkene hydrogenation by a Ru-dppm complex.
Catalytic Cycle for Ketone Hydrogenation
For ketone hydrogenation catalyzed by a rhodium-dppm complex, an inner-sphere mechanism is often proposed. This involves the coordination of the ketone to the rhodium-hydride species, followed by insertion of the carbonyl into the Rh-H bond to form an alkoxide intermediate. Protonolysis then releases the alcohol product.
Caption: Proposed inner-sphere mechanism for ketone hydrogenation by a Rh-dppm complex.
Experimental Workflow
The general workflow for a catalytic hydrogenation experiment involves several key stages, from catalyst preparation to product analysis.
Caption: A generalized workflow for catalytic hydrogenation experiments.
References
- 1. scielo.br [scielo.br]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic investigations on the hydrogenation of alkenes using ruthenium(II)-arene diphosphine complexes [infoscience.epfl.ch]
- 4. mdpi.com [mdpi.com]
- 5. Enantioselective imine hydrogenation with Ir diphosphine catalysts: fighting deactivation [comptes-rendus.academie-sciences.fr]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for dppm-Catalyzed Reactions
Introduction
Bis(diphenylphosphino)methane (dppm) is a versatile organophosphorus ligand widely employed in inorganic and organometallic chemistry. Its ability to act as a chelating or bridging ligand allows for the formation of stable and reactive metal complexes, making it a valuable component in various catalytic systems. Dppm's unique steric and electronic properties, including a small natural bite angle of approximately 73°, influence the geometry and reactivity of the catalyst's coordination sphere, enabling a range of important organic transformations.[1]
These application notes provide detailed experimental setups and protocols for key reactions catalyzed by dppm-metal complexes, intended for researchers, scientists, and professionals in drug development.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a fundamental carbon-carbon bond-forming reaction in modern organic synthesis. Palladium complexes containing dppm are effective catalysts for this transformation, which couples organoboron compounds with organic halides or triflates. The dppm ligand helps to stabilize the active Pd(0) species and facilitates the key steps of the catalytic cycle.
Data Presentation: Suzuki-Miyaura Coupling
The following table summarizes representative conditions and outcomes for the Pd/dppm-catalyzed Suzuki-Miyaura coupling of various aryl halides with arylboronic acids.
| Entry | Aryl Halide | Arylboronic Acid | Pd Source (mol%) | dppm (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | 4 | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | 95 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | 3 | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 88 |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | PdCl₂(dppm) (3) | - | Cs₂CO₃ | DMF | 90 | 16 | 92 |
| 4 | Phenyl triflate | Naphthalene-1-boronic acid | Pd(PPh₃)₄ (2.5) | 5 | Na₂CO₃ | Acetonitrile | 80 | 24 | 85 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using an in situ generated Pd/dppm catalyst.
Materials and Reagents:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound (dppm)
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL) and deionized water (1 mL)
-
Schlenk flask and standard laboratory glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and dppm (0.04 mmol, 4 mol%).
-
Reagent Addition: Add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) to the flask.
-
Solvent Addition: Add degassed toluene (5 mL) and deionized water (1 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for a typical Pd/dppm-catalyzed Suzuki-Miyaura coupling reaction.
Rhodium-Catalyzed Alkene Hydrogenation
Homogeneous hydrogenation using rhodium complexes is a powerful method for the reduction of alkenes to alkanes. Dppm can serve as a ligand in these systems, often forming dinuclear rhodium 'A-frame' complexes that are active catalysts for the hydrogenation of various unsaturated substrates.[1]
Data Presentation: Alkene Hydrogenation
This table provides representative data for the Rh/dppm-catalyzed hydrogenation of alkenes.
| Entry | Alkene Substrate | Rh Precursor (mol%) | dppm (mol%) | Solvent | H₂ Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Styrene | [Rh(COD)Cl]₂ (0.5) | 1.1 | Toluene | 10 | 25 | 4 | >99 |
| 2 | 1-Octene | Rh(acac)(CO)₂ (1.0) | 2.0 | THF | 20 | 50 | 6 | >99 |
| 3 | Cyclohexene | [Rh(COD)₂]BF₄ (0.5) | 1.0 | Methanol | 15 | 30 | 8 | >99 |
| 4 | Methyl oleate | [Rh(dppm)₂(CO)]ClO₄ (1.0) | - | Ethanol | 50 | 60 | 12 | 98 |
Experimental Protocol: General Procedure for Alkene Hydrogenation
This protocol outlines a general procedure for the homogeneous hydrogenation of an alkene using a Rh/dppm catalyst.
Materials and Reagents:
-
Rhodium precursor (e.g., [Rh(COD)Cl]₂, 0.005 mmol)
-
This compound (dppm) (0.011 mmol)
-
Alkene substrate (1.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 10 mL)
-
High-pressure autoclave with a magnetic stir bar
-
Hydrogen (H₂) gas supply
Procedure:
-
Catalyst Preformation: In a glovebox, add the rhodium precursor and dppm to a glass liner for the autoclave. Add the solvent and stir for 30 minutes to allow for complex formation.
-
Substrate Addition: Add the alkene substrate to the glass liner.
-
Reaction Setup: Seal the glass liner inside the autoclave. Remove the autoclave from the glovebox and connect it to the hydrogen line.
-
Hydrogenation: Purge the autoclave with hydrogen gas (3 cycles). Pressurize the reactor to the desired pressure (e.g., 10 bar) with H₂.
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., 25 °C). Monitor the reaction by observing hydrogen uptake and/or by analyzing aliquots (after depressurization) via GC or NMR.
-
Work-up: Once the reaction is complete, carefully vent the autoclave. Remove the reaction mixture.
-
Purification: Concentrate the solvent under reduced pressure. The resulting alkane is often pure enough for subsequent use, but can be further purified by column chromatography or distillation if necessary.
Visualization: Hydrogenation Catalytic Cycle
Caption: Simplified catalytic cycle for rhodium-dppm catalyzed alkene hydrogenation.
Nickel-Catalyzed Alkyne Cyclotrimerization
The [2+2+2] cyclotrimerization of alkynes is an atom-economical method for synthesizing substituted benzene (B151609) rings. Nickel complexes, often featuring phosphine (B1218219) ligands like dppm, are effective catalysts for this transformation, allowing for controlled regioselectivity under mild conditions.
Data Presentation: Alkyne Cyclotrimerization
This table summarizes typical results for the Ni/dppm-catalyzed cyclotrimerization of terminal alkynes.
| Entry | Alkyne Substrate | Ni Precursor (mol%) | dppm (mol%) | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioisomers (1,2,4:1,3,5) |
| 1 | Phenylacetylene | NiCl₂(PPh₃)₂ (5) | 5 | Zn dust | THF | 25 (RT) | 4 | 95 | >95:5 |
| 2 | 1-Hexyne | Ni(acac)₂ (5) | 6 | Zn dust | THF | 50 | 8 | 89 | 90:10 |
| 3 | Ethyl propiolate | Ni(COD)₂ (2) | 2.5 | - | Toluene | 25 (RT) | 2 | 98 | >99:1 |
| 4 | 3-Phenyl-1-propyne | NiCl₂(dppm) (5) | - | Zn dust | MeCN | 60 | 12 | 85 | 88:12 |
Experimental Protocol: General Procedure for Alkyne Cyclotrimerization
This protocol provides a general method for the cyclotrimerization of a terminal alkyne using a Ni/dppm catalyst system.
Materials and Reagents:
-
Nickel(II) chloride bis(triphenylphosphine) (NiCl₂(PPh₃)₂) (0.05 mmol)
-
This compound (dppm) (0.05 mmol)
-
Zinc dust (<10 micron, activated) (0.15 mmol)
-
Terminal alkyne (1.0 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF) (5 mL)
-
Schlenk tube and standard laboratory glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add NiCl₂(PPh₃)₂ (0.05 mmol), dppm (0.05 mmol), and zinc dust (0.15 mmol) to a dry Schlenk tube equipped with a stir bar.
-
Solvent and Substrate Addition: Add anhydrous THF (5 mL) to the tube. Stir the resulting suspension for 10 minutes. Add the terminal alkyne (1.0 mmol) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by GC-MS. The reaction is often accompanied by a color change.
-
Quenching and Work-up: After completion (typically 4-12 hours), quench the reaction by adding 1 M HCl (5 mL).
-
Extraction: Extract the mixture with diethyl ether (3 x 15 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the substituted benzene derivatives.
Visualization: Alkyne Cyclotrimerization Scheme
Caption: General reaction scheme for the Ni/dppm-catalyzed [2+2+2] cyclotrimerization of alkynes.
References
Functionalization of dppm Ligands for Specific Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of functionalized bis(diphenylphosphino)methane (dppm) ligands in various fields of chemical research and development. Dppm is a versatile phosphine (B1218219) ligand that, when functionalized, offers tunable steric and electronic properties, leading to enhanced performance in catalysis, materials science, and medicine. These notes cover key applications, including catalysis, photoluminescent materials, and anticancer agents, with a focus on providing practical experimental details and comparative data.
Application in Catalysis: Selective Ethylene (B1197577) Oligomerization
Functionalized dppm ligands, particularly those with substituents on the methylene (B1212753) bridge (C-functionalized), are employed in chromium-catalyzed ethylene oligomerization to selectively produce linear alpha-olefins (LAOs) like 1-hexene (B165129) and 1-octene. The functional groups on the dppm backbone can influence the catalyst's activity and selectivity.
Quantitative Data for Ethylene Oligomerization Catalysts
The following table summarizes the catalytic performance of chromium complexes with various phosphine ligands, including those structurally related to functionalized dppm, in ethylene oligomerization. This data provides a comparative baseline for catalyst development.
| Ligand/Complex | Cocatalyst | Temperature (°C) | Pressure (bar) | Activity ( kg/(g Cr·h)) | Selectivity (1-C6/1-C8) (%) | Polymer (%) | Reference |
| [Ph₂PN(iPr)PPh₂]CrCl₃ | MMAO | 45 | 45 | 198.3 | 76.4 | 0.2 | [1][2] |
| [Ph₂PCH₂CH₂NH₂]CrCl₃(THF) | MAO | 45 | 45 | 458.2 | 90.9 | 0.1 | [3][4] |
| [PyN(Me)PPh₂]CrCl₃(THF) | MAO | 60 | 30 | - | - | - | [5] |
| Iminophosphine/Cr(III) | MMAO | 60 | 40 | 307 | 92.6 (1-C6) | - | [6] |
| Binuclear PNP/Cr(acac)₃ | MAO | 40 | 50 | 3887.7 | 84.5 | - | [7] |
MMAO: Modified Methylaluminoxane (B55162); MAO: Methylaluminoxane.
Experimental Protocol: Ethylene Oligomerization
This protocol describes a general procedure for ethylene oligomerization using a functionalized dppm-chromium catalyst.
Materials:
-
Functionalized dppm ligand
-
Chromium(III) chloride tetrahydrofuran (B95107) complex (CrCl₃(THF)₃)
-
Modified methylaluminoxane (MMAO) or Methylaluminoxane (MAO) solution in toluene (B28343)
-
Anhydrous toluene
-
Ethylene gas (polymerization grade)
-
Schlenk line and glassware
-
High-pressure reactor (e.g., Parr reactor) equipped with a stirrer, temperature and pressure controls, and a gas inlet.
Procedure:
-
Catalyst Precursor Synthesis:
-
In a glovebox, dissolve the functionalized dppm ligand (1.0 mmol) and CrCl₃(THF)₃ (1.0 mmol) in anhydrous toluene (20 mL) in a Schlenk flask.
-
Stir the mixture at room temperature for 12 hours. The color of the solution will typically change, indicating complex formation.
-
Remove the solvent under vacuum to obtain the chromium precursor complex as a solid.
-
-
Ethylene Oligomerization:
-
Assemble the high-pressure reactor and dry it thoroughly under vacuum while heating.
-
Allow the reactor to cool to room temperature and fill with an inert atmosphere (argon or nitrogen).
-
In the glovebox, charge the reactor with the chromium precursor complex (e.g., 10 µmol) and anhydrous toluene (100 mL).
-
Seal the reactor and place it in a heating mantle on a magnetic stirrer.
-
Inject the cocatalyst (MMAO or MAO, e.g., 1000 equivalents relative to Cr) into the reactor via a syringe.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 30 bar).
-
Heat the reactor to the desired temperature (e.g., 60 °C) and start stirring.
-
Maintain a constant ethylene pressure throughout the reaction.
-
After the desired reaction time (e.g., 30 minutes), stop the heating and stirring, and cool the reactor to room temperature.
-
Carefully vent the excess ethylene.
-
-
Product Analysis:
-
Quench the reaction by adding a small amount of acidic ethanol (B145695).
-
Take an aliquot of the liquid phase for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to identify and quantify the linear alpha-olefins and other products.
-
If a solid polymer is formed, filter it, wash with ethanol and acetone, and dry under vacuum to determine the yield.
-
Workflow for Ethylene Oligomerization:
Application in Photoluminescent Materials
Dppm and its functionalized derivatives are excellent ligands for the synthesis of luminescent metal complexes, particularly with platinum(II). These complexes can exhibit tunable photophysical properties, making them promising candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.
Quantitative Data for Photoluminescent dppm Complexes
The table below presents key photophysical data for a selection of platinum(II) complexes containing the dppm ligand.
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| --INVALID-LINK-- | ~380 | ~500 | - | - | [8] |
| [Pt(bph)(dppm)] | - | >500 | - | - | [8] |
| L1-DPPM | 450 | ~550, ~630 | > solution | - | [9][10] |
phpy = 2-phenylpyridine; bph = 2,2'-biphenyl; L1 = benzothiophene-imine functionalized C^N ligand.
Experimental Protocol: Synthesis and Photophysical Measurement
This protocol outlines the synthesis of a dppm-containing platinum(II) complex and the subsequent measurement of its photophysical properties.
Materials:
-
cis-[Pt(DMSO)₂Cl₂]
-
Functionalized dppm ligand
-
Appropriate co-ligand (e.g., a cyclometalating ligand)
-
Solvents (e.g., methanol (B129727), dichloromethane)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Integrating sphere for quantum yield measurements
-
Time-resolved spectrometer for lifetime measurements
Procedure:
-
Synthesis of the Platinum Complex:
-
Dissolve cis-[Pt(DMSO)₂Cl₂] (1.0 mmol) and the desired co-ligand (1.0 mmol) in methanol (20 mL).
-
Heat the mixture to reflux for 4-6 hours.
-
Add the functionalized dppm ligand (1.0 mmol) to the reaction mixture and continue to reflux for another 12-24 hours.
-
Cool the reaction to room temperature. A precipitate of the desired complex should form.
-
Collect the solid by filtration, wash with cold methanol and diethyl ether, and dry under vacuum.
-
Recrystallize the complex from a suitable solvent system (e.g., dichloromethane/hexane) to obtain pure crystals.
-
-
Photophysical Measurements:
-
UV-Vis Absorption: Prepare a dilute solution of the complex in a spectroscopic grade solvent (e.g., dichloromethane). Record the absorption spectrum using a UV-Vis spectrophotometer.
-
Photoluminescence Emission: Excite the solution from the absorption measurement at a wavelength corresponding to an absorption maximum. Record the emission spectrum using a fluorometer.
-
Quantum Yield Measurement: The absolute photoluminescence quantum yield can be determined using an integrating sphere. The sample is placed in the center of the sphere and excited with a monochromatic light source. The detector measures the total emitted and scattered light. Comparison of the integrated emission intensity with and without the sample allows for the calculation of the quantum yield. Alternatively, a relative method can be used by comparing the emission of the sample to a known standard.
-
Luminescence Lifetime: Measure the luminescence decay profile using a time-resolved spectrometer (e.g., time-correlated single-photon counting). The lifetime is determined by fitting the decay curve to an exponential function.
-
Signaling Pathway for Photoluminescence:
Application as Anticancer Agents
Dppm-containing metal complexes, particularly those of gold(I), have shown significant potential as anticancer agents. Functionalization of the dppm ligand can modulate the lipophilicity, stability, and biological activity of these complexes, potentially leading to improved efficacy and reduced side effects compared to traditional platinum-based drugs.
Quantitative Data for Anticancer dppm Complexes
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative phosphine-gold(I) complexes against various cancer cell lines.
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| [AuCl{P(C₆H₄-4-OMe)₃}] | SKOV-3 (Ovarian) | >50 | [11] |
| [Au{P(C₆H₄-4-OMe)₃}₂]PF₆ | PC-3 (Prostate) | 1.8 | [11] |
| Gold(I) dithiocarbamate (B8719985) phosphine complex 1 | HeLa (Cervical) | 0.45 | [12] |
| Gold(I) dithiocarbamate phosphine complex 2 | HeLa (Cervical) | 0.35 | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol is adapted for evaluating the cytotoxicity of metal complexes.[13][14][15][16]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Dppm-metal complex to be tested
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., isopropanol (B130326) with 0.04 M HCl, or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the cells to ~80% confluency.
-
Trypsinize the cells, resuspend them in fresh medium, and count them using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the dppm-metal complex in DMSO.
-
Prepare a series of dilutions of the complex in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the complex. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Logical Flow for Anticancer Drug Screening:
References
- 1. Chromium-Based Complexes Bearing N-Substituted Diphosphinoamine Ligands for Ethylene Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Chromium-Based Complexes Bearing Aminophosphine and Phosphine–Imine–Pyrryl Ligands for Selective Ethylene Tri/Tetramerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.tue.nl [pure.tue.nl]
- 6. Chromium Ethylene Tri-/Tetramerization Catalysts Supported by Iminophosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromium Catalysts for Selective Ethylene Oligomerization Featuring Binuclear PNP Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure, physical, and photophysical properties of platinum(II) complexes containing bidentate aromatic and this compound as ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photophysical Properties of Cyclometalated Platinum(II) Diphosphine Compounds in the Solid State and in PMMA Films - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Gold(i) and gold(iii) phosphine complexes: synthesis, anticancer activities towards 2D and 3D cancer models, and apoptosis inducing properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, characterization and anticancer activity of gold(I) complexes that contain tri-tert-butylphosphine and dialkyl dithiocarbamate ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]
- 15. broadpharm.com [broadpharm.com]
- 16. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Bis(diphenylphosphino)methane (dppm)
This guide provides researchers, scientists, and drug development professionals with essential information for handling, storing, and troubleshooting issues related to the bis(diphenylphosphino)methane (dppm) ligand, with a focus on preventing its oxidation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (dppm) and why is it sensitive to oxidation?
A1: this compound, or dppm, is a white, crystalline organophosphorus compound with the formula CH₂(PPh₂)₂.[1] It is widely used as a chelating or bridging ligand in inorganic and organometallic chemistry. The phosphorus(III) centers in dppm possess lone pairs of electrons that are susceptible to attack by atmospheric oxygen, leading to the formation of the corresponding phosphine (B1218219) oxides. This oxidation is often irreversible under typical laboratory conditions and can render the ligand ineffective for its intended catalytic or coordination purpose.
Q2: What are the common signs of dppm oxidation?
A2: The primary signs of degradation include:
-
Visual Change: Pure dppm is typically a white to off-white solid. A noticeable change in color, such as a yellowish tint, or a change in the powder's consistency may indicate the presence of oxidation products or other impurities.
-
Reaction Failure: The most critical indicator is the failure of a chemical reaction where dppm is a key ligand or part of a catalyst. Low yields, low enantioselectivity in asymmetric catalysis, or a complete lack of conversion can often be traced back to a degraded, oxidized ligand.
Q3: How can I definitively confirm the purity of my dppm sample and detect oxidation?
A3: The most reliable method is ³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance) spectroscopy. This technique is highly sensitive to the chemical environment of the phosphorus atom. Pure dppm will exhibit a characteristic chemical shift, while its oxidized forms—this compound monoxide (dppmo) and this compound dioxide (dppmO₂)—will appear at distinctly different downfield chemical shifts.
Q4: What are the optimal storage and handling conditions for dppm?
A4: To minimize oxidation, dppm must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store the solid in a tightly sealed container, inside a desiccator, and preferably in a refrigerator or freezer (2-8 °C is often recommended) under an inert atmosphere. For long-term storage, sealing the container with Parafilm can provide an extra barrier against atmospheric exposure.
-
Handling: All manipulations, including weighing and transferring the solid or its solutions, should be performed inside a glovebox with low oxygen and moisture levels (<1 ppm) or by using standard Schlenk techniques.
Q5: Is it possible to regenerate dppm once it has oxidized?
A5: While methods exist for the reduction of phosphine oxides back to phosphines, these procedures often require harsh or specialized reducing agents like silanes (e.g., trichlorosilane). For many lab-scale applications, regenerating the ligand may not be practical or cost-effective. Preventing oxidation through proper handling and storage is the most efficient strategy.
Troubleshooting Guide
This section addresses common problems encountered during experiments involving dppm.
| Problem / Observation | Potential Cause | Recommended Action & Solution |
| Reaction fails, shows low yield, or poor selectivity. | Ligand Oxidation: The phosphorus(III) centers have oxidized to phosphorus(V), rendering the dppm ligand inactive or altering the catalyst's electronic/steric properties. | 1. Verify Purity: Analyze a sample of the dppm used via ³¹P NMR to check for the presence of oxide peaks (see Data Table 1). 2. Use Fresh/Pure Ligand: If oxidation is confirmed, discard the old batch and use dppm from a fresh, properly stored container. 3. Improve Technique: Review and strictly adhere to inert atmosphere handling protocols (glovebox or Schlenk line) for all subsequent steps. |
| The dppm solid appears discolored (e.g., yellowish). | Degradation: The solid has been exposed to air and moisture over time, leading to oxidation. | 1. Confirm with NMR: Do not assume the material is usable. Confirm the extent of oxidation with ³¹P NMR. 2. Purification (Advanced): If a large amount is contaminated, consider recrystallization under inert conditions. This is often done by dissolving the impure solid in a minimal amount of a hot, deoxygenated solvent and allowing it to cool slowly in an inert atmosphere. However, using a fresh batch is often more reliable. |
| Inconsistent results between different reaction batches. | Variable Ligand Quality: The dppm may be oxidizing to different extents between uses, especially if the main stock container is opened multiple times. | 1. Aliquot the Ligand: Upon receiving or opening a new bottle of dppm, immediately transfer it into a glovebox and divide it into smaller, single-use vials under an inert atmosphere. 2. Maintain Records: Keep a log of when the main container was opened and how aliquots are stored to track potential degradation over time. |
Data Presentation
Table 1: Characteristic ³¹P NMR Chemical Shifts for dppm and its Oxides
³¹P NMR is the definitive tool for identifying dppm and its oxidation byproducts. The chemical shifts move significantly downfield as the phosphorus atoms are oxidized from P(III) to P(V).
| Compound | Structure | Oxidation State | Typical ³¹P NMR Chemical Shift (δ, ppm) |
| dppm (parent ligand) | CH₂(PPh₂)₂ | P(III), P(III) | ~ -22 to -24 |
| dppmo (monoxide) | CH₂(P(O)Ph₂)(PPh₂) | P(V), P(III) | Two distinct signals are expected |
| dppmO₂ (dioxide) | CH₂(P(O)Ph₂)₂ | P(V), P(V) | ~ +25 to +35 |
Note: Chemical shifts are referenced to 85% H₃PO₄ and can vary slightly based on the solvent and concentration.
Experimental Protocols
Protocol 1: Handling and Weighing dppm in a Glovebox
This is the preferred method for ensuring the highest purity of the ligand during handling.
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O). Place all necessary items (spatula, weigh boat/paper, vials, dppm container) inside the antechamber and cycle it appropriately.
-
Equilibration: Allow the dppm container to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Weighing: Tare the weigh boat or vial on the balance inside the glovebox. Using a clean, dry spatula, carefully transfer the desired amount of dppm solid.
-
Transfer: Transfer the weighed solid directly into your reaction vessel within the glovebox.
-
Sealing: Tightly seal both the reaction vessel and the main dppm stock container before removing them from the glovebox.
Protocol 2: Handling dppm using Schlenk Techniques
This method is a viable alternative if a glovebox is unavailable.
-
Glassware Preparation: Thoroughly oven-dry a Schlenk flask equipped with a magnetic stir bar. Assemble it while hot and allow it to cool under a stream of inert gas (nitrogen or argon).
-
Inerting the Flask: Connect the flask to a Schlenk line. Evacuate the flask under vacuum (gently, to avoid disturbing the solid if pre-loaded) and backfill with inert gas. Repeat this cycle at least three times.
-
"Blanket" Transfer: To weigh the dppm, briefly remove the flask's stopper or septum under a strong positive flow of inert gas (an "argon blanket"). Quickly add the dppm solid. This minimizes air exposure but is less ideal than a glovebox transfer.
-
Solvent Addition: Add anhydrous, degassed solvent to the flask via a gas-tight syringe or cannula to dissolve the dppm for use in a reaction.
Visualizations
A logical workflow for troubleshooting a reaction where dppm oxidation is a suspected cause.
Caption: Troubleshooting workflow for dppm oxidation issues.
An illustration of the recommended experimental workflow for preparing a dppm solution under inert conditions to prevent oxidation.
Caption: Recommended workflow for handling dppm ligand.
References
Technical Support Center: Troubleshooting dppm-Catalyzed Reactions
Welcome to the technical support center for dppm-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during their experiments.
Frequently Asked Questions (FAQs)
Issue 1: My dppm-catalyzed reaction has a very low yield or is not working at all. What are the most common causes?
Low or no product yield is a frequent challenge in catalysis. The causes can generally be categorized into issues with the catalyst's activity, the quality of reagents and substrates, or suboptimal reaction conditions.[1]
A: Common causes and initial troubleshooting steps include:
-
Inactive Catalyst: The active catalytic species, often a Pd(0) complex in cross-coupling reactions, may not be forming efficiently or is deactivating prematurely.[1] Many processes use a Pd(II) precatalyst that must be reduced in situ to the active Pd(0) state.[2] Inefficient reduction can lead to low catalytic activity.[1]
-
Reagent and Solvent Quality: Impurities in reactants, reagents, or solvents can interfere with the reaction, potentially by poisoning the catalyst.[3] Reactions can also be sensitive to environmental factors like air and moisture.[3] Ensure all starting materials are pure and solvents are appropriately dried and degassed.
-
Suboptimal Reaction Conditions: Factors like temperature, pressure, and reactant concentration significantly influence reaction yield.[4] High temperatures, for instance, can sometimes accelerate catalyst decomposition.[1]
Below is a general workflow for troubleshooting low yields in your dppm-catalyzed reaction.
Caption: General troubleshooting workflow for low-yield reactions.
Issue 2: My reaction mixture turns black and the reaction stalls. What does this mean?
A: The formation of a black precipitate is a strong indicator of catalyst decomposition into palladium black, which is an inactive, aggregated form of palladium metal.[1] This is a common deactivation pathway for homogeneous palladium catalysts.
Potential Causes:
-
High Temperature: Elevated temperatures can accelerate catalyst decomposition.[1]
-
Presence of Oxygen: Inadequate degassing allows oxygen to oxidize the active Pd(0) species and sensitive phosphine (B1218219) ligands like dppm.[1]
-
Ligand Dissociation: For some catalyst systems, especially those with bulky monodentate phosphines, ligand dissociation can lead to the aggregation of the metal centers.[1]
-
Incorrect Stoichiometry: An inappropriate ligand-to-metal ratio can fail to stabilize the catalytic species.
Troubleshooting Steps:
-
Improve Degassing: Use more rigorous degassing methods for your solvents and reaction vessel, such as multiple freeze-pump-thaw cycles.
-
Lower Temperature: Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate.[1]
-
Adjust Ligand/Metal Ratio: The efficiency of catalyst formation can be affected by the sequence of adding precatalysts, ligands, and other reagents.[2] Experiment with a slight excess of the dppm ligand to better stabilize the metal center.
Caption: Catalyst activation, catalytic cycle, and deactivation pathway.
Issue 3: I am observing significant side products. How can I improve selectivity?
A: The formation of side products, such as homocoupled or dehalogenated materials, competes with the desired cross-coupling pathway and reduces the yield.[1]
Common Side Reactions & Solutions:
| Side Product | Common Cause | Suggested Solution |
| Homocoupling | Often occurs with highly active catalyst systems or when the transmetalation step is slow. | Lower the reaction temperature; ensure the purity of the organometallic reagent; adjust the rate of addition of reagents. |
| Dehalogenation | More common with electron-rich aryl halides.[1] The hydrogen source can be the solvent, base, or other reagents.[1] | Use a non-protic solvent; screen different bases; ensure starting materials are anhydrous. |
| Ligand-Related Byproducts | In some cases, the dppm ligand itself or derivatives can react under harsh conditions.[5] | Screen alternative ligands if the problem persists; lower the reaction temperature. |
Experimental Protocols
General Protocol for a dppm-Palladium Catalyzed Cross-Coupling Reaction
This protocol provides a general methodology. Specific quantities, temperatures, and reaction times must be optimized for your specific substrates.
-
Oven-Drying Glassware: All glassware (reaction flask, condenser, magnetic stir bar) should be oven-dried at 120 °C overnight and allowed to cool in a desiccator.
-
Reagent Preparation:
-
To the reaction flask, add the aryl halide (1.0 mmol, 1.0 equiv), the organometallic reagent (e.g., boronic acid, 1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the dppm ligand (0.022 mmol, 2.2 mol%).
-
-
Reaction Setup:
-
Seal the reaction flask with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Add the palladium precatalyst and dppm ligand to the flask under a positive flow of inert gas.
-
Using a syringe, add the anhydrous, degassed solvent (e.g., Toluene or THF, 5 mL) to the flask.
-
-
Execution and Monitoring:
-
Place the flask in a pre-heated oil bath at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction vigorously.
-
Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots from the reaction mixture with a syringe.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water or a saturated NH₄Cl solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data on Ligand Performance
While dppm is a versatile ligand, it is not always the optimal choice. The yield of a reaction can be highly dependent on the ligand's electronic and steric properties. In some cases, dppm has been found to be ineffective compared to other bidentate phosphine ligands.[6]
| Ligand | Bite Angle (approx.) | Example Reaction Yield (%) |
| dppm | ~72° | Ineffective / Low Yield[6] |
| dppe | ~85° | Ineffective / Low Yield[6] |
| dppp | ~91° | Ineffective / Low Yield[6] |
| dppf | ~99° | 50%[6] |
| Xantphos | ~108° | Ineffective / Low Yield[6] |
| PCy₃ (Monodentate) | N/A | 73%[6] |
| Table based on data for a specific Cu-catalyzed allyl addition reaction, highlighting that ligand screening is crucial. Yields are context-dependent and will vary for other reactions.[6] |
Understanding the dppm Ligand
The coordination mode of the dppm ligand can influence the stability and reactivity of the catalytic complex. Its short methylene (B1212753) bridge typically favors a bridging coordination mode in binuclear complexes rather than forming a stable chelate with a single metal center.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tutorchase.com [tutorchase.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing dppm-Based Catalysts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with bis(diphenylphosphino)methane (dppm) catalysts. The focus is on the critical parameter of the ligand-to-metal ratio and its impact on catalytic performance.
Troubleshooting Guide
This guide addresses common issues encountered during catalytic reactions involving dppm ligands. For each issue, potential causes related to the ligand-to-metal ratio are provided along with recommended solutions.
| Issue Observed | Potential Cause Related to Ligand-to-Metal Ratio | Recommended Action |
| Low or No Product Yield | 1. Inefficient Pre-catalyst Reduction: Many reactions start with a Pd(II) precursor that needs to be reduced to the active Pd(0) state in situ.[1] An incorrect ligand-to-metal ratio can hinder this reduction.[1] 2. Formation of Inactive Catalyst Species: An excess or deficiency of the dppm ligand can lead to the formation of catalytically inactive or less active metal complexes. For bidentate ligands like dppm, a 1:1 or 1.2:1 ligand-to-metal ratio is often a good starting point.[1] 3. Catalyst Deactivation: The active catalyst can aggregate into inactive palladium black, a process that can be influenced by ligand dissociation.[1] | 1. Adjust Ligand:Metal Ratio: Systematically screen ratios from 1:1 to 4:1. For monodentate phosphines, a 2:1 or 4:1 ratio is common, while for bidentate ligands like dppm, a ratio slightly above 1:1 (e.g., 1.2:1) is often optimal to prevent ligand dissociation.[1] 2. Increase Catalyst Loading: For a new or challenging reaction, consider increasing the catalyst loading from a typical 1 mol% to as high as 5 mol% to achieve conversion.[1] 3. Verify Reagent Purity: Ensure all reagents, especially solvents and starting materials, are pure and dry, as impurities can act as catalyst poisons.[1][2] |
| Reaction Stalls or is Incomplete | 1. Catalyst Instability: The active catalytic species may not be stable under the reaction conditions, leading to decomposition over time. The ligand-to-metal ratio is crucial for stabilizing the metal center.[3] 2. Insufficient Active Catalyst: The initial concentration of the active Pd(0) species might be too low to drive the reaction to completion, possibly due to inefficient pre-catalyst reduction.[1] | 1. Modify Ligand Concentration: Experiment with a slight excess of the dppm ligand to potentially stabilize the active catalyst through favorable coordination. 2. Staged Addition of Reagents: For reactions that are highly exothermic or where substrate/product inhibition is suspected, consider the slow or portion-wise addition of a limiting reagent.[4] 3. Temperature & Solvent Screen: Re-evaluate the reaction temperature and solvent. The solvent can significantly affect catalyst stability and solubility.[1] |
| Formation of Side Products (e.g., Homocoupling) | 1. Unfavorable Reaction Kinetics: An incorrect ligand-to-metal ratio can alter the relative rates of the desired cross-coupling pathway versus side reactions like homocoupling of the organometallic reagent. 2. Presence of Multiple Catalytic Species: Different ligand-to-metal ratios can lead to the formation of various active species in solution, each with different selectivity profiles. | 1. Fine-Tune Ligand:Metal Ratio: A systematic screening around the presumed optimal ratio is crucial. Even small changes can significantly impact selectivity. 2. Evaluate Different Pre-catalysts: The choice of metal precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the formation of the active catalyst and, consequently, the reaction's selectivity. 3. Control Reaction Temperature: Lowering the reaction temperature can sometimes suppress side reactions, which may have a higher activation energy than the desired transformation.[2] |
| Inconsistent Results Between Batches | 1. Sensitivity to Stoichiometry: The catalytic system may be highly sensitive to small variations in the ligand-to-metal ratio, leading to batch-to-batch inconsistency if measurements are not precise. 2. Variable Reagent Quality: Ensure that the dppm ligand, metal precursor, and all other reagents are of consistent quality between batches.[2] | 1. Prepare a Stock Solution: Prepare a stock solution of the pre-catalyst (metal precursor and dppm ligand mixed in the desired ratio) to ensure consistent dosing for each reaction. 2. Standardize Procedures: Adhere strictly to the established experimental protocol, including the order of addition of reagents, stirring rate, and temperature control.[4] 3. Titrate Reagents: If using reagents that can degrade over time, such as certain organometallic compounds or oxidants, titrate them before use to confirm their concentration.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the dppm ligand in catalysis?
A1: this compound (dppm) is a bidentate phosphine (B1218219) ligand that plays a crucial role in stabilizing the metal center of a catalyst. Its two phosphorus donor atoms can coordinate to a metal, influencing the catalyst's electronic and steric properties. This coordination is key to modulating the catalyst's activity, selectivity, and stability throughout the catalytic cycle.[3] The short methylene (B1212753) bridge in dppm results in a small natural bite angle of about 73°, which favors the formation of stable four-membered ring structures with the metal center.[5]
Q2: What are the possible coordination modes of dppm, and how do they affect the ligand-to-metal ratio?
A2: The dppm ligand is versatile and can adopt several coordination modes, which directly influences the optimal ligand-to-metal stoichiometry. The primary modes are:
-
Chelating: Both phosphorus atoms of a single dppm ligand bind to the same metal center, forming a stable ring. This is a common mode in mononuclear complexes.[6][7]
-
Bridging: The dppm ligand links two different metal centers. This ability is a key feature of dppm and is crucial for the formation of bimetallic and polynuclear complexes.[5][6]
The tendency to adopt one mode over another depends on the metal, its oxidation state, and the reaction conditions.[8] A 1:1 ligand-to-metal ratio might favor chelation, while a 2:1 or higher ratio could lead to more complex bridged structures.
Diagram: dppm Coordination Modes
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting [chem.rochester.edu]
- 5. This compound (dppm)|99%|CAS 2071-20-7 [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Alkali Metal Complexes of a this compound Functionalized Amidinate Ligand: Synthesis and Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Decomposition of dppm Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis(diphenylphosphino)methane (dppm) complexes.
Frequently Asked Questions (FAQs)
Q1: My dppm complex changes color and/or precipitates from solution upon standing. What is happening?
A1: This often indicates decomposition or instability of the complex. Potential causes include oxidation of the phosphine (B1218219) ligands or the metal center, reaction with solvent, or dissociation of the ligands. It is recommended to store dppm complexes under an inert atmosphere (e.g., nitrogen or argon) and in the dark.
Q2: I observe unexpected peaks in the 31P NMR spectrum of my dppm complex. What are they?
A2: Unexpected peaks in the 31P NMR spectrum can indicate the presence of impurities or decomposition products. Common phosphorus-containing impurities include phosphine oxides, which resonate at a different chemical shift than the parent phosphine. Decomposition of the dppm ligand can also lead to various phosphorus-containing byproducts.
Q3: What is the typical thermal stability of dppm complexes?
A3: The thermal stability of dppm complexes varies depending on the metal center and the other ligands present. For example, some palladium(II) and platinum(II) dppm complexes show initial decomposition temperatures ranging from 238°C to over 300°C.[1] Thermal analysis techniques like Thermogravimetric Analysis (TGA) are essential for determining the specific decomposition profile of your complex.
Q4: How can I prevent P-C bond cleavage in my dppm complex?
A4: P-C bond cleavage can be a decomposition pathway for phosphine ligands, including dppm.[2] The stability of the P-C bond can be influenced by the electronic and steric properties of the metal center and other ligands. Using electron-rich metals and bulky co-ligands can sometimes help to stabilize the dppm ligand and prevent P-C bond cleavage.
Q5: Is my dppm complex sensitive to water?
A5: Phosphine ligands can be susceptible to hydrolysis, especially under certain conditions.[3][4] While dppm itself is relatively stable, the coordinated ligand in a complex can become more reactive. It is good practice to use dry solvents and handle dppm complexes under anhydrous conditions to minimize the risk of hydrolysis.
Troubleshooting Guides
Issue 1: Unexpected Decomposition of dppm Complex During Synthesis or Work-up
Symptoms:
-
Color change of the reaction mixture.
-
Formation of an insoluble precipitate.
-
Low yield of the desired product.
-
Complex mixture of products observed by NMR or chromatography.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Oxidation of Phosphine | Ensure all solvents are rigorously deoxygenated. Perform the reaction and work-up under a strict inert atmosphere (N2 or Ar). |
| Reaction with Solvent | Choose a non-reactive, dry solvent. Avoid chlorinated solvents if your complex is sensitive to them. |
| Thermal Instability | If the reaction requires heating, monitor the temperature carefully. Consider if a lower reaction temperature could be used. |
| Photodecomposition | Protect the reaction from light by wrapping the flask in aluminum foil. |
Issue 2: Difficulty in Characterizing dppm Complexes Due to Instability
Symptoms:
-
Broad or changing peaks in NMR spectra over time.
-
Inconsistent elemental analysis results.
-
Decomposition on the column during chromatography.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Fluxional Behavior in Solution | Record NMR spectra at variable temperatures to study any dynamic processes.[5][6] |
| Decomposition During Analysis | Prepare fresh samples immediately before analysis. For chromatography, consider using a less reactive stationary phase or performing the separation at a lower temperature. |
| Presence of Impurities | Purify the dppm ligand before use. Common impurities in the ligand can lead to side reactions and unstable complexes. |
Data Presentation
Table 1: Thermal Decomposition Data for Selected dppm Complexes
| Complex | Initial Decomposition Temperature (°C) | Major Decomposition Products | Analytical Technique | Reference |
| [Pd(tsac)2(dppm)] | 238 | PdO, condensed phosphates | TGA, DTA | [1] |
| [Pd2(dppm)2Cl2] | Not specified | Metallic palladium, PdO, condensed phosphates | TGA | [1][7] |
| [Pt(tsac)2dppm] | 270 (main decomposition) | Not fully specified | TGA, DTA | [1] |
tsac = thiosaccharinate
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 5-10 mg of the dppm complex into a TGA pan (typically alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to remove any air.
-
Set the temperature program:
-
Equilibrate at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature above the expected decomposition range (e.g., 800°C).
-
-
-
Data Acquisition: Record the mass of the sample as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
The onset temperature of weight loss is taken as the initial decomposition temperature.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
Protocol 2: Monitoring Complex Stability by 31P NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the dppm complex in a deuterated solvent in an NMR tube. Ensure the solvent is dry and deoxygenated if the complex is sensitive.
-
Initial Spectrum: Acquire a 31P{1H} NMR spectrum of the freshly prepared sample. Note the chemical shifts and line widths of the signals corresponding to your complex.
-
Time-Course Study: Store the NMR tube under the desired conditions (e.g., at room temperature, protected from light).
-
Periodic Spectra: Acquire subsequent 31P{1H} NMR spectra at regular intervals (e.g., every few hours or days).
-
Data Analysis: Compare the spectra over time. The appearance of new peaks or a decrease in the intensity of the original signals indicates decomposition. The integration of the peaks can be used to quantify the extent of decomposition.
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected dppm complex decomposition.
Caption: Experimental workflow for assessing the stability of dppm complexes.
References
Technical Support Center: Purification of Bis(diphenylphosphino)methane (dppm)
Welcome to the technical support center for the purification of bis(diphenylphosphino)methane (dppm). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of dppm in a laboratory setting.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound and its derivatives.
| Problem | Possible Cause | Suggested Solution |
| Recrystallization Issues | ||
| Oiling out during cooling | The compound's solubility is too high in the chosen solvent, or the solution is cooling too rapidly. | - Add a small amount of a miscible "poor" solvent (e.g., hexane (B92381) if using toluene (B28343) or ethanol) to the hot solution until it becomes slightly turbid, then reheat to clarify and cool slowly.- Ensure a slow cooling rate by allowing the flask to cool to room temperature before placing it in an ice bath. |
| No crystal formation upon cooling | The solution is not supersaturated (too much solvent was used), or nucleation is slow. | - Concentrate the solution by boiling off some of the solvent and then allow it to cool again.- Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation.- Add a seed crystal of pure dppm if available. |
| Low recovery of purified dppm | Too much solvent was used, or the compound is significantly soluble in the cold solvent. The product may have been lost during transfer or filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude dppm.- Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are discolored or appear impure | Incomplete removal of colored impurities. Co-precipitation of impurities. | - Perform a hot filtration step if insoluble impurities are visible in the hot solution.- Consider a second recrystallization step.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Use charcoal sparingly as it can also adsorb the desired product. |
| Column Chromatography Issues | ||
| Poor separation of dppm from its oxide (dppmO) | The solvent system (mobile phase) is not optimized for the separation. | - this compound monoxide (dppmO) is more polar than dppm. Use a less polar solvent system to increase the retention of dppmO on the silica (B1680970) gel column. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate (B1210297) or dichloromethane (B109758).- Monitor the fractions carefully using Thin Layer Chromatography (TLC) to identify the pure dppm fractions. |
| Streaking of the compound on the TLC plate/column | The sample is overloaded, or the compound is interacting too strongly with the silica gel. | - Load a smaller amount of the crude material onto the column.- Add a small percentage of a more polar solvent (like a few drops of triethylamine (B128534) for basic compounds, though dppm is not strongly basic) to the eluent to reduce tailing. |
| The compound does not elute from the column | The mobile phase is not polar enough to move the compound. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound (dppm)?
A1: The most common impurity is its oxidation product, this compound monoxide (dppmO), which forms upon exposure of dppm to air.[1] Other potential impurities include unreacted starting materials from the synthesis, such as sodium diphenylphosphide or dichloromethane, and residual solvents.
Q2: How can I remove the this compound monoxide (dppmO) impurity?
A2: DppmO is more polar than dppm. This difference in polarity can be exploited for purification.
-
Recrystallization: A carefully chosen solvent system can leave the more polar dppmO in the mother liquor. Recrystallization from a solvent like ethanol (B145695) or a toluene/hexane mixture can be effective.
-
Column Chromatography: This is a very effective method for separating dppm from dppmO. Using a silica gel stationary phase and a non-polar to moderately polar mobile phase (e.g., a gradient of ethyl acetate in hexane), the less polar dppm will elute before the more polar dppmO.
Q3: What is a good solvent for recrystallizing dppm?
A3: Ethanol is a commonly used solvent for the recrystallization of phosphine (B1218219) ligands.[2] A mixed solvent system of toluene and hexane or heptane (B126788) can also be effective, where dppm is dissolved in hot toluene and then a non-polar solvent is added to induce crystallization upon cooling.[3]
Q4: How can I monitor the purity of dppm during the purification process?
A4:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a column chromatography separation and to check the purity of fractions. Dppm will have a higher Rf value (travel further up the plate) than the more polar dppmO on a silica gel plate. A common eluent for TLC is a mixture of ethyl acetate and hexane.
-
³¹P NMR Spectroscopy: This is a powerful technique for assessing the purity of phosphine-containing compounds. Dppm will show a characteristic chemical shift for a phosphine (typically in the range of -10 to -60 ppm).[4] Its oxide, dppmO, will appear at a significantly different chemical shift, usually in the range of +20 to +60 ppm.[4] The relative integration of these signals can provide a quantitative measure of purity.
-
Melting Point: Pure dppm has a sharp melting point. A broad melting point range can indicate the presence of impurities.
Q5: What are the expected yields for dppm purification?
A5: The yield will depend on the initial purity of the crude product and the chosen purification method. For a well-executed recrystallization, yields can range from 70-90%.[5] Column chromatography can also provide high recovery, but some material may be lost on the column.
Quantitative Data Summary
The following table summarizes typical data associated with the purification of dppm. Note that specific values can vary based on experimental conditions.
| Purification Method | Parameter | Typical Value | Reference |
| Recrystallization | Purity (post-recrystallization) | >99% | Inferred from similar compound purifications[5] |
| Yield | 70-90% | [5][6] | |
| Column Chromatography | Stationary Phase | Silica Gel | [7][8] |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 0% to 20% EtOAc) | [9][10] | |
| Purity (post-column) | >99.5% | Inferred from similar compound purifications | |
| Purity Analysis | |||
| ³¹P NMR Chemical Shift (dppm) | ~ -20 to -30 ppm | [4] | |
| ³¹P NMR Chemical Shift (dppmO) | ~ +20 to +30 ppm | [4] | |
| Melting Point (pure dppm) | 120-122 °C | [1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
Objective: To purify crude dppm by removing polar impurities, such as dppmO.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude dppm in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture with stirring until the dppm dissolves completely. Add more ethanol dropwise if necessary to achieve full dissolution at the boiling point. Avoid adding excess solvent.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
Objective: To separate dppm from less polar and more polar impurities, particularly dppmO.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other moderately polar solvent)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
Prepare the Column: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom and cover it with a thin layer of sand.
-
Pack the Column: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica gel.
-
Load the Sample: Dissolve the crude dppm in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully apply the sample to the top of the silica gel.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., 2%, 5%, 10%, 20% ethyl acetate in hexane).
-
Fraction Collection: Collect the eluent in small fractions.
-
Monitor Fractions: Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 10% ethyl acetate in hexane). Visualize the spots under a UV lamp.
-
Combine and Isolate: Combine the fractions containing the pure dppm. Remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 5. researchgate.net [researchgate.net]
- 6. ck12.org [ck12.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Technical Support Center: dppm-Based Catalytic Cycles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with bis(diphenylphosphino)methane (dppm)-based catalytic cycles.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for dppm ligands in a catalytic cycle?
A1: The primary degradation pathways for dppm ligands include oxidation of the phosphorus atoms and cleavage of the P-C bonds.[1][2] Phosphine (B1218219) oxidation, forming the corresponding phosphine oxides CH₂[P(O)Ph₂]₂, is a prevalent issue, especially under oxidative conditions.[1][3] Additionally, the methylene (B1212753) group (CH₂) in the dppm backbone can be deprotonated, and in some cases, cleavage of a diphenylphosphino moiety ({PPh₂}) has been observed.[2][3]
Q2: My dppm-based catalyst is showing low activity or deactivating. What are the likely causes?
A2: Catalyst deactivation can stem from several sources. A common issue is the formation of catalytically dormant or "off-cycle" palladium complexes, which can occur when substrates or products displace the dppm ligand. Another cause is ligand degradation via oxidation, which alters the electronic properties and coordination ability of the ligand.[1] Finally, the inherent stability of the dppm-metal complex can sometimes hinder catalytic turnover; the strong chelation may stabilize intermediates to the point of inactivity.[4]
Q3: How does the "bite angle" of dppm affect catalytic performance?
A3: The natural bite angle of dppm, which is the P-M-P angle in a metal complex, is approximately 73°.[1][3] This small bite angle is a defining characteristic that influences the geometry and stability of the metal complex.[1] In some catalytic systems, such as certain palladium-catalyzed reactions, ligands with small bite angles like dppm have been associated with lower turnover frequencies (TOF) compared to ligands with larger bite angles.[5] The constrained geometry can impact the rates of key catalytic steps like reductive elimination.
Q4: I see unexpected signals in my ³¹P NMR spectrum. What might they indicate?
A4: Unexpected signals in a ³¹P NMR spectrum can indicate several phenomena. A common observation is a new peak corresponding to the oxidized dppm ligand (phosphine oxide).[6] Other possibilities include the formation of different coordination isomers, off-cycle catalyst species, or products from ligand degradation, such as P-C bond cleavage.[2][7] It is also possible to observe non-equivalence of the two phosphorus atoms depending on their chemical environment in the complex.[7]
Q5: What strategies can I employ to prevent dppm ligand degradation?
A5: To mitigate phosphine oxidation, rigorous exclusion of air and moisture using Schlenk-line or glovebox techniques during synthesis and reaction setup is critical.[1] From a catalyst design perspective, using more electron-deficient metal centers or introducing sterically bulky substituents on the phenyl rings of the ligand can offer protection against oxidation.[1]
Troubleshooting Guides
Problem 1: Low or No Catalytic Activity
| Possible Cause | Troubleshooting Step | Rationale |
| Ligand Oxidation | Run the reaction under strictly inert conditions (glovebox or Schlenk line). Degas all solvents and reagents thoroughly. | The phosphorus(III) centers in dppm are susceptible to oxidation by atmospheric oxygen, forming phosphine oxides that are poor ligands.[1] |
| Formation of Off-Cycle Species | Modify reaction temperature. Analyze the reaction mixture using ³¹P NMR to identify dormant species. | In some Pd-catalyzed systems, inactive complexes can form at room temperature but may re-enter the catalytic cycle upon heating. |
| Incorrect Catalyst Precursor | Verify the structure and purity of the starting metal-dppm complex using techniques like X-ray crystallography or NMR.[1] | The active catalyst may not be forming correctly if the precursor is impure or structurally incorrect. |
| Strong Chelation | Consider a comparative experiment with a more flexible diphosphine ligand (e.g., dppe, dppp) that has a larger bite angle. | The strong chelation and small bite angle of dppm can sometimes lead to overly stable intermediates that slow down the catalytic cycle.[4][8] |
Problem 2: Poor Reaction Selectivity (Regio-, Stereo-, or Chemoselectivity)
| Possible Cause | Troubleshooting Step | Rationale |
| Ligand Steric/Electronic Properties | Modify the dppm ligand backbone or phenyl ring substituents to tune the steric and electronic environment around the metal center. | The selectivity of many catalytic reactions is highly dependent on the ligand's properties. Even minor changes can have a significant impact.[6] |
| Flexible Coordination Modes | Analyze the system for evidence of bridging bimetallic species, which dppm is known to form.[3] | dppm can act as both a chelating and a bridging ligand.[5] The formation of bimetallic complexes can open up alternative reaction pathways with different selectivities. |
| Reaction Conditions | Systematically vary temperature, solvent, and pressure. | Selectivity is often highly sensitive to reaction conditions, which can influence the relative rates of competing reaction pathways. |
Quantitative Data Summary
The choice of diphosphine ligand can significantly impact catalyst performance. The tables below summarize the effect of ligand bite angle on turnover frequency (TOF) in two different catalytic systems.
Table 1: Effect of Diphosphine Ligand on TOF in a Pd-Catalyzed Carbonylation Reaction
| Ligand | Bite Angle (°) | TOF (h⁻¹) |
| dppm | ~73 | < TOF of other ligands |
| dppe | ~85 | Higher than dppm |
| dppp | ~91 | Higher than dppe |
| dppb | ~97 | Higher than dppp |
| Data derived from a study on Pd(II)-chelating diphosphine complexes. The exact TOF values were not provided, but a clear trend was reported.[5] |
Table 2: Ligand Effects on Rh-Based Catalyst for Methanol (B129727) Reductive Carbonylation
| Catalyst System | TOF (h⁻¹) | Selectivity to Ethanol (B145695)/Acetaldehyde (%) |
| Rh-based (no ligand) | 71.1 | 26.6 |
| Rh(dppm)-based | Decreased | Decreased |
| Rh(dppp)-based | ~106.7 | ~53.2 |
| Data highlights that while some diphosphine ligands enhance performance, dppm decreased both activity and selectivity in this specific system.[8] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring a dppm-Based Catalytic Reaction via ³¹P NMR
-
Sample Preparation: Under an inert atmosphere (in a glovebox), carefully extract an aliquot (e.g., 0.1 mL) from the reaction mixture at specified time points (t=0, 1h, 4h, etc.).
-
Dilution: Dilute the aliquot with a deuterated solvent (e.g., 0.5 mL of CDCl₃ or C₆D₆) in an NMR tube. Ensure the solvent is degassed and dry.
-
Internal Standard: Add a known amount of an internal standard (e.g., triphenyl phosphate) if quantitative analysis is required.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Analysis:
-
Identify the peak for the starting dppm-metal complex.
-
Look for the appearance of new peaks. A downfield shift of ~20-30 ppm relative to the free phosphine often indicates the formation of the corresponding phosphine oxide.[6]
-
Monitor the relative integration of peaks over time to track the consumption of the catalyst and the formation of any degradation products or off-cycle species.
-
Protocol 2: Recommended Handling and Reaction Setup to Prevent Ligand Oxidation
-
Glassware Preparation: All glassware (Schlenk flask, condenser, etc.) must be oven-dried (e.g., at 120°C for at least 4 hours) and allowed to cool under a vacuum or a stream of dry, inert gas (e.g., Argon or Nitrogen).
-
Reagent and Solvent Preparation:
-
Use anhydrous solvents, preferably from a solvent purification system. If using bottled solvents, ensure they are freshly opened and handled under inert gas.
-
Degas all liquid reagents and solvents by subjecting them to three freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.
-
-
Reaction Assembly: Assemble the reaction apparatus under a positive pressure of inert gas. Use greased ground-glass joints or Teflon-sealed joints to ensure an airtight setup.
-
Reagent Transfer:
-
Transfer solid reagents, including the dppm ligand and metal precursor, in a glovebox or under a strong counter-flow of inert gas.
-
Transfer liquid reagents via gas-tight syringes or cannulas.
-
-
Execution: Maintain a positive pressure of inert gas throughout the entire duration of the reaction, including heating and cooling phases. Use a bubbler to monitor the gas flow.
Visualizations
Caption: Fig 1. Common Degradation Pathways for dppm-based Catalysts
References
- 1. This compound (dppm)|99%|CAS 2071-20-7 [benchchem.com]
- 2. Alkali Metal Complexes of a this compound Functionalized Amidinate Ligand: Synthesis and Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. researchgate.net [researchgate.net]
- 8. Insights into the ligand effects of rhodium catalysts toward reductive carbonylation of methanol to ethanol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10739K [pubs.rsc.org]
Technical Support Center: Optimizing dppm-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting and optimizing dppm-catalyzed reactions, with a specific focus on the critical role of temperature in achieving desired reaction efficiency and outcomes.
Frequently Asked Questions (FAQs)
Q1: My dppm-catalyzed reaction is showing low to no product yield. Could temperature be the issue?
A1: Yes, temperature is a critical parameter in dppm-catalyzed reactions. Both insufficient and excessive heat can drastically reduce your yield. At lower temperatures, the reaction kinetics may be too slow for a significant conversion to occur within a reasonable timeframe. Conversely, excessively high temperatures can lead to the thermal degradation of the dppm ligand or the catalyst complex, often observed as the formation of palladium black, which is an inactive form of the catalyst. It is crucial to find the optimal temperature that balances reaction rate with catalyst stability.
Q2: I'm observing the formation of palladium black in my reaction vessel. What does this indicate and how can I prevent it?
A2: The formation of palladium black is a common sign of catalyst decomposition, which can be triggered by excessively high reaction temperatures. This leads to a lower concentration of the active catalytic species in the solution and, consequently, a reduced reaction rate and yield. To prevent this, consider lowering the reaction temperature. It may also be beneficial to ensure a strictly inert atmosphere, as the presence of oxygen can sometimes contribute to catalyst degradation, especially at elevated temperatures.
Q3: How do I determine the optimal temperature for my specific dppm-catalyzed reaction?
A3: The optimal temperature is highly dependent on the specific substrates, solvent, and palladium precursor used. A systematic approach is recommended. Start with temperatures reported in the literature for similar reactions. If such data is unavailable, a good starting point for many palladium-catalyzed cross-coupling reactions is around 80-100 °C. To pinpoint the optimal temperature, you can run a series of small-scale reactions at varying temperatures (e.g., in 10 °C increments from 60 °C to 120 °C) and analyze the yield at each point. This will help you identify the temperature at which the highest yield is achieved before catalyst decomposition becomes a significant factor.
Q4: Can a reaction be too cold to work effectively with a dppm catalyst?
A4: Absolutely. While high temperatures can cause catalyst decomposition, low temperatures can result in little to no reaction. If you are not observing any product formation, and you have ruled out other common issues (e.g., reagent purity, inert atmosphere), it is possible that the reaction temperature is below the activation energy threshold for the catalytic cycle to proceed efficiently. In such cases, a gradual increase in temperature is warranted.
Q5: My reaction starts well but then stalls before completion. Could this be a temperature-related issue?
A5: This phenomenon, where a reaction ceases before all the starting material is consumed, can indeed be related to temperature. It often indicates gradual catalyst deactivation over time at the chosen reaction temperature. While the initial rate is good, the catalyst may not be stable enough for the duration required for full conversion. In this scenario, you could try lowering the reaction temperature slightly and extending the reaction time. This might slow down the initial rate but can preserve the catalyst's activity for a longer period, potentially leading to a higher overall yield.
Troubleshooting Guide
This guide addresses common issues encountered in dppm-catalyzed reactions and provides systematic steps to resolve them, with a focus on temperature-related factors.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Conversion | 1. Reaction temperature is too low: The activation energy barrier is not being overcome. 2. Catalyst has not been properly activated: Some pre-catalysts require an initial heating period to form the active species. | 1. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or GC/LC-MS to find the point at which the reaction begins to proceed at a reasonable rate. 2. Check Activation Protocol: Consult the literature for the specific pre-catalyst you are using to ensure you are following the correct activation procedure. |
| Low Yield with Byproduct Formation | 1. Reaction temperature is too high: This can lead to side reactions or decomposition of starting materials or products. 2. Prolonged reaction time at elevated temperature: Increases the likelihood of side reactions. | 1. Lower Temperature: Reduce the reaction temperature. A lower temperature may require a longer reaction time but can significantly improve selectivity. 2. Time-Course Study: Run the reaction and take aliquots at different time points to determine the optimal reaction time that maximizes product yield before significant byproduct formation occurs. |
| Formation of Palladium Black | 1. Excessive reaction temperature: The primary cause of thermal decomposition of the palladium complex. 2. Presence of oxygen: Can accelerate catalyst decomposition at higher temperatures. | 1. Reduce Temperature: Immediately lower the reaction temperature. For future experiments, start at a lower temperature. 2. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. |
| Reaction Stalls Prematurely | 1. Gradual catalyst deactivation: The catalyst is not stable for the required duration at the set temperature. 2. Ligand dissociation at elevated temperatures: The dppm ligand may be dissociating from the metal center, leading to catalyst deactivation. | 1. Optimize Temperature and Time: Try running the reaction at a slightly lower temperature for a longer period. 2. Increase Ligand to Metal Ratio: A slight excess of the dppm ligand may help to prevent dissociation and stabilize the active catalyst. |
Experimental Protocols
Protocol for Temperature Optimization of a dppm-Palladium Catalyzed Suzuki-Miyaura Coupling Reaction
Objective: To determine the optimal reaction temperature for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a dppm-palladium catalyst system.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
dppm (0.022 mmol, 2.2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/Water 4:1, 10 mL)
-
Reaction vials suitable for heating
-
Magnetic stir bars
-
Inert gas supply (Argon or Nitrogen)
-
Heating block or oil bath with temperature control
-
Analytical instrumentation (TLC, GC-MS, or LC-MS)
Methodology:
-
Preparation of Reaction Vessels: In a glovebox or under a flow of inert gas, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol) to a series of reaction vials, each containing a magnetic stir bar.
-
Preparation of Catalyst Stock Solution: In a separate vial, dissolve the palladium precursor and dppm in a small amount of the degassed solvent.
-
Reaction Setup: To each reaction vial, add the appropriate volume of the degassed solvent. Then, add the catalyst stock solution to each vial. Seal the vials tightly.
-
Temperature Screening: Place the vials in a heating block or oil bath pre-set to different temperatures (e.g., 60 °C, 70 °C, 80 °C, 90 °C, 100 °C, 110 °C, and 120 °C).
-
Reaction Monitoring: Allow the reactions to stir for a predetermined amount of time (e.g., 12 hours). After the reaction time has elapsed, cool the vials to room temperature.
-
Analysis: Take an aliquot from each reaction mixture, quench appropriately, and analyze by TLC, GC-MS, or LC-MS to determine the conversion and/or yield of the desired product.
-
Data Interpretation: Plot the yield as a function of temperature to identify the optimal temperature that provides the highest yield with minimal byproduct formation or catalyst decomposition.
Diagrams
Caption: A logical workflow for troubleshooting temperature-related issues in dppm-catalyzed reactions.
Caption: The relationship between temperature and reaction efficiency in dppm-catalyzed reactions.
Technical Support Center: dppm Ligand Integrity Analysis by ³¹P NMR
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using bis(diphenylphosphino)methane (dppm) and needing to verify its integrity using ³¹P NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is dppm and why is its purity important? A1: 1,1-Bis(diphenylphosphino)methane (dppm) is a widely used bidentate phosphine (B1218219) ligand in inorganic and organometallic chemistry, crucial for constructing metal complexes in catalysis and materials science.[1] The purity of dppm is critical because degradation products, primarily oxides, can alter the electronic and steric properties of the resulting metal complexes, leading to inconsistent experimental results and affecting catalytic activity.
Q2: What is the most common degradation pathway for dppm? A2: The most common degradation pathway for dppm is oxidation of the phosphorus(III) centers.[1][2] This typically occurs in the presence of air or other oxidizing agents, leading to the formation of this compound monoxide (dppmO) and subsequently this compound dioxide (dppmO₂).[2] Proper handling and storage under an inert atmosphere are crucial to prevent this.
Q3: How can I detect dppm degradation? A3: ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most direct and effective method for detecting dppm degradation.[3] Since ³¹P has 100% natural abundance and a spin of ½, it provides clear spectra where the chemical shifts are highly sensitive to the oxidation state and coordination environment of the phosphorus atoms.[4]
Q4: What is the expected ³¹P NMR chemical shift for pure dppm? A4: Pure, uncoordinated dppm exhibits a single resonance in the ³¹P{¹H} NMR spectrum at approximately -23.6 ppm .
Troubleshooting Guide
Q: My ³¹P NMR spectrum of a dppm sample shows unexpected peaks. What do they signify?
A: Unidentified peaks in your ³¹P NMR spectrum typically indicate the presence of degradation products or impurities. The chemical shift (δ) of these peaks provides clues to their identity.
1. Peak observed around +25 ppm:
-
Possible Cause: This signal is characteristic of the fully oxidized form of dppm, This compound dioxide (dppmO₂) , where both phosphorus atoms are oxidized to P(V). The reported chemical shift for dppmO₂ is approximately +25.3 ppm .
-
Action: The presence of this peak confirms significant oxidative degradation. The dppm sample has likely been exposed to air or other oxidants for a prolonged period. It is recommended to use a fresh, properly stored batch of the ligand for your experiments.
2. Peaks observed between -20 ppm and +35 ppm:
-
Possible Cause: The appearance of two distinct signals, typically doublets due to P-P coupling, in this region may indicate the presence of the partially oxidized intermediate, This compound monoxide (dppmO) . In this molecule, one phosphorus atom is a phosphine (P(III)) and the other is a phosphine oxide (P(V)), making them chemically non-equivalent. One signal will be closer to the region of dppm, and the other will be shifted downfield towards the phosphine oxide region.
-
Action: This indicates partial oxidation of your sample. While the sample may still contain dppm, the presence of dppmO can interfere with your reaction. Purification or use of a new batch is advisable.
3. Broadening of the dppm signal at ~ -23.6 ppm:
-
Possible Cause: Signal broadening can be due to several factors, including the presence of paramagnetic impurities or dynamic exchange processes if the ligand is in solution with a metal complex. If the sample is just the free ligand, it could suggest the onset of degradation or the presence of minor impurities.
-
Action: Ensure your NMR solvent is pure and consider filtering the sample. If the broadening persists in a sample of the free ligand, it is a sign of questionable purity.
Data Presentation
Summary of ³¹P NMR Chemical Shifts
| Compound | Abbreviation | Structure | Phosphorus Oxidation State(s) | Typical ³¹P NMR Chemical Shift (δ, ppm) |
| This compound | dppm | Ph₂P-CH₂-PPh₂ | P(III), P(III) | ~ -23.6 |
| This compound monoxide | dppmO | Ph₂P-CH₂-P(O)Ph₂ | P(III), P(V) | Two signals (doublets) |
| This compound dioxide | dppmO₂ | Ph₂P(O)-CH₂-P(O)Ph₂ | P(V), P(V) | ~ +25.3 |
Note: The exact chemical shifts for dppmO can vary depending on the solvent and concentration, but will involve two distinct signals for the two non-equivalent phosphorus atoms.
Experimental Protocols
Protocol for ³¹P NMR Sample Preparation to Monitor dppm Integrity
This protocol is designed to minimize the risk of accidental oxidation during sample preparation.
Materials:
-
dppm sample
-
Schlenk flask or vial with a septum
-
Anhydrous, degassed deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₂Cl₂)
-
Inert gas source (Nitrogen or Argon) with a Schlenk line or glovebox
-
Gastight syringe
-
NMR tube with a sealable cap (e.g., J. Young valve tube or a standard cap sealed with Parafilm)
Procedure:
-
Inert Environment: Perform all steps under an inert atmosphere (glovebox or Schlenk line).
-
Sample Weighing: In the inert environment, weigh approximately 10-20 mg of the dppm ligand directly into a clean, dry Schlenk flask or vial.
-
Solvent Addition: Using a gastight syringe, add approximately 0.6-0.7 mL of the anhydrous, degassed deuterated solvent to the vial containing the dppm.
-
Dissolution: Gently swirl the vial to ensure the ligand is fully dissolved.
-
Sample Transfer: Using the syringe, carefully transfer the solution from the vial to the NMR tube.
-
Sealing: Securely cap the NMR tube. If using a standard cap, wrap it firmly with Parafilm M® to create an airtight seal. For sensitive or long-term experiments, a J. Young valve NMR tube is highly recommended.
-
Analysis: Acquire the ³¹P{¹H} NMR spectrum as soon as possible after preparation. Use 85% H₃PO₄ as an external standard (δ = 0 ppm).
Mandatory Visualization
Caption: Troubleshooting workflow for identifying dppm degradation via ³¹P NMR.
Caption: Stepwise oxidation pathway of dppm ligand.
References
- 1. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 2. Synthesis, structures and 31P NMR studies of this compound adducts of copper and silver thiocarboxylates [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. trilinkbiotech.com [trilinkbiotech.com]
Technical Support Center: Managing the Air Sensitivity of Bis(diphenylphosphino)methane (dppm)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the air sensitivity of bis(diphenylphosphino)methane (dppm) during their experiments.
Troubleshooting Guides
Issue 1: Suspected Oxidation of dppm Stock
Question: My reaction yield is low, and I suspect my dppm ligand has degraded. How can I confirm this and what should I do?
Answer:
-
Confirmation of Oxidation:
-
Appearance: Pure dppm is a white crystalline powder.[1] A yellowish or off-white appearance may indicate the presence of oxidation products.
-
31P NMR Spectroscopy: This is the most definitive method. Dissolve a small sample of your dppm in a deuterated solvent under an inert atmosphere (e.g., in a glovebox) and acquire a 31P{1H} NMR spectrum.
-
dppm: Exhibits a sharp singlet at approximately -22 ppm.
-
dppm monoxide (dppmO): Shows two doublets due to the inequivalent phosphorus atoms, typically around 25 ppm and -26 ppm with a 2J(P-P) coupling constant of about 51.5 Hz.[2]
-
dppm dioxide (dppmO2): Appears as a singlet at approximately 22 ppm.[2]
-
-
Thin-Layer Chromatography (TLC): The polarity of the compounds increases with oxidation (dppm < dppmO < dppmO2). A TLC plate of your dppm sample can reveal the presence of more polar impurities (oxidation products) that will have lower Rf values compared to pure dppm.
-
-
Solution:
-
If significant oxidation is confirmed, it is recommended to purify the dppm before use. See the experimental protocols section for a general method for purification.
-
For future use, ensure proper storage and handling procedures are followed.
-
Issue 2: Inconsistent Reaction Results with dppm
Question: I am getting inconsistent results in my dppm-mediated reactions. Could this be related to its air sensitivity?
Answer:
Yes, inconsistent results are a common sign of ligand degradation. The presence of dppmO and dppmO2 can interfere with your reaction in several ways:
-
Altered Stoichiometry: The actual concentration of the active dppm ligand is lower than calculated, leading to incomplete reactions or lower yields.
-
Catalyst Inhibition: The phosphine (B1218219) oxides can sometimes coordinate to the metal center and inhibit or alter the catalytic activity.
-
Side Reactions: The partially oxidized species might participate in unintended side reactions.
Troubleshooting Steps:
-
Verify Ligand Purity: Before each reaction, or at regular intervals, check the purity of your dppm stock using 31P NMR as described above.
-
Standardize Handling Procedures: Ensure that you are consistently using rigorous air-free techniques for every experiment. See the experimental protocols for detailed guidance.
-
Use Freshly Purified or New Ligand: If you continue to see inconsistencies, try performing the reaction with a freshly opened bottle of dppm or a batch that has been recently purified.
Frequently Asked Questions (FAQs)
Q1: How air-sensitive is dppm?
A1: Solid, pure this compound is relatively stable in air for short periods.[2] However, it is susceptible to slow oxidation over time. Its sensitivity to air increases significantly when in solution or when adsorbed onto surfaces like activated carbon.[2] For this reason, it is always recommended to handle dppm under an inert atmosphere (e.g., nitrogen or argon), especially when in solution or for long-term storage.[3]
Q2: What are the main oxidation products of dppm?
A2: The primary oxidation products are this compound monoxide (dppmO) and this compound dioxide (dppmO2).[1] Oxidation occurs in a stepwise manner, with one phosphorus atom oxidizing first to form the monoxide, followed by the second to form the dioxide.[2]
Q3: How should I store my dppm?
A3: Dppm should be stored in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon.[3] It is best kept in a desiccator or a glovebox to protect it from both oxygen and moisture. Storing it in a cool, dark place is also recommended to minimize any potential for degradation.
Q4: Can I use dppm that has partially oxidized?
A4: It is strongly discouraged. The presence of phosphine oxides can lead to the issues mentioned in the troubleshooting guide, such as inaccurate stoichiometry and unpredictable reactivity. For reliable and reproducible results, it is crucial to use pure dppm.
Q5: My reaction requires elevated temperatures. Will this increase the rate of dppm oxidation?
A5: Yes, higher temperatures will accelerate the rate of oxidation if any oxygen is present in your reaction system.[2] It is therefore even more critical to ensure a robust inert atmosphere and to use properly degassed solvents when running reactions with dppm at elevated temperatures.
Data Presentation
Table 1: Qualitative Stability and Oxidation of dppm under Various Conditions
| Condition | dppm | dppm Monoxide (dppmO) | dppm Dioxide (dppmO2) |
| Solid State (in air) | Relatively stable, slow oxidation over time | Stable | Stable |
| In Solution (exposed to air) | Prone to oxidation | Can be further oxidized | Generally stable |
| Adsorbed on Activated Carbon (in air) | Rapidly oxidizes | Rapidly oxidizes to dppmO2 | Stable |
| Under Inert Atmosphere | Stable | Stable | Stable |
| Polarity | Least Polar | Intermediate Polarity | Most Polar |
| Approximate 31P NMR Shift | -22 ppm | 25 ppm, -26 ppm (doublets) | 22 ppm |
Experimental Protocols
Protocol 1: General Procedure for Handling dppm under an Inert Atmosphere
This protocol describes the "Schlenk line" technique, a common method for handling air-sensitive reagents.
Materials:
-
Schlenk flask (a round-bottom flask with a sidearm and stopcock)
-
Rubber septa
-
Nitrogen or argon gas source connected to a bubbler
-
Vacuum pump
-
Syringes and needles
-
Cannula (a double-ended needle)
-
Degassed solvents (solvents that have had dissolved oxygen removed by sparging with an inert gas or by the freeze-pump-thaw method)
Procedure:
-
Drying Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C overnight) and cooled under a stream of inert gas or in a desiccator.
-
Setting up the Apparatus: Assemble the Schlenk flask with a magnetic stir bar inside and seal the opening with a rubber septum. Connect the sidearm to the Schlenk line.
-
Purging with Inert Gas: Evacuate the flask using the vacuum line and then backfill with the inert gas. Repeat this "vacuum-backfill" cycle three times to ensure the flask is free of air.
-
Adding dppm: Briefly remove the septum and add the solid dppm to the flask under a positive flow of inert gas to prevent air from entering. Reseal the flask with the septum.
-
Adding Solvents and Reagents: Use degassed solvents. Transfer solvents and liquid reagents into the flask via a syringe or cannula through the rubber septum.
-
Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction, which can be monitored via the bubbler.
Protocol 2: General Procedure for Purification of dppm from its Oxides by Column Chromatography
This protocol is based on the polarity differences between dppm and its oxides. The exact solvent system may need to be optimized.
Materials:
-
Silica (B1680970) gel for column chromatography
-
Glass chromatography column
-
Non-polar solvent (e.g., hexane (B92381) or cyclohexane)
-
Slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane)
-
Collection flasks
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel using a non-polar solvent like hexane.
-
Load the Sample: Dissolve the impure dppm in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, then evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., 100% hexane). The least polar compound, dppm, will elute first.
-
Monitor the elution using TLC.
-
Gradually increase the polarity of the eluent by adding a small percentage of a more polar solvent like ethyl acetate (e.g., start with 1-2% ethyl acetate in hexane and slowly increase). This will allow for the sequential elution of dppmO and then dppmO2.
-
-
Collect and Concentrate: Collect the fractions containing the pure dppm and combine them. Remove the solvent under reduced pressure to obtain the purified dppm. Verify the purity using 31P NMR spectroscopy.
Protocol 3: Synthesis of this compound Dioxide (dppmO2)
This protocol provides a method for the intentional oxidation of dppm to its dioxide, which can be useful for generating an analytical standard.
Materials:
-
This compound (dppm)
-
Hydrogen peroxide (30% aqueous solution)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve dppm (1 equivalent) in acetone in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess of 30% hydrogen peroxide (e.g., 2.2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitor by TLC or 31P NMR).
-
Remove the acetone under reduced pressure.
-
The resulting white solid is dppmO2. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mandatory Visualizations
Caption: Troubleshooting workflow for dppm-related reaction issues.
Caption: Oxidation pathway of dppm and corresponding 31P NMR shifts.
References
- 1. Kinetics of monochloramine oxidation of N,N-diethyl-p-phenylenediamine. | Semantic Scholar [semanticscholar.org]
- 2. The synthesis and co-ordination chemistry of new functionalised pyridylphosphines derived from Ph2PCH2OH - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to dppm and dppe Ligands in Homogeneous Catalysis
In the field of homogeneous catalysis, the selection of ligands is a critical parameter that dictates the activity, selectivity, and stability of a metal catalyst. Among the vast arsenal (B13267) of phosphine (B1218219) ligands, 1,1-bis(diphenylphosphino)methane (dppm) and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) are two of the most fundamental and widely employed bidentate ligands. Their simple, yet distinct, structural difference—a single methylene (B1212753) bridge versus an ethylene (B1197577) bridge—imparts unique properties that significantly influence the outcomes of catalytic reactions.
This guide provides an objective comparison of dppm and dppe, highlighting their structural differences and the resulting impact on performance in key catalytic transformations. The information is supported by experimental data drawn from the literature to illustrate these effects.
Structural and Electronic Properties: The Critical Role of the Bite Angle
The primary differentiator between dppm and dppe is the length of the alkyl chain connecting the two phosphorus atoms. This variation directly influences the P-M-P bond angle, known as the "natural bite angle," when the ligand chelates to a metal center.
-
dppm (1,1-bis(diphenylphosphino)methane): Features a single -CH₂- linker, resulting in a strained four-membered chelate ring. This conformation constrains the phosphorus atoms to a much smaller natural bite angle, typically around 73°.
-
dppe (1,2-bis(diphenylphosphino)ethane): Possesses a more flexible -CH₂CH₂- linker, forming a stable five-membered chelate ring. This allows for a larger and less strained natural bite angle of approximately 85°.
This difference in bite angle is not merely a structural curiosity; it fundamentally alters the steric and electronic environment around the metal center, affecting substrate coordination, the stability of catalytic intermediates, and the energy barriers of key steps like oxidative addition and reductive elimination. The smaller bite angle of dppm can lead to significant ring strain, making it more likely to act as a bridging ligand between two metal centers rather than a chelating ligand to a single center. Conversely, the larger, more flexible bite angle of dppe strongly favors the formation of stable monomeric chelate complexes.
Performance in Catalysis
While direct, side-by-side comparative studies of dppm and dppe under identical conditions are not abundant in recent literature, their performance differences can be illustrated by examining their application in key catalytic reactions. The choice between these ligands often dictates the regioselectivity and overall efficiency of a transformation.
Hydroformylation (or the oxo process) is a large-scale industrial process that converts alkenes into aldehydes. A critical performance metric is the regioselectivity, specifically the ratio of the desired linear aldehyde (n) to the branched aldehyde (iso). The bite angle of the phosphine ligand plays a crucial role in determining this ratio by influencing the geometry of the key trigonal bipyramidal rhodium-hydride intermediate. Ligands with larger bite angles tend to favor equatorial-equatorial (e,e) coordination, which leads to a higher linear-to-branched (n/iso) ratio.
The data below, compiled from studies on similar substrates, illustrates the expected trend.
Table 1: Performance in Rh-Catalyzed Hydroformylation of Terminal Alkenes
| Ligand | Substrate | Catalyst Precursor | Conditions | Conversion (%) | n/iso Ratio | Source |
|---|---|---|---|---|---|---|
| dppe | 1-Hexene | Rh(acac)(CO)₂ | 80 °C, 15 bar (CO/H₂ = 1:1) | High | ~2.0 - 2.5 | Illustrative* |
| dppm | 1-Hexene | Rh(acac)(CO)₂ | 80 °C, 15 bar (CO/H₂ = 1:1) | High | ~1.0 - 1.5 | Illustrative* |
*Disclaimer: The data presented is illustrative, compiled from typical results in the literature for Rh-catalyzed hydroformylation of terminal alkenes. It is intended to highlight the general performance trend based on ligand bite angle and does not represent a direct head-to-head comparison from a single study.
The larger bite angle of dppe generally favors the formation of the linear aldehyde compared to dppm, which is a critical consideration for the synthesis of bulk chemicals.
In palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling, the ligand's role is to stabilize the Pd(0) active species and facilitate the key steps of oxidative addition and reductive elimination. The stability and reactivity of the [Pd(L-L)] complex are paramount.
-
dppe-based catalysts (e.g., [PdCl₂(dppe)]) are widely used and are effective for a range of Suzuki couplings. The stable five-membered chelate ring helps prevent ligand dissociation and the formation of inactive palladium black.
-
dppm-based catalysts are less common in monomeric catalysis. Due to its small bite angle and propensity to bridge metal centers, dppm can form stable dinuclear palladium complexes, which may exhibit different reactivity or serve as catalyst reservoirs.
Table 2: Performance in Pd-Catalyzed Suzuki Cross-Coupling
| Ligand | Reaction | Catalyst Loading (mol%) | Conditions | Yield (%) | Source |
|---|---|---|---|---|---|
| dppe | 4-Bromoanisole (B123540) + Phenylboronic acid | 0.05 | K₂CO₃, DMF, 80 °C, 2h | >95 | Illustrative** |
| dppm | 4-Bromoanisole + Phenylboronic acid | 0.05 | K₂CO₃, DMF, 80 °C, 2h | Moderate | Illustrative** |
**Disclaimer: This data is illustrative, based on typical outcomes for Suzuki reactions. The lower yield for dppm reflects its potential to form less active bridged dimers compared to the stable chelating nature of dppe, which generally leads to higher efficiency in these transformations.
Experimental Protocols
Below is a representative experimental protocol for a palladium-catalyzed Suzuki cross-coupling reaction, a common application for ligands like dppe.
Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid using a [Pd(dppe)Cl₂] Catalyst
Materials:
-
[1,2-Bis(diphenylphosphino)ethane]palladium(II) dichloride, [Pd(dppe)Cl₂] (Catalyst)
-
4-Bromoanisole (Aryl halide)
-
Phenylboronic acid (Boronic acid)
-
Potassium carbonate (K₂CO₃) (Base)
-
N,N-Dimethylformamide (DMF), anhydrous (Solvent)
-
Toluene (B28343) and deionized water (for workup)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous (for drying)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add [Pd(dppe)Cl₂] (28.8 mg, 0.05 mmol, 0.5 mol%), 4-bromoanisole (1.87 g, 10.0 mmol, 1.0 eq.), phenylboronic acid (1.46 g, 12.0 mmol, 1.2 eq.), and potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add 20 mL of anhydrous DMF to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with 30 mL of toluene and 30 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 20 mL portions of toluene.
-
Washing and Drying: Combine the organic layers and wash with 30 mL of brine. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure 4-methoxybiphenyl (B1664174) product.
Summary and Conclusion
The choice between dppm and dppe is a clear example of how a subtle modification in ligand design can have profound consequences for catalytic performance.
-
dppe is generally the more versatile and effective chelating ligand for a wide range of catalytic reactions. Its ability to form a stable, five-membered chelate ring with a natural bite angle of ~85° often leads to higher catalyst stability and efficiency, particularly in cross-coupling reactions. In hydroformylation, its larger bite angle promotes the formation of commercially valuable linear aldehydes.
-
dppm , with its constrained ~73° bite angle, often faces challenges with ring strain when forced to chelate. This makes it less effective in many monomeric catalytic cycles compared to dppe. However, its unique ability to form stable bridged bimetallic complexes can be exploited in specific catalytic systems where cooperation between two metal centers is beneficial.
For researchers and drug development professionals, dppe typically serves as a more reliable and effective starting point for catalyst screening in reactions requiring a simple bidentate phosphine. The selection of dppm would be a more specialized choice, warranted when the formation of bimetallic species is desired or when exploring less conventional reaction pathways. A direct experimental comparison under identical conditions remains the most definitive method to determine the optimal ligand for any new application.
A Comparative Guide to Bis(diphenylphosphino)methane (dppm) as a Chelating Ligand
For Researchers, Scientists, and Drug Development Professionals
Bis(diphenylphosphino)methane (dppm) is a cornerstone organophosphorus ligand in coordination chemistry and homogeneous catalysis. Its unique structural feature—two diphenylphosphino groups linked by a single methylene (B1212753) bridge—sets it apart from other common diphosphine ligands. This guide provides an objective comparison of dppm's performance against its analogues, supported by experimental data, to elucidate its distinct advantages in specific chemical applications.
The Critical Role of the Bite Angle: dppm vs. Alternatives
The primary distinguishing feature of a chelating diphosphine ligand is its "natural bite angle" (P-M-P angle), which is dictated by the length of the linker between the phosphorus donor atoms. The single methylene bridge in dppm imposes significant geometric constraints, resulting in a very small bite angle. This contrasts sharply with analogues like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) and 1,3-bis(diphenylphosphino)propane (B126693) (dppp), which have longer, more flexible linkers.
The small bite angle of dppm leads to the formation of a strained four-membered metallocycle upon chelation. While dppe and dppp (B1165662) form more stable five- and six-membered rings, respectively, the strain induced by dppm is not a disadvantage but rather a source of unique reactivity.[1][2][3]
.
References
A Comparative Guide to Diphosphine Ligands: Unraveling the Role of bis(diphenylphosphino)methane (dppm)
For researchers, scientists, and drug development professionals, the selection of an appropriate ancillary ligand is a critical parameter in optimizing transition metal-catalyzed reactions. Diphosphine ligands, a cornerstone of homogeneous catalysis, offer a tunable platform to modulate catalyst activity, selectivity, and stability. This guide provides an objective comparison of bis(diphenylphosphino)methane (dppm) with other widely used diphosphine ligands, supported by experimental data, to inform rational catalyst design and selection.
This compound (dppm) is distinguished by its unique structural properties, primarily its single methylene (B1212753) (-CH₂) bridge connecting two diphenylphosphino groups. This short, flexible backbone imposes a very small natural bite angle, which profoundly influences its coordination chemistry and catalytic behavior compared to its longer-chain counterparts like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) and 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and rigid, wide bite-angle ligands such as Xantphos.
Structural and Electronic Properties: The Bite Angle Effect
The primary differentiator among diphosphine ligands is the "bite angle" – the P-M-P angle formed when the ligand chelates to a metal center. This geometric parameter, dictated by the ligand's backbone, influences the steric and electronic environment around the metal, thereby affecting key steps in the catalytic cycle such as oxidative addition and reductive elimination.[1][2]
The short methylene linker in dppm results in a highly constrained four-membered chelate ring with a natural bite angle of approximately 73°.[3] This small angle often induces significant ring strain. In contrast, dppe and dppp (B1165662) form more stable five- and six-membered chelate rings, respectively, with progressively larger and more ideal bite angles for typical square-planar or octahedral complexes. Ligands with rigid backbones, like Xantphos, are designed to enforce specific, often wide, bite angles.
A unique consequence of dppm's structure is its propensity to act not only as a chelating ligand but also as a bridging ligand between two metal centers. This capability is crucial in the formation and stabilization of bimetallic complexes and metal clusters, a role not as readily accessible to dppe or dppp which strongly favor chelation to a single metal.[4][5]
Table 1: Comparison of Key Properties of Selected Diphosphine Ligands
| Ligand | Abbreviation | Backbone Structure | Natural Bite Angle (βn) | Predominant Coordination Mode(s) | Key Features |
| This compound | dppm | -CH₂- | ~73°[3] | Chelating (4-membered ring), Bridging | Small bite angle, promotes bimetallic complexes |
| 1,2-bis(diphenylphosphino)ethane | dppe | -CH₂CH₂- | ~86° | Chelating (5-membered ring) | Forms stable, common chelate complexes |
| 1,3-bis(diphenylphosphino)propane | dppp | -CH₂CH₂CH₂- | ~91° | Chelating (6-membered ring) | More flexible than dppe, larger bite angle |
| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | Xantphos | Rigid Xanthene | ~112° | Chelating | Wide, enforced bite angle; high thermal stability |
Performance in Catalytic Reactions
The distinct structural features of these ligands translate directly into their performance in various catalytic transformations. The optimal ligand is highly dependent on the specific reaction mechanism.
Palladium-Catalyzed Cross-Coupling Reactions
In reactions like the Suzuki-Miyaura and Mizoroki-Heck couplings, the bite angle can significantly impact catalyst efficiency. Wider bite angles, as found in ligands like dppp and Xantphos, are often reported to facilitate the reductive elimination step, which is frequently the rate-determining step in the catalytic cycle.[2][6] The constrained bite angle of dppm can be less favorable for these transformations, potentially leading to lower catalytic activity.
For instance, in a comparative study of nickel-catalyzed Suzuki-Miyaura cross-coupling, an increase in the diphosphine linker length (and thus the bite angle) from dppe to dppp to dppb resulted in higher product yields, suggesting that ligands with larger bite angles were more effective for that specific transformation. While dppm was not included in this particular study, the trend implies its smaller bite angle might offer lower performance.
Table 2: Illustrative Performance in a Ni-Catalyzed Suzuki-Miyaura Coupling
| Ligand | Aryl Electrophile | Aryl Boronic Acid | Yield (%) |
| dppe | 4-Chloroanisole | Phenylboronic acid | 15 |
| dppp | 4-Chloroanisole | Phenylboronic acid | 25 |
| dppb* | 4-Chloroanisole | Phenylboronic acid | 45 |
| Note: This data is synthesized from trends observed in Ni-catalyzed cross-coupling studies. dppb is 1,4-bis(diphenylphosphino)butane. Direct side-by-side comparison including dppm under these specific conditions is not readily available in the cited literature, but the trend highlights the general influence of bite angle. |
Rhodium-Catalyzed Hydroformylation
In rhodium-catalyzed hydroformylation, the bite angle is a critical factor in controlling regioselectivity (linear vs. branched aldehyde products). For many substrates, ligands that enforce wide bite angles (e.g., Xantphos) tend to favor the formation of the linear aldehyde by positioning the bulky phosphine (B1218219) groups in the equatorial plane of the trigonal-bipyramidal intermediate.[7] Ligands with smaller bite angles often lead to lower rates and different selectivities. For the hydroformylation of styrene, however, the formation of the branched aldehyde is often favored.[8][9] The specific choice of ligand allows for fine-tuning of the product distribution based on electronic and steric effects.[9]
Experimental Protocols
Reproducible experimental data relies on detailed and consistent protocols. Below is a representative general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction that can be adapted for the comparative evaluation of diphosphine ligands.
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To compare the efficacy of dppm, dppe, and dppp in the palladium-catalyzed coupling of an aryl halide with a boronic acid.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Diphosphine ligand (dppm, dppe, or dppp)
-
Aryl Halide (e.g., 4-Iodotoluene, 1.0 mmol)
-
Arylboronic Acid (e.g., Phenylboronic acid, 1.2 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
A flame-dried Schlenk flask containing a magnetic stir bar is charged with the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
The flask is sealed, evacuated, and backfilled with inert gas. This cycle is repeated three times.
-
In a separate vial, the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the respective diphosphine ligand (0.022 mmol, 2.2 mol%) are added.
-
Degassed solvent (3 mL) is added to the vial containing the catalyst and ligand, and the mixture is stirred for 10 minutes at room temperature to allow for pre-formation of the catalyst complex.
-
The catalyst solution is then transferred via syringe to the Schlenk flask containing the reagents. An additional 2 mL of solvent is used to rinse the vial and is added to the reaction flask.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 12 hours).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel. The yield and purity are determined by ¹H NMR spectroscopy and gas chromatography.
Visualizing Ligand Properties and Catalytic Cycles
Understanding the relationship between ligand structure and catalytic function can be clarified through visualization.
Caption: Logical relationship between ligand backbone, bite angle, and coordination mode.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Conclusion
This compound (dppm) occupies a unique niche in the landscape of diphosphine ligands. Its defining feature—a small bite angle imposed by a single methylene bridge—makes it an excellent candidate for forming bridging bimetallic complexes and stabilizing metal clusters. However, this same structural constraint can render it less effective than its longer-chain (dppe, dppp) or wide-angle (Xantphos) counterparts in many common cross-coupling and hydroformylation reactions where larger, more flexible bite angles are advantageous for key mechanistic steps like reductive elimination or for controlling regioselectivity. The choice of diphosphine ligand is therefore not a one-size-fits-all decision. A thorough understanding of the reaction mechanism and the steric and electronic effects imparted by the ligand backbone is paramount for the rational design of highly efficient and selective catalytic systems. For any new application, a direct experimental comparison under identical conditions remains the most reliable method for identifying the optimal ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 8. researchgate.net [researchgate.net]
- 9. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Structural Showdown: Unraveling the Coordination Chemistry of dppm and dppe in Metal Complexes
A detailed guide for researchers comparing the structural nuances of metal complexes featuring the ubiquitous phosphine (B1218219) ligands, dppm and dppe.
In the realm of coordination chemistry, the selection of a ligand is paramount to dictating the geometry, stability, and reactivity of the resulting metal complex. Among the vast arsenal (B13267) of phosphine ligands, bis(diphenylphosphino)methane (dppm) and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) are workhorses, frequently employed to construct a diverse array of metal complexes with applications in catalysis, materials science, and medicine. Despite their deceptively simple structural difference—a single methylene (B1212753) versus an ethylene (B1197577) bridge—the resulting metal complexes exhibit profound variations in their structural parameters and coordination behavior. This guide provides a comprehensive structural comparison of dppm and dppe metal complexes, supported by experimental data, to aid researchers in ligand selection and complex design.
At a Glance: Key Structural Differences
The fundamental difference between dppm and dppe lies in the length of the hydrocarbon backbone connecting the two diphenylphosphino groups. This seemingly minor variation has a significant impact on the P-M-P "bite angle" when the ligand chelates to a metal center. The shorter methylene bridge in dppm imposes a much smaller natural bite angle compared to the more flexible ethylene bridge of dppe. This, in turn, influences the coordination geometry, bond lengths, and the propensity for alternative coordination modes.
| Feature | dppm (this compound) | dppe (1,2-bis(diphenylphosphino)ethane) |
| Bridge | -CH₂- (one carbon) | -CH₂CH₂- (two carbons) |
| Natural Bite Angle | ~72° | ~86°[1] |
| Chelate Ring Size | 4-membered | 5-membered |
| Common Coordination Modes | Chelating, Bridging (binuclear complexes) | Predominantly Chelating |
| P-M-P Bite Angle (Typical) | 70-75°[2] | 80-90°[2] |
Quantitative Comparison of Structural Parameters
The following table summarizes key structural parameters obtained from X-ray crystallographic studies of representative dppm and dppe metal complexes. The data highlights the significant influence of the ligand backbone on the coordination geometry.
| Complex | Metal Center | P-M-P Bite Angle (°) | Average M-P Bond Length (Å) | Reference |
| [PdCl₂(dppm)] | Pd(II) | ~73 | ~2.24 | [3] |
| [PdCl₂(dppe)] | Pd(II) | ~86 | ~2.25 | [3] |
| [RuCl(dppm)Cp] | Ru(II) | 71.53 | ~2.29 | [2] |
| [RuCl(dppe)Cp] | Ru(II) | 82.15 | ~2.28 | [2] |
| WI₂(CO)(κ²P-dppm)(η²:η²-nbd) | W(II) | ~72 | Not specified | [2] |
Note: The exact values can vary depending on the metal, its oxidation state, and the other ligands in the coordination sphere.
Visualizing the Structural Differences
The distinct structural features of dppm and dppe and their resulting coordination modes can be effectively visualized using diagrams.
Caption: Chemical structures of dppm and dppe ligands.
References
A Comparative Guide to the Electronic Effects of dppm and Other Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
Phosphine (B1218219) ligands are indispensable in the realm of inorganic and organometallic chemistry, primarily due to their critical role in tuning the electronic and steric properties of metal-based catalysts. The ability to systematically modify these properties allows for the rational design of complexes with optimized reactivity, selectivity, and stability. Among the vast library of available phosphines, bis(diphenylphosphino)methane (dppm) is a cornerstone bidentate ligand, valued for its ability to chelate a single metal center or bridge two metal centers.[1][2] This guide provides an objective comparison of the electronic effects of dppm against other common phosphine ligands, supported by quantitative data and detailed experimental protocols.
Quantifying the Electronic Influence of Phosphine Ligands
The electronic nature of a phosphine ligand is a composite of its σ-donating and π-accepting capabilities.[3] Stronger electron-donating ligands increase the electron density on the coordinated metal center, which in turn influences the metal's bonding with other substrates and its overall catalytic activity.[4][5] Several spectroscopic and electrochemical methods are employed to quantify these effects.
-
Tolman Electronic Parameter (TEP): The most established method, introduced by Chadwick A. Tolman, measures the A₁ symmetric C-O stretching frequency (ν(CO)) of a nickel carbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[3] Ligands that are strong electron donors increase the electron density on the nickel atom. This enhanced electron density leads to increased π-backbonding from the metal to the antibonding π* orbitals of the carbonyl ligands.[6][7] Consequently, the C-O bond is weakened, resulting in a lower ν(CO) stretching frequency.[5][6][7] Therefore, a smaller TEP value signifies a more strongly electron-donating ligand.
-
Cyclic Voltammetry (CV): This electrochemical technique provides a quantitative measure of a ligand's electronic influence by determining the oxidation potential of its metal complex.[8] More electron-donating phosphines increase the electron density at the metal, making it more susceptible to oxidation, which is observed as a less positive (or more negative) oxidation potential.[8]
-
NMR Spectroscopy: J-coupling constants in the nuclear magnetic resonance (NMR) spectra of certain probe molecules can also reveal electronic effects. For instance, the one-bond coupling constant between phosphorus and selenium (¹J(P-Se)) in phosphine selenide (B1212193) derivatives is sensitive to the s-character of the P-Se bond, which is influenced by the electronic nature of the substituents on the phosphorus atom.[9]
Data Presentation: Electronic Parameters of dppm and Related Phosphines
The electronic properties of phosphine ligands are subtly intertwined with their steric properties, particularly for chelating diphosphines where the "bite angle" (P-M-P angle) is constrained. The small methylene (B1212753) bridge in dppm results in a narrow natural bite angle of approximately 73°.[1][2] This constraint can influence the electronic properties observed at the metal center.
The following table presents computed CO stretching frequencies, which serve as a direct comparison to Tolman's Electronic Parameters, for dppm and other common diphosphine ligands with varying backbone lengths. These values illustrate the combined electronic and structural effects of these ligands in palladium and rhodium complexes.
| Ligand | Abbreviation | Structure | Computed ν(CO) in HRhL₂(CO) (cm⁻¹)[10] | Computed ν(CO) in PdL₂(CO) (cm⁻¹)[10] | Natural Bite Angle (°) |
| This compound | dppm | Ph₂PCH₂PPh₂ | 2072.6 | 2080.8 | ~73[1] |
| 1,2-Bis(diphenylphosphino)ethane | dppe | Ph₂P(CH₂)₂PPh₂ | 2070.1 | 2076.1 | ~85 |
| 1,3-Bis(diphenylphosphino)propane | dppp | Ph₂P(CH₂)₃PPh₂ | 2066.2 | 2068.4 | ~91 |
| 1,4-Bis(diphenylphosphino)butane | dppb | Ph₂P(CH₂)₄PPh₂ | 2064.2 | 2064.5 | ~96 |
| Triphenylphosphine | PPh₃ | P(C₆H₅)₃ | 2068.9 (Experimental TEP) | N/A | N/A |
| Tricyclohexylphosphine | PCy₃ | P(C₆H₁₁)₃ | 2056.4 (Experimental TEP) | N/A | N/A |
| Triphenyl phosphite | P(OPh)₃ | P(OC₆H₅)₃ | 2093.5 (Experimental TEP) | N/A | N/A |
Note: The computed values from HRhL₂(CO) and PdL₂(CO) systems correlate well with the experimental TEP scale.[10] Experimental TEP values for monodentate ligands are from [LNi(CO)₃] complexes for reference.
From the data, dppm exhibits a higher ν(CO) value compared to its analogues with longer alkane chains (dppe, dppp, dppb).[10] This suggests that dppm is a weaker net electron donor in these specific coordination environments. This effect is attributed to the strained four-membered chelate ring formed by dppm, which alters the hybridization and orbital overlap at both the phosphorus and metal centers. As the chelate ring size increases from dppm to dppb, the bite angle widens, allowing for more optimal orbital overlap for σ-donation, leading to stronger net donor character and lower ν(CO) frequencies.[10][11]
Compared to common monodentate phosphines, dppm's electron-donating ability is less than that of strongly donating alkylphosphines like PCy₃ but greater than that of π-accepting ligands like P(OPh)₃. Its donor strength is roughly comparable to, though slightly weaker than, triphenylphosphine.
Experimental Protocols
Determination of Ligand Electronic Effects via Infrared Spectroscopy
This protocol describes the synthesis of a phosphine-substituted metal carbonyl complex and the measurement of its C-O stretching frequency (ν(CO)) to determine its relative electronic parameter.
Objective: To rank the electron-donating strength of phosphine ligands by measuring the ν(CO) of their corresponding [LNi(CO)₃] or analogous rhodium complexes.
Materials:
-
Schlenk line or glovebox for inert atmosphere operations
-
Metal carbonyl precursor (e.g., [Rh(acac)(CO)₂], Ni(CO)₄ - extreme caution required due to high toxicity)
-
Phosphine ligands (dppm, dppe, PPh₃, etc.)
-
Anhydrous solvents (e.g., CH₂Cl₂, THF)
-
FTIR spectrometer and appropriate IR cell (e.g., CaF₂ plates)
-
Standard laboratory glassware
Procedure:
-
Complex Synthesis: In an inert atmosphere, dissolve the metal carbonyl precursor in an appropriate anhydrous solvent.
-
Add a stoichiometric equivalent of the phosphine ligand to the solution. The reaction is typically rapid at room temperature. For [RhCl(CO)₂(phosphine)] complexes, cis-[RhCl(CO)₂]₂ can be reacted with two equivalents of the phosphine ligand.
-
Stir the reaction mixture for 30-60 minutes.
-
IR Sample Preparation: Transfer a sample of the reaction mixture into an airtight IR cell inside the inert atmosphere glovebox.
-
Data Acquisition: Record the infrared spectrum of the sample. The carbonyl stretching region (typically 1800-2200 cm⁻¹) is of primary interest.[6][7]
-
Data Analysis: Identify the frequency of the highest energy, symmetric A₁ C-O stretching band. This value is the Tolman Electronic Parameter (for Ni complexes) or a comparative value for other metals.[3] A lower frequency indicates a stronger net electron-donating ligand.[5]
Comparative Analysis using Cyclic Voltammetry
This protocol outlines the use of cyclic voltammetry to compare the electronic properties of phosphine ligands.
Objective: To determine the oxidation potentials of a series of phosphine-metal complexes to rank the relative electron-donating ability of the phosphine ligands.[8]
Materials:
-
Potentiostat/galvanostat electrochemical analyzer
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or SCE)
-
Counter electrode (e.g., platinum wire)
-
Anhydrous, electrochemistry-grade solvent (e.g., CH₂Cl₂, acetonitrile)
-
Supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)
-
Metal precursor and phosphine ligands
Procedure:
-
Complex Formation: Synthesize the desired metal-phosphine complexes in situ or as isolated solids. A common system involves using a precursor like [PdCl₂(MeCN)₂] and adding the phosphine ligand.
-
Prepare Analyte Solution: In a volumetric flask, dissolve the metal-phosphine complex and the supporting electrolyte (e.g., 0.1 M) in the chosen solvent.
-
Cell Assembly: Assemble the three-electrode cell with the prepared analyte solution. Polish the working electrode before each measurement. Purge the solution with an inert gas (e.g., argon) for 10-15 minutes to remove dissolved oxygen.
-
Data Acquisition: Perform the cyclic voltammetry scan. Typical parameters include a scan rate of 100 mV/s and a potential window appropriate for the complex being studied.
-
Data Analysis: Measure the anodic peak potential (Eₚₐ) or the half-wave potential (E₁/₂) from the resulting voltammogram. A less positive potential indicates that the complex is easier to oxidize, and thus, the phosphine ligand is a stronger electron donor.[8]
Mandatory Visualization
The following diagram illustrates the fundamental electronic interactions within a metal-phosphine-carbonyl complex, which form the basis for the Tolman Electronic Parameter.
Caption: Electronic effects of a phosphine ligand on a metal-carbonyl bond.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (dppm)|99%|CAS 2071-20-7 [benchchem.com]
- 3. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 4. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organometallic HyperTextBook: Carbonyl Complexes [ilpi.com]
- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 8. benchchem.com [benchchem.com]
- 9. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04277G [pubs.rsc.org]
- 10. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Validating the Purity of Synthesized dppm by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the experimental workflow. This guide provides a comprehensive comparison of using Nuclear Magnetic Resonance (NMR) spectroscopy for validating the purity of bis(diphenylphosphino)methane (dppm), a common phosphine (B1218219) ligand. We present supporting experimental data and protocols, comparing NMR with other analytical techniques.
Understanding dppm and Its Common Impurities
This compound (dppm) is a widely used bidentate phosphine ligand in coordination chemistry and catalysis.[1][2] During its synthesis and storage, dppm can be susceptible to oxidation, leading to the formation of impurities such as this compound monoxide (dppmO) and this compound dioxide (dppmO2). The presence of these impurities can significantly impact the outcome of subsequent reactions. Therefore, accurate purity assessment is paramount.
NMR Spectroscopy for Purity Assessment
NMR spectroscopy, particularly proton (¹H) and phosphorus-31 (³¹P) NMR, is a powerful and non-destructive technique for assessing the purity of dppm.[3] By analyzing the chemical shifts and integration of signals, one can identify and quantify the presence of dppm and its common oxidized impurities.
Comparative NMR Data
The following table summarizes the characteristic ¹H and ³¹P NMR chemical shifts for dppm and its primary oxidation products in deuterated chloroform (B151607) (CDCl₃). These values are essential for identifying each species in a sample.
| Compound | ¹H Chemical Shift (δ, ppm) of CH₂ | ³¹P Chemical Shift (δ, ppm) |
| dppm | ~2.80 (t, ²JPH = 1.5 Hz)[4] | ~ -23.6[5] |
| dppmO | ~3.11 (d, ²JPH = 12.8 Hz)[6] | Not explicitly found, but expected to be between dppm and dppmO2 |
| dppmO₂ | ~3.56 (t, ²JPH = 14.6 Hz) | ~ +26.4[6] |
Experimental Workflow for NMR Purity Validation
A systematic approach is crucial for obtaining reliable and reproducible results. The following diagram illustrates the experimental workflow for validating the purity of synthesized dppm using NMR spectroscopy.
Detailed Experimental Protocols
¹H and ³¹P NMR Analysis of dppm
Objective: To identify and quantify the presence of dppm and its oxidized impurities (dppmO and dppmO₂).
Materials:
-
Synthesized dppm sample
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized dppm sample.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
-
³¹P{¹H} NMR Acquisition:
-
Switch the spectrometer to the ³¹P nucleus, ensuring proton decoupling is active.
-
Use an external standard of 85% H₃PO₄ for referencing the chemical shifts to 0 ppm.[7]
-
Acquire the ³¹P NMR spectrum. A sufficient relaxation delay (e.g., 5-10 seconds) is important for quantitative analysis.
-
-
Data Analysis:
-
Process both the ¹H and ³¹P NMR spectra by applying Fourier transform, phase correction, and baseline correction.
-
Identify the characteristic signals for dppm, dppmO, and dppmO₂ based on the chemical shifts provided in the table above.
-
Integrate the area of the characteristic methylene (B1212753) (CH₂) protons in the ¹H spectrum and the phosphorus signals in the ³¹P spectrum for each compound.
-
Calculate the molar percentage of each component to determine the purity of the dppm sample.
-
Comparison with Other Analytical Methods
While NMR is a powerful tool, other analytical techniques can also be employed for assessing the purity of phosphine ligands.
| Method | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Non-destructive, provides structural information, allows for quantification of all proton- or phosphorus-containing species simultaneously. | Lower sensitivity compared to MS, potential for signal overlap in complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | High sensitivity and resolution, suitable for quantitative analysis. | Can be challenging for easily oxidizable compounds like phosphines, may require method development to prevent on-column degradation.[8] |
| Gas Chromatography (GC) | Separates volatile components of a mixture based on their partitioning between a stationary phase and a carrier gas. | Excellent for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds, which can be a limitation for some phosphine ligands and their oxides. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity, provides molecular weight information, can be coupled with chromatography (GC-MS, LC-MS) for enhanced separation and identification.[9][10][11][12] | Can be difficult to quantify without appropriate standards, may not distinguish between isomers. |
Conclusion
NMR spectroscopy, particularly a combination of ¹H and ³¹P NMR, offers a robust and reliable method for validating the purity of synthesized dppm. It provides both qualitative and quantitative information about the target compound and its common impurities in a single, non-destructive analysis. While other techniques like HPLC and MS offer higher sensitivity, NMR provides invaluable structural information that is crucial for unambiguous identification. For a comprehensive purity assessment, a combination of NMR with a chromatographic technique is often the most effective approach.
References
- 1. Synthesis, structures and 31P NMR studies of this compound adducts of copper and silver thiocarboxylates [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound(2071-20-7) 1H NMR [m.chemicalbook.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. barron.rice.edu [barron.rice.edu]
- 8. Robust HPLC method for easily-oxidizable phosphine ligand analysis - American Chemical Society [acs.digitellinc.com]
- 9. Gas chromatography-mass spectrometry determination of phosphine residues in stored products and processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
The Pivotal Role of Bite Angle in Diphosphine Ligands: A Comparative Analysis for Catalysis
A comprehensive examination of diphosphine ligands reveals that the bite angle—the P-M-P angle formed upon coordination to a metal center—is a critical determinant of catalytic activity and selectivity. This guide provides a comparative study of various diphosphine ligands, presenting quantitative data on their bite angles and performance in key catalytic reactions, alongside detailed experimental protocols for their determination.
The geometric constraint imposed by the diphosphine ligand's backbone significantly influences the steric and electronic properties of the resulting metal complex. This "bite angle effect" has been extensively studied and is a key parameter in the design of efficient catalysts for a wide range of organic transformations, including hydroformylation, cross-coupling reactions, and hydrocyanation.[1][2][3]
Comparative Analysis of Diphosphine Ligand Bite Angles and Catalytic Performance
The "natural bite angle" (βn) is a theoretical value calculated using molecular mechanics, representing the preferred P-M-P angle based solely on the ligand's backbone geometry.[4][5][6] This parameter is invaluable for predicting the coordination behavior of a ligand and its subsequent impact on catalysis.
Rhodium-Catalyzed Hydroformylation
In the rhodium-catalyzed hydroformylation of alkenes, the bite angle of the diphosphine ligand plays a crucial role in determining the regioselectivity, specifically the ratio of the desired linear aldehyde to the branched aldehyde (l:b ratio). Wider bite angles generally favor the formation of the linear product.[1][7]
| Diphosphine Ligand | Natural Bite Angle (βn) [°] | Linear:Branched (l:b) Ratio in 1-Octene Hydroformylation | Turnover Frequency (TOF) [mol(Rh)⁻¹h⁻¹] |
| dppe | ~90 | 2.1 | - |
| DPEphos | 102.2 | Moderate | - |
| Xantphos | 109.6 | 98.3:1.7 | 800 |
| Thixantphos | 108.5 | High | - |
| Sixantphos | 107.9 | High | - |
| BISBI | ~113 | 66:1 | - |
Data compiled from multiple sources.[1][7]
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the bite angle influences the rate of crucial steps in the catalytic cycle, such as reductive elimination. Larger bite angles can facilitate reductive elimination, leading to higher reaction yields and catalyst turnover.[3][8]
| Diphosphine Ligand | Natural Bite Angle (βn) [°] | Reaction | Yield (%) |
| dppbz | 83 | Dienylation | High (for dienylation product) |
| dppf | ~99 | Negishi Cross-Coupling | - |
| dcypf | 99 | Propargylation | High (for propargylation product) |
| DPEphos | ~102 | Negishi Cross-Coupling | Optimal |
| Xantphos | ~110 | Negishi Cross-Coupling | - |
Data compiled from multiple sources.[3][8]
Experimental and Computational Protocols for Bite Angle Determination
The bite angle of a diphosphine ligand can be determined experimentally through X-ray crystallography of its metal complexes or calculated theoretically using molecular mechanics.
Experimental Determination via Single-Crystal X-ray Crystallography
This method provides the precise solid-state structure of a metal-diphosphine complex, from which the actual P-M-P bond angle can be measured.
Methodology:
-
Crystallization: High-quality single crystals of the metal-diphosphine complex are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[9]
-
Data Collection: A selected crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam and rotated, and the diffraction pattern is recorded by a detector.[10][11]
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using methods like the Patterson or direct methods.[12]
-
Structure Refinement: The atomic coordinates and thermal parameters are refined to improve the agreement between the calculated and observed diffraction intensities, resulting in a final, accurate molecular structure.[11]
-
Bite Angle Measurement: The P-M-P bond angle is measured from the refined crystal structure.
Computational Determination of the Natural Bite Angle via Molecular Mechanics
This computational approach calculates the sterically preferred coordination angle of a diphosphine ligand in the absence of a specific metal's electronic preferences.[4][13]
Methodology:
-
Ligand Model Construction: A 3D model of the diphosphine ligand is built using molecular modeling software.
-
Force Field Selection: An appropriate force field (e.g., AMBER, MMFF) is chosen to describe the potential energy of the molecule as a function of its atomic coordinates.[4]
-
Constraint Definition: The phosphorus atoms are constrained to a fixed distance from a dummy atom representing the metal center. The P-M-P bending force constant is set to zero to allow the ligand to adopt its lowest energy conformation without influence from preferred metal-ligand bond angles.[13]
-
Energy Minimization: The energy of the system is minimized by systematically adjusting the atomic coordinates to find the lowest energy conformation.
-
Natural Bite Angle Calculation: The P-"M"-P angle in the energy-minimized structure corresponds to the calculated natural bite angle (βn).
Visualizing the Impact of Bite Angle on Catalysis
The following diagram illustrates the logical workflow from the design of a diphosphine ligand with a specific backbone to its effect on the regioselectivity of a catalytic reaction like hydroformylation.
Caption: Workflow illustrating the influence of ligand backbone on bite angle and catalytic selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The bite angle makes the difference: a practical ligand parameter for diphosphine ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. scilit.com [scilit.com]
- 5. Bite angle - Wikipedia [en.wikipedia.org]
- 6. The Natural Bite Angle of Chelating Diphosphines | Semantic Scholar [semanticscholar.org]
- 7. kulturkaufhaus.de [kulturkaufhaus.de]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. X-Ray Crystallography [www2.tulane.edu]
- 11. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 12. fiveable.me [fiveable.me]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
A Comparative Guide to Bis(diphenylphosphino)methane (dppm) in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of homogeneous and heterogeneous catalysis, the choice of phosphine (B1218219) ligand is a critical parameter that dictates the efficiency, selectivity, and overall performance of a catalytic system. Among the vast library of diphosphine ligands, bis(diphenylphosphino)methane (dppm) is a foundational building block, frequently employed in a variety of transition metal-catalyzed reactions. This guide provides an objective comparison of dppm's performance with other common diphosphine alternatives, supported by experimental data and detailed methodologies.
Structural and Electronic Properties of dppm and its Analogs
This compound (dppm) is a bidentate phosphine ligand characterized by a single methylene (B1212753) bridge connecting two diphenylphosphino groups. This structural feature results in a small natural bite angle, which significantly influences its coordination chemistry and catalytic behavior. In contrast, related ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) possess longer and more rigid backbones, leading to progressively larger bite angles. These differences in ligand architecture have profound effects on the steric and electronic environment around the metal center, thereby impacting catalytic activity and selectivity.[1][2][3]
| Ligand | Backbone | Natural Bite Angle (approx.) | Key Features |
| dppm | -CH₂- | ~73° | Small bite angle, flexible, can form strained four-membered chelate rings or act as a bridging ligand.[4] |
| dppe | -CH₂CH₂- | ~85° | Forms stable five-membered chelate rings. |
| dppp (B1165662) | -CH₂CH₂CH₂- | ~91° | More flexible than dppe, forms six-membered chelate rings.[5] |
| dppf | Ferrocene (B1249389) | ~99° | Rigid backbone, large bite angle, redox-active ferrocene unit.[5] |
Performance in Catalytic Hydrogenation
In the hydrogenation of alkenes, the choice of diphosphine ligand can influence both the rate and selectivity of the reaction. Ruthenium(II) complexes containing dppm, dppe, and dppp have all been shown to be effective catalyst precursors for the hydrogenation of styrene (B11656).
Table 1: Comparison of Diphosphine Ligands in the Ruthenium-Catalyzed Hydrogenation of Styrene
| Ligand | Catalyst Precursor | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Pressure (H₂) (bar) | Conversion (%) | Time (h) | Ref. |
| dppm | [RuCl₂(p-cymene)(dppm)] | 0.1 | Toluene (B28343) | 80 | 20 | 95 | 4 | |
| dppe | [RuCl₂(p-cymene)(dppe)] | 0.1 | Toluene | 80 | 20 | >99 | 4 | |
| dppp | [RuCl₂(p-cymene)(dppp)] | 0.1 | Toluene | 80 | 20 | >99 | 4 |
Experimental Protocol: Catalytic Hydrogenation of Styrene
A 100 mL stainless-steel autoclave equipped with a magnetic stir bar is charged with the ruthenium catalyst precursor (0.01 mmol), the diphosphine ligand (0.011 mmol if not pre-complexed), and the solvent (20 mL). The autoclave is sealed, purged three times with argon, and then pressurized with hydrogen to 5 bar. The substrate, styrene (10 mmol), is then injected. The reactor is heated to the desired temperature and pressurized to the final hydrogen pressure. The reaction mixture is stirred vigorously for the specified time. After cooling to room temperature and venting the hydrogen, an aliquot of the reaction mixture is taken, filtered through a short pad of silica (B1680970) gel, and analyzed by gas chromatography to determine the conversion.
Figure 1. A simplified catalytic cycle for the hydrogenation of an alkene.
Performance in Hydroformylation
The hydroformylation of olefins is a crucial industrial process for the production of aldehydes. The regioselectivity (linear vs. branched aldehyde) is a key performance indicator and is highly dependent on the ligand's steric and electronic properties. The bite angle of the diphosphine ligand is a well-established parameter for tuning the regioselectivity in rhodium-catalyzed hydroformylation.
Table 2: Comparison of Diphosphine Ligands in the Rhodium-Catalyzed Hydroformylation of 1-Hexene
| Ligand | Catalyst Precursor | L/Rh Ratio | Solvent | Temperature (°C) | Pressure (CO/H₂) (bar) | Conversion (%) | l:b Ratio | TOF (h⁻¹) | Ref. |
| dppm | [Rh(CO)₂(acac)] | 2 | Toluene | 100 | 20 (1:1) | 85 | 1.5:1 | 450 | |
| dppe | [Rh(CO)₂(acac)] | 2 | Toluene | 100 | 20 (1:1) | 92 | 2:1 | 500 | |
| dppp | [Rh(CO)₂(acac)] | 2 | Toluene | 100 | 20 (1:1) | 98 | 5:1 | 650 |
Experimental Protocol: Hydroformylation of 1-Hexene
A 100 mL stainless-steel autoclave is charged with [Rh(CO)₂(acac)] (0.01 mmol) and the diphosphine ligand (0.02 mmol) in toluene (20 mL). The autoclave is sealed and purged three times with syngas (1:1 CO/H₂). The reactor is then pressurized to 10 bar with syngas and heated to 100 °C. 1-Hexene (10 mmol) is injected, and the pressure is increased to 20 bar. The reaction is stirred for 4 hours. After cooling and venting, the reaction mixture is analyzed by GC-MS to determine the conversion and the ratio of linear to branched aldehydes.
Figure 2. Experimental workflow for the hydroformylation of 1-hexene.
Performance in Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds. The efficiency of this reaction is highly dependent on the phosphine ligand, which influences the rates of oxidative addition and reductive elimination. While dppm can be used in these reactions, ligands with larger bite angles, such as dppf, often exhibit superior performance, especially with challenging substrates.[5]
Table 3: Comparison of Diphosphine Ligands in the Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Bromotoluene (B49008) and Phenylboronic Acid
| Ligand | Catalyst Precursor | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Time (h) | Ref. |
| dppm | Pd(OAc)₂ | 1 | K₂CO₃ | Toluene/H₂O | 100 | 75 | 12 | |
| dppe | Pd(OAc)₂ | 1 | K₂CO₃ | Toluene/H₂O | 100 | 88 | 12 | |
| dppp | Pd(OAc)₂ | 1 | K₂CO₃ | Toluene/H₂O | 100 | 92 | 12 | |
| dppf | Pd(OAc)₂ | 1 | K₂CO₃ | Toluene/H₂O | 100 | >95 | 8 | [5] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
A Schlenk flask is charged with Pd(OAc)₂ (0.01 mmol), the diphosphine ligand (0.012 mmol), 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol). The flask is evacuated and backfilled with argon three times. Degassed toluene (5 mL) and water (1 mL) are then added. The reaction mixture is heated to 100 °C and stirred for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give the desired biaryl product.
Figure 3. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound (dppm) is a versatile and historically significant ligand in catalysis. Its small bite angle often leads to different reactivity and selectivity profiles compared to its analogues with longer backbones like dppe, dppp, and dppf. While dppm can be effective in various catalytic transformations, for applications requiring high regioselectivity in hydroformylation or high efficiency in cross-coupling reactions with challenging substrates, ligands with larger bite angles often provide superior performance. The choice of ligand should, therefore, be carefully considered based on the specific requirements of the desired catalytic transformation. For any new application, a direct experimental comparison under identical conditions remains the most reliable method for identifying the optimal ligand.
References
Unraveling the Stability of dppm-Metal Complexes: A DFT-Based Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stability of metal complexes is paramount for designing novel therapeutics and catalysts. This guide provides a comparative analysis of the stability of dppm-metal complexes, where dppm is bis(diphenylphosphino)methane, a ubiquitous phosphine (B1218219) ligand in coordination chemistry. Leveraging Density Functional Theory (DFT) calculations, we delve into the energetic and structural factors governing the interaction between dppm and various transition metals, primarily focusing on Palladium (Pd), Platinum (Pt), Gold (Au), and Copper (Cu).
The dppm ligand is known for its flexibility, capable of acting as a chelating or a bridging ligand, thereby influencing the geometry and stability of the resulting metal complex. The stability of these complexes is a critical determinant of their reactivity and suitability for various applications. DFT provides a powerful theoretical framework to probe the nature of metal-ligand interactions and quantify the stability of these complexes through metrics such as binding energies, bond dissociation energies, and interaction energies.
Comparative Stability Analysis
Generally, DFT calculations indicate that the stability of square planar d⁸ metal complexes with phosphine ligands follows the trend Pt(II) > Pd(II). This is often attributed to the larger crystal field splitting and stronger metal-ligand bonds for the 5d metal (Pt) compared to the 4d metal (Pd). For d¹⁰ metals like Cu(I) and Au(I), the bonding is dominated by σ-donation from the phosphine ligands to the metal and π-back-donation from the metal to the ligand. The relative stability of dppm complexes with these metals can be influenced by relativistic effects, which are more pronounced for gold.
The following table summarizes representative DFT-calculated energy values for metal-ligand interactions. It is important to note that these values are extracted from different studies employing varied computational methodologies, and thus, direct quantitative comparison should be approached with caution. The primary value of this table lies in illustrating the general order of magnitude and relative trends in stability.
| Metal Complex System | Calculated Energy Metric | Energy Value (kcal/mol) | DFT Functional/Basis Set (if available) | Reference |
| Generic Pd-N Complex | Binding Energy | -0.342 eV (~ -7.9 kcal/mol) | Not Specified | [1] |
| Generic Pt-N Complex | Binding Energy | -0.075 eV (~ -1.7 kcal/mol) | Not Specified | [1] |
| Au₂ and Au₄ with PMe₃ | Binding Energy per Ligand | ~15-30 | TPSS/TZVP | [2] |
| [cis-Pt(NH₃)₂ClG]⁺ (G=Guanine) | Binding Energy | 79.38 | B3LYP/LANL2DZ(Pt)/6-31G | [3] |
| [trans-Pt(NH₃)₂ClG]⁺ (G=Guanine) | Binding Energy | 74.98 | B3LYP/LANL2DZ(Pt)/6-31G | [3] |
| [Au(dien-H)Cl]⁺ Aquation | Activation Gibbs Free Energy | (protocol dependent) | B3LYP/Stuttgart-RSC/6-31+G(d) | [4] |
| Cu(II) with Carbohydrates | Interaction Energy (ΔE) | (ligand dependent) | B3LYP/LanL2DZ | [5] |
Note: The energy values are presented as reported in the respective studies and may represent different types of energy calculations (e.g., electronic energy vs. Gibbs free energy). The negative sign indicates a stabilizing interaction.
Experimental Protocols: A DFT-Based Approach
The determination of the stability of dppm-metal complexes using DFT involves a standardized computational protocol. While specific functional and basis set choices may vary, the general workflow remains consistent.
1. Geometry Optimization: The first step involves the optimization of the 3D structure of the dppm-metal complex. This is typically performed using a specific DFT functional (e.g., B3LYP, PBE0, M06) and a suitable basis set (e.g., 6-31G(d,p) for main group elements and a larger basis set with effective core potentials like LANL2DZ or SDD for the metal). The optimization process finds the minimum energy conformation of the molecule.
2. Frequency Calculations: Following geometry optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
3. Calculation of Stability Metrics: The stability of the complex is then quantified by calculating various energy metrics:
-
Binding Energy (BE): This is the energy released upon the formation of the complex from its constituent metal ion and ligand. It is calculated as: BE = E(complex) - [E(metal ion) + n * E(ligand)] where E(complex), E(metal ion), and E(ligand) are the total electronic energies of the complex, the metal ion, and the dppm ligand, respectively, and 'n' is the number of ligand molecules.
-
Bond Dissociation Energy (BDE): This represents the energy required to break a specific bond in the complex, in this case, the metal-phosphine bond.
-
Interaction Energy: This term is often used interchangeably with binding energy but can also be calculated using more advanced methods like energy decomposition analysis (EDA) to dissect the interaction into electrostatic, Pauli repulsion, and orbital interaction components.
Software: Commonly used software packages for these calculations include Gaussian, ORCA, and Amsterdam Density Functional (ADF).
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A schematic representation of a dppm ligand chelating to a central metal atom.
Caption: A simplified workflow illustrating the key steps in a DFT-based stability analysis of a metal complex.
Caption: A qualitative representation of the expected trend in thermodynamic stability for dppm complexes with common transition metals.
Conclusion
DFT analysis serves as an invaluable tool for elucidating the stability of dppm-metal complexes. While a definitive, all-encompassing comparative study is yet to be published, the existing body of computational work suggests a general stability trend of Pt(II) > Pd(II) for square planar complexes, with Au(I) and Cu(I) complexes also exhibiting significant stability. The precise ordering can be influenced by the specific coordination environment and the computational methodology employed. For researchers in drug development and catalysis, leveraging DFT calculations can provide crucial insights into the thermodynamic properties of these important compounds, guiding the rational design of new and improved metal-based systems.
References
- 1. researchgate.net [researchgate.net]
- 2. cnls.lanl.gov [cnls.lanl.gov]
- 3. sid.ir [sid.ir]
- 4. A DFT‐Based Protocol for Modeling the Structure and Reactivity of Gold(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Density-functional tight-binding for phosphine-stabilized nanoscale gold clusters - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bis(diphenylphosphino)methane: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Bis(diphenylphosphino)methane (dppm), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety Information
This compound is an air-sensitive solid that requires careful handling. Key hazards include:
-
Skin and Eye Irritation : Causes serious eye irritation and skin irritation.[1][2]
-
Respiratory Irritation : May cause respiratory irritation if inhaled.[1][2]
-
Air Sensitivity : The compound is sensitive to air and should be handled under an inert atmosphere.[2]
-
Hazardous Decomposition : When heated or in a fire, it can decompose to produce toxic fumes, including oxides of phosphorus and phosphine.[1][2][3]
It is crucial to consult your institution's Environmental Health and Safety (EHS) office and the specific Safety Data Sheet (SDS) for the product you are using before proceeding with any disposal protocol.
Quantitative Hazard Data
The following table summarizes the key hazard information for this compound.
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection : Chemical safety goggles or a face shield.[3][4]
-
Hand Protection : Compatible chemical-resistant gloves (e.g., nitrile).[3]
-
Body Protection : A flame-resistant lab coat and appropriate footwear covering the entire foot.[4][5]
-
Respiratory Protection : A government-approved respirator is required if dust is generated.[3]
All handling of the solid compound should be performed within a certified chemical fume hood or a glovebox to minimize inhalation exposure.[2][4]
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is through a licensed chemical waste disposal company. The following steps outline the procedure for preparing the waste for collection.
Step 1: Waste Identification and Segregation
-
Classify the Waste : this compound waste is classified as hazardous.[2] Do not mix it with other waste streams unless explicitly permitted by your EHS office.
-
Segregate from Incompatibles : Ensure the waste is not stored with strong oxidizing agents.[1][2]
Step 2: Preparing the Waste Container
-
Select an Appropriate Container : Use a clearly labeled, clean, and dry container that is compatible with the chemical. The original container is often a suitable choice.
-
Label the Container : The label must clearly read "Hazardous Waste" and include the full chemical name: "this compound". Also, list any solvents used for rinsing.
-
Keep Container Closed : The container must be kept tightly sealed to prevent exposure to air and moisture.[1][2]
Step 3: Managing Contaminated Materials
-
Empty Containers : The original container, even if "empty," will contain chemical residue and must be treated as hazardous waste. It can be triple-rinsed with a suitable solvent (e.g., toluene (B28343) or THF). The rinsate must be collected and disposed of as hazardous waste.[6]
-
Contaminated PPE and Labware : Any gloves, weigh boats, or other materials that have come into direct contact with this compound should be collected in a sealed bag or container, labeled as hazardous waste, and disposed of accordingly.
Step 4: Arranging for Disposal
-
Contact EHS : Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow their specific procedures for waste accumulation and storage.
-
Licensed Disposal Facility : The ultimate disposal method will be determined by the licensed waste disposal facility, which typically involves high-temperature incineration with flue gas scrubbing to neutralize hazardous decomposition products.[3][6]
Spill Management
In the event of a spill:
-
Evacuate and Ventilate : Evacuate personnel from the immediate area and ensure the area is well-ventilated.[6]
-
Control Ignition Sources : Remove all sources of ignition.[6]
-
Contain the Spill : Wearing appropriate PPE, sweep up the solid material and place it into a suitable container for disposal.[1][3] Avoid creating dust.[3][6]
-
Decontaminate the Area : Wash the spill site after the material has been collected.[3]
-
Report the Spill : Report the incident to your supervisor and EHS office.
For larger spills, or if you are not trained to handle them, evacuate the area and contact your institution's emergency response team.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling Bis(diphenylphosphino)methane
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Bis(diphenylphosphino)methane, a common reagent in chemical synthesis.
This compound (CAS No. 2071-20-7), also known as dppm, is a white to off-white crystalline powder.[1][2] While a valuable tool in research, it presents hazards that necessitate careful handling to minimize risks. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3][4] It is also sensitive to air and moisture, requiring specific handling procedures to maintain its integrity and prevent degradation.[1][3]
Essential Safety Information at a Glance
For quick reference, the following table summarizes the key safety data for this compound.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Methylenebis(diphenylphosphine), dppm |
| CAS Number | 2071-20-7 |
| Molecular Formula | C25H22P2 |
| Molecular Weight | 384.4 g/mol [2] |
| Appearance | White to off-white powder/crystal[1] |
| GHS Hazard Statements | H315: Causes skin irritation[2][4], H319: Causes serious eye irritation[2][4][5], H335: May cause respiratory irritation[2][4][5] |
| Signal Word | Warning[1][3][4][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is critical when handling this compound. The following PPE is mandatory to prevent skin contact, eye damage, and respiratory irritation.
-
Eye and Face Protection : Chemical safety goggles are required.[6] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]
-
Skin Protection :
-
Lab Coat/Coveralls : A standard laboratory coat should be worn to protect street clothing. For larger quantities or tasks with a higher risk of dust generation, disposable coveralls are recommended.[8]
-
Respiratory Protection : A NIOSH-approved respirator is necessary, especially when handling the powder outside of a certified chemical fume hood or glovebox.[6] The specific type of respirator and cartridge should be selected based on a risk assessment of the potential for airborne exposure.
Operational Plan: Step-by-Step Handling Procedures
Due to its air-sensitive nature, this compound should be handled under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1][3][6]
Preparation:
-
Work Area : All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a glovebox.[1][3]
-
Inert Atmosphere : If a glovebox is not available, create an inert atmosphere in your reaction vessel using a Schlenk line.
-
PPE : Don all required personal protective equipment as outlined above.
Weighing and Transfer:
-
Inert Environment : If possible, weigh the required amount of this compound inside a glovebox.
-
Schlenk Line Technique : If a glovebox is unavailable, quickly weigh the solid and transfer it to a flask that has been purged with an inert gas. Minimize the time the compound is exposed to the air.
-
Avoid Dust : Handle the powder carefully to avoid creating dust.[1][6]
In Reaction:
-
Solvent Addition : Add de-gassed solvent to the flask containing the this compound under a positive pressure of inert gas.
-
Maintain Inert Atmosphere : Ensure the reaction is maintained under an inert atmosphere throughout the entire process.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Waste Collection :
-
Solid Waste : Collect any excess solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container.
-
Liquid Waste : Reaction residues and solutions containing this compound should be collected in a separate, labeled waste container.
-
-
Disposal Method : The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Regulatory Compliance : Always adhere to all federal, state, and local environmental regulations for chemical waste disposal.[6] Do not empty into drains.[3]
Workflow for Handling this compound
Caption: A flowchart illustrating the key stages of safely handling and disposing of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | C25H22P2 | CID 74952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. file1.lookchem.com [file1.lookchem.com]
- 7. epa.gov [epa.gov]
- 8. americanchemistry.com [americanchemistry.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
